Product packaging for Purine, 2,6-diamino-, sulfate, hydrate(Cat. No.:CAS No. 116295-72-8)

Purine, 2,6-diamino-, sulfate, hydrate

Cat. No.: B040528
CAS No.: 116295-72-8
M. Wt: 416.38 g/mol
InChI Key: QHCSVCLBFWLFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Purine, 2,6-diamino-, sulfate, hydrate is a useful research compound. Its molecular formula is C10H16N12O5S and its molecular weight is 416.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N12O5S B040528 Purine, 2,6-diamino-, sulfate, hydrate CAS No. 116295-72-8

Properties

IUPAC Name

7H-purine-2,6-diamine;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H6N6.H2O4S.H2O/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4;/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCSVCLBFWLFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333698
Record name Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116295-72-8
Record name Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Diaminopurine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,6-diaminopurine (DAP) sulfate hydrate, a purine analogue of significant interest in biochemical research and drug discovery. The document details its structural characteristics, physical constants, and spectroscopic profile. Furthermore, it outlines standardized experimental protocols for determining these properties and illustrates key biological pathways and experimental workflows through detailed diagrams.

Core Chemical and Physical Properties

2,6-Diaminopurine (also known as 2-aminoadenine) is an analogue of adenine.[1][2] As a sulfate hydrate, it is typically supplied as a salt to improve handling and solubility. The quantitative properties of 2,6-diaminopurine and its common salt forms are summarized below.

PropertyValueForm
Molecular Formula C₅H₆N₆Free Base
C₅H₆N₆ • ½ H₂SO₄Hemisulfate Salt[1]
C₅H₆N₆ • H₂SO₄ • H₂OSulfate Monohydrate
Molecular Weight 150.14 g/mol Free Base[3][4][5][6]
199.2 g/mol Hemisulfate Salt[1]
CAS Number 1904-98-9Free Base[4][6][7]
7280-83-3Sulfate[6]
69369-16-0Hemisulfate Salt / Sulfate Monohydrate[1][8][9]
Appearance White to light yellow crystalline powder or granules.[3][4][7]Free Base
Melting Point >300 °CFree Base[4][7]
302 °CHemisulfate Salt[1]
>225 °C (decomposes)Sulfate Monohydrate[9]
Density 1.743 g/cm³Free Base[3]
~1.7 g/cm³Sulfate Monohydrate[8]
Aqueous Solubility 2.38 g/LFree Base[4]
Solubility (Other) Soluble in formic acid (50 mg/ml) with heat.[1]Hemisulfate Salt
pKa pKₐ₁: 5.09; pKₐ₂: 10.77Free Base[10]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quantification of 2,6-diaminopurine.

  • UV/Vis Spectroscopy : The UV absorption of DAP is pH-dependent due to the protonation of its amino groups. This characteristic is useful for its detection and for studying its interaction with other molecules.[1]

    • At pH 1.9 : λmax at 241 nm (ε = 9,550 M⁻¹cm⁻¹) and 282 nm (ε = 10,000 M⁻¹cm⁻¹).[1]

    • At pH 7.0 (0.1 M phosphate buffer) : λmax at 247 nm (ε = 7,570 M⁻¹cm⁻¹) and 280 nm (ε = 9,050 M⁻¹cm⁻¹).[1]

  • Infrared (IR) Spectroscopy : IR spectra provide information about the functional groups and bond vibrations within the molecule. Data for the free base is well-documented and typically obtained using a KBr disc method.[5][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of DAP in solution.[13]

Experimental Protocols

Detailed methodologies are required for the accurate and reproducible determination of the physicochemical properties of 2,6-diaminopurine sulfate hydrate.

The melting point is a key indicator of purity.[14] A pure compound exhibits a sharp melting range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.[14][15]

Methodology:

  • Sample Preparation : A small amount of the dry, crystalline 2,6-diaminopurine sulfate hydrate is finely powdered. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack the sample to a height of 2-3 mm.[16]

  • Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an automated Mel-Temp device.[14][15]

  • Heating : The apparatus is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.[14][15]

  • Observation and Recording : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

MeltingPoint_Workflow A Prepare Sample (Grind and pack into capillary) B Place in Apparatus (e.g., Mel-Temp) A->B C Heat Rapidly (to ~20°C below expected MP) B->C D Slow Heating Rate (1-2°C per minute) C->D E Observe Sample D->E F Record T1 (First liquid appears) E->F Melting begins G Record T2 (All liquid) E->G Melting completes H Report Melting Range (T1-T2) F->H G->H Solubility_Workflow A Add excess solute to solvent (in a sealed flask) B Agitate at Constant Temperature (e.g., 24h at 25°C) A->B C Separate Phases (Centrifuge or Filter) B->C D Analyze Supernatant (e.g., UV-Vis or HPLC) C->D E Calculate Concentration D->E DAP_Pathway cluster_normal Normal Translation cluster_dap Translation with DAP mRNA_normal mRNA with UGA Stop Codon Ribosome_normal Ribosome mRNA_normal->Ribosome_normal Termination Protein Termination Ribosome_normal->Termination Truncated Truncated Protein Termination->Truncated DAP 2,6-Diaminopurine (DAP) FTSJ1 FTSJ1 Enzyme DAP->FTSJ1 Inhibits mod_tRNA Modified tRNATrp tRNA tRNATrp Readthrough UGA Readthrough tRNA->Readthrough Misreads UGA mRNA_dap mRNA with UGA Stop Codon Ribosome_dap Ribosome mRNA_dap->Ribosome_dap Ribosome_dap->Readthrough FullLength Full-Length Protein Readthrough->FullLength

References

The Discovery and Enduring Significance of 2,6-Diaminopurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminopurine (DAP), a fascinating analog of adenine, has carved a unique niche in the landscape of molecular biology, virology, and prebiotic chemistry since its discovery. Initially identified as a natural component of a bacteriophage genome, its distinct chemical properties, particularly its ability to form three hydrogen bonds with thymine, have opened avenues for therapeutic intervention and deeper understanding of nucleic acid structure and function. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to 2,6-diaminopurine, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its involvement in critical biological pathways.

Discovery and Early History

The story of 2,6-diaminopurine (DAP), also known as 2-aminoadenine, began in 1977 with its identification in the DNA of the cyanophage S-2L[1]. This discovery was groundbreaking as it presented a natural deviation from the canonical A-T/G-C base pairing rule in a biological system. Unlike adenine, which forms two hydrogen bonds with thymine, DAP possesses an additional amino group at the 2-position of the purine ring, enabling the formation of a third hydrogen bond[2]. This seemingly minor structural alteration has profound implications for the stability and properties of nucleic acids.

Early research into DAP was not limited to its role in virology. As early as 1951, it was investigated for its potential in treating leukemia[2]. This pioneering work laid the foundation for the ongoing exploration of purine analogs in cancer chemotherapy. Furthermore, the presence of DAP in meteorites has fueled speculation about its potential role in the origin of life, suggesting it could have been a component of primordial genetic material[2].

Physicochemical Properties and Impact on Nucleic Acid Stability

The defining feature of DAP is its enhanced base-pairing strength with thymine (or uracil in RNA). This increased stability is a direct consequence of the third hydrogen bond formed between the 2-amino group of DAP and the 2-keto group of thymine.

Quantitative Data on Duplex Stability

The incorporation of DAP into DNA and RNA duplexes leads to a significant increase in their thermal stability. This is typically quantified by the change in melting temperature (Tm) and thermodynamic parameters.

Oligonucleotide Duplex ModificationChange in Melting Temperature (ΔTm) per DAP substitution (°C)Change in Free Energy (ΔΔG°37) per DAP substitution (kcal/mol)Reference
DNA/DNA1.5 - 1.8-0.9 to -2.3[3][4]
2'-O-methyl RNA/RNA0.4 - 1.2-0.9[5]
LNA-2'-O-methyl RNA/RNA1.0 - 2.7-2.3[5]

Table 1: Impact of 2,6-Diaminopurine Substitution on Nucleic Acid Duplex Stability.

Synthesis of 2,6-Diaminopurine and its Nucleosides

The synthesis of DAP and its nucleoside derivatives is crucial for their study and application. Several synthetic routes have been developed, often starting from commercially available purine analogs.

Experimental Protocol: Microwave-Assisted Synthesis of 2,6-Diaminopurine Derivatives

This protocol is adapted from a method for the synthesis of 2,6-diaminopurine derivatives starting from 2,6-dichloropurine[6].

Materials:

  • 2,6-dichloropurine

  • Appropriate amine (e.g., substituted anilines)

  • n-Butanol (n-BuOH)

  • Trifluoroacetic acid (TFA)

  • Microwave reactor

Procedure:

  • In a microwave tube, suspend 2,6-dichloropurine (0.19 mmol) and the desired amine (0.570 mmol) in n-BuOH (3 mL).

  • Add TFA (0.19 mmol) to the suspension.

  • Heat the reaction mixture in a microwave reactor at 150–170 °C for 40–70 minutes. The maximum microwave power input should be 300 W with a ramp time of 1 minute and a maximum pressure of 260 psi.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting product by column chromatography to obtain the desired 2,6-diaminopurine derivative.

Biological Significance and Therapeutic Potential

DAP and its derivatives have demonstrated significant potential in various therapeutic areas, primarily due to their ability to interact with and inhibit key cellular and viral enzymes.

Antiviral Activity

Derivatives of 2,6-diaminopurine have shown broad-spectrum antiviral activity against a range of viruses, including flaviviruses (Dengue, Zika, West Nile virus), influenza virus, and SARS-CoV-2[6][7].

One notable example is (-)-β-d-2,6-diaminopurine dioxolane (DAPD), a prodrug of the HIV-1 inhibitor (-)-β-d-dioxolane guanosine (DXG)[4].

DAPD is converted in the body to its active form, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase.

Antiviral_Mechanism_DAPD DAPD DAPD (Prodrug) ADA Adenosine Deaminase DAPD->ADA Deamination DXG DXG ADA->DXG Kinases Cellular Kinases DXG->Kinases Phosphorylation DXG_TP DXG-TP (Active Form) Kinases->DXG_TP RT Viral Reverse Transcriptase DXG_TP->RT Inhibition Inhibition of Viral DNA Synthesis RT->Inhibition Chain Termination DAP_Biosynthesis dATP dATP DatZ DatZ (dATP triphosphohydrolase) dATP->DatZ Hydrolysis dGTP dGTP MazZ MazZ ((d)GTP diphosphohydrolase) dGTP->MazZ Hydrolysis dAMP_PPi dAMP + PPi DatZ->dAMP_PPi Eliminates dATP dGMP_PPi dGMP + PPi MazZ->dGMP_PPi Provides dGMP PurZ PurZ (adenylosuccinate synthetase homolog) dGMP_PPi->PurZ Substrate dZTP dZTP PurZ->dZTP DNA_Polymerase DNA Polymerase dZTP->DNA_Polymerase Z_DNA DAP-containing DNA DNA_Polymerase->Z_DNA Incorporation TC_NER_DAP cluster_0 Transcription and Damage Recognition cluster_1 Repair Machinery Assembly cluster_2 Excision and Synthesis RNAPII RNA Polymerase II DAP_lesion DAP in DNA RNAPII->DAP_lesion Encounters Stalling Stalling of RNAPII DAP_lesion->Stalling CSB CSB Recruitment Stalling->CSB TFIIH TFIIH Recruitment CSB->TFIIH Unwinding DNA Unwinding TFIIH->Unwinding Incision Dual Incision (XPF/XPG) Unwinding->Incision Excision Excision of DAP-containing Oligonucleotide Incision->Excision DNA_Polymerase DNA Polymerase Excision->DNA_Polymerase Gap Filling Ligation DNA Ligase DNA_Polymerase->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

References

The Biochemical Pathways of 2,6-Diaminopurine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Metabolism, Therapeutic Mechanisms, and Experimental Analysis of a Promising Adenine Analogue

Abstract

2,6-Diaminopurine (DAP), a naturally occurring adenine analogue, has garnered significant interest within the scientific and pharmaceutical communities due to its diverse and potent biological activities. Initially identified in the genome of the cyanophage S-2L, DAP has since been investigated for its anticancer, antiviral, and, more recently, its remarkable ability to correct nonsense mutations in genetic disorders. This technical guide provides a comprehensive overview of the biochemical pathways involving DAP, its metabolic activation, and its molecular mechanisms of action. Detailed experimental protocols for the synthesis, analysis, and biological evaluation of DAP and its derivatives are presented, alongside a compilation of quantitative data to support researchers and drug development professionals in this burgeoning field.

Introduction

2,6-Diaminopurine (DAP), also known as 2-aminoadenine, is a purine base that differs from adenine by the presence of an additional amino group at the C2 position of the purine ring. This seemingly minor structural modification has profound implications for its biological properties. In nucleic acids, DAP forms three hydrogen bonds with thymine, in contrast to the two hydrogen bonds formed between adenine and thymine, leading to increased thermal stability of DNA duplexes.[1] Beyond its role in viral genomics, DAP and its nucleoside derivatives have been the subject of extensive research, revealing a spectrum of therapeutic potentials. This guide will delve into the core biochemical pathways that underpin these therapeutic effects, providing a technical resource for scientists working on the development of DAP-based therapeutics.

Biochemical Pathways and Metabolism

The biological activity of 2,6-diaminopurine and its derivatives is intrinsically linked to their metabolism within host cells and their interaction with various enzymes. The key metabolic pathways involve phosphorylation, deamination, and incorporation into nucleic acids.

Anabolic Pathways: Activation of 2,6-Diaminopurine

For DAP to exert its biological effects, it must often be converted into its nucleotide forms. This anabolic activation is primarily mediated by adenine phosphoribosyltransferase (APRT).

  • Phosphoribosylation: APRT catalyzes the reaction between DAP and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form 2,6-diaminopurine ribonucleoside monophosphate (DAP-MP). This is a critical step for the subsequent formation of di- and tri-phosphate derivatives.[2] Cells that develop resistance to DAP have been shown to have lost their APRT function.[3]

  • Phosphorylation: DAP-MP can be further phosphorylated by cellular kinases to yield 2,6-diaminopurine ribonucleoside diphosphate (DAP-DP) and triphosphate (DAP-TP). The triphosphate form can then serve as a substrate for DNA and RNA polymerases.

In some therapeutic applications, particularly antiviral therapies, synthetic DAP nucleoside analogues are administered. These prodrugs bypass the initial phosphoribosylation step and are directly phosphorylated by cellular nucleoside and nucleotide kinases to their active triphosphate forms.

Catabolic and Conversion Pathways

The metabolic fate of DAP and its nucleosides is also influenced by catabolic enzymes, most notably adenosine deaminase (ADA).

  • Deamination: Adenosine deaminase can convert 2,6-diaminopurine ribonucleoside (DAP-R) and its deoxyribonucleoside counterpart (DAP-dR) to guanosine and deoxyguanosine, respectively.[4][5] This conversion is a key aspect of the prodrug strategy for certain DAP-based compounds, where the intended therapeutic agent is the resulting guanine analogue. For instance, the antiviral agent (-)-β-D-2,6-diaminopurine dioxolane (DAPD) is deaminated by ADA to (-)-β-D-dioxolane guanine (DXG), which is then phosphorylated to the active antiviral agent DXG-TP.[4]

The following Graphviz diagram illustrates the central metabolic pathways of 2,6-diaminopurine.

DAP_Metabolism cluster_anabolic Anabolic Pathway cluster_catabolic Catabolic/Conversion Pathway DAP 2,6-Diaminopurine (DAP) DAPR DAP Ribonucleoside DAP->DAPR PRPP (APRT) DAPMP DAP Monophosphate DAPR->DAPMP Kinases Guanosine Guanosine DAPR->Guanosine Adenosine Deaminase (ADA) DAPDP DAP Diphosphate DAPMP->DAPDP Kinases DAPTP DAP Triphosphate DAPDP->DAPTP Kinases DNA_RNA Incorporation into DNA/RNA DAPTP->DNA_RNA

Core metabolic pathways of 2,6-diaminopurine.

Therapeutic Applications and Mechanisms of Action

The unique biochemical properties of DAP and its derivatives have led to their exploration in several therapeutic areas.

Antiviral Activity

Numerous 2,6-diaminopurine derivatives have demonstrated potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Dengue virus, Zika virus, and SARS-CoV-2.[6][7][8]

The primary mechanism of antiviral action for many DAP nucleoside analogues involves the following steps:

  • Prodrug Activation: The DAP nucleoside analogue is taken up by the host cell and is intracellularly phosphorylated to its active triphosphate form (DAP-TP analogue).

  • Inhibition of Viral Polymerase: The DAP-TP analogue acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. It competes with the natural corresponding deoxynucleotide triphosphate for incorporation into the growing viral DNA or RNA chain.

  • Chain Termination: Once incorporated, the lack of a 3'-hydroxyl group on the sugar moiety of many of these analogues prevents the formation of the next phosphodiester bond, leading to premature chain termination of the viral nucleic acid.

The following diagram illustrates the general mechanism of antiviral action for a DAP nucleoside analogue.

Antiviral_Mechanism DAP_analog DAP Nucleoside Analogue (Prodrug) DAP_TP_analog DAP-TP Analogue (Active Drug) DAP_analog->DAP_TP_analog Cellular Kinases Viral_Polymerase Viral Reverse Transcriptase or RNA Polymerase DAP_TP_analog->Viral_Polymerase Competitive Inhibition Viral_NA_synthesis Viral Nucleic Acid Synthesis Viral_Polymerase->Viral_NA_synthesis Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation of DAP-TP Analogue

Mechanism of action for DAP antiviral nucleoside analogues.
Anticancer Activity

The anticancer properties of DAP were recognized as early as 1951.[3] The mechanism of its antitumor effect is primarily due to its role as a purine antagonist.

  • Inhibition of DNA Synthesis: After conversion to its triphosphate form, DAP-TP can be incorporated into DNA, but it can also inhibit ribonucleotide reductase, the enzyme responsible for producing deoxyribonucleotides. This leads to an imbalance in the deoxynucleotide pool and an arrest of cells in the G1/G0 phase of the cell cycle, ultimately inhibiting cell proliferation.[4][5]

  • Induction of Cell Cycle Arrest: Studies have shown that DAP can induce an accumulation of cells in the G2/M phase, suggesting a different mechanism of cell cycle disruption compared to its deoxyribonucleoside form.[4]

Correction of Nonsense Mutations

One of the most exciting recent applications of DAP is its ability to induce the readthrough of premature termination codons (PTCs), particularly UGA codons. This has significant therapeutic implications for genetic diseases caused by nonsense mutations, such as cystic fibrosis and Duchenne muscular dystrophy.[6][9]

The proposed mechanism involves the inhibition of the tRNA-specific 2'-O-methyltransferase FTSJ1. This enzyme is responsible for the modification of the wobble base in the anticodon of tRNATrp. By inhibiting FTSJ1, DAP promotes the misreading of the UGA stop codon as a tryptophan codon, allowing for the synthesis of a full-length, functional protein.[6]

The logical workflow for the therapeutic application of DAP in nonsense-mediated diseases is depicted below.

Nonsense_Mutation_Correction DAP 2,6-Diaminopurine (DAP) FTSJ1 FTSJ1 (tRNA methyltransferase) DAP->FTSJ1 Inhibition Modified_tRNA_Trp Modified tRNA-Trp FTSJ1->Modified_tRNA_Trp Modification Readthrough Translational Readthrough tRNA_Trp tRNA-Trp tRNA_Trp->FTSJ1 tRNA_Trp->Readthrough Mis-incorporation at UGA Ribosome Ribosome Modified_tRNA_Trp->Ribosome Termination Signal UGA_codon UGA Stop Codon Ribosome->UGA_codon Protein_Truncation Truncated Protein UGA_codon->Protein_Truncation Full_Length_Protein Full-Length Protein Readthrough->Full_Length_Protein

Mechanism of DAP-induced nonsense mutation readthrough.

Quantitative Data

The following tables summarize key quantitative data for 2,6-diaminopurine and its derivatives from the literature.

Table 1: Antiviral Activity of 2,6-Diaminopurine Derivatives

CompoundVirusCell LineAssayIC50 (µM)Selectivity Index (SI)Reference
6i Dengue virus (DENV)Huh7Plaque Reduction Assay (PRA)0.90 ± 0.0477[6]
6i Zika virus (ZIKV)Huh7SYRALow micromolar182[6]
6i West Nile Virus (WNV)VeroDYRA/PRALow micromolar-[6]
6i Influenza A virusMDCK-0.5 - 5.3-[6]
6i SARS-CoV-2Calu-3-0.5240[7]
β-2,6-diaminopurine nucleoside 25 HIV-1Human lymphocytes-EC50 = 0.56-[10]
Guanosine derivative 27 HIV-1Human lymphocytes-EC50 = 0.65-[10]

Table 2: Enzyme Inhibition and Kinetic Parameters

Compound/SubstrateEnzymeSourceKm (µM)kcat (s-1)Ki (µM)Reference
(-)-β-D-2,6-Diaminopurine dioxolane (DAPD)Adenosine DeaminaseCalf15 ± 0.7540-fold slower than adenosine-[4]
Dioxolane Guanine Triphosphate (DXG-TP)Human DNA Polymerase γHuman--4.3 ± 0.4[4]
AdenineAdenine Phosphoribosyltransferase 1 (APRT1)T. brucei brucei2.2 ± 0.70.62 ± 0.02-[10]
PRPPAdenine Phosphoribosyltransferase 1 (APRT1)T. brucei brucei68 ± 110.61 ± 0.04-[10]

Table 3: Pharmacokinetic Parameters of 2,6-Diaminopurine in Mice

ParameterRoute of AdministrationValueReference
Plasma half-lifeIntravenous (8.1 mg/kg)Rapid (undetectable after 2h)[6]
DistributionOralDistributed to various tissues including lungs, muscles, and brain[6]
Stability in PlasmaIn vitroStable[6]
EliminationOralRapidly eliminated in urine[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2,6-diaminopurine.

Synthesis of 2,6-Diaminopurine Nucleosides

A common method for the synthesis of DAP nucleosides involves the direct glycosylation of a protected DAP base with a protected sugar derivative.

Protocol: Preparation of 2,6-Diaminopurine-2'-deoxyriboside [11]

  • Protection of 2,6-Diaminopurine: The 2,6-diaminopurine heterocycle is first protected, for example, as a 2,6-bis(tetramethylsuccinimide) derivative, to prevent side reactions at the amino groups.

  • Preparation of the Glycosyl Donor: A protected 2-deoxyribose derivative, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, is prepared to act as the glycosyl donor.

  • Glycosylation Reaction (Sodium Salt Method):

    • The protected DAP is treated with a sodium base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., acetonitrile) to form the sodium salt.

    • The glycosyl donor is then added to the reaction mixture, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Deprotection: The protecting groups on both the purine base and the sugar moiety are removed using appropriate deprotection conditions (e.g., methanolic ammonia) to yield the final 2,6-diaminopurine-2'-deoxyriboside.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the pure nucleoside.

HPLC Analysis of 2,6-Diaminopurine and its Metabolites

High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of DAP and its metabolites in biological samples.

Protocol: Reversed-Phase HPLC for DAP Analysis [8][12]

  • Sample Preparation:

    • For cellular extracts, cells are typically lysed, and proteins are precipitated with an acid (e.g., perchloric acid). The supernatant is then neutralized and filtered before injection.

    • For plasma or urine samples, a protein precipitation step followed by centrifugation and filtration is usually sufficient.

  • HPLC System and Column:

    • A standard HPLC system with a UV or diode array detector is used.

    • A C18 reversed-phase column is commonly employed for the separation.

  • Mobile Phase and Gradient:

    • A typical mobile phase consists of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • A gradient elution may be necessary to separate DAP from its various metabolites with different polarities.

  • Detection:

    • DAP and its purine metabolites can be detected by their UV absorbance, typically around 254-280 nm. A diode array detector allows for the simultaneous monitoring of multiple wavelengths and spectral analysis to confirm peak identity.

  • Quantification:

    • Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with known concentrations of DAP and its metabolites.

Cell Viability and Cytotoxicity Assays

To evaluate the anticancer or cytotoxic effects of DAP and its derivatives, standard cell viability assays are used.

Protocol: MTT Assay [5][13]

  • Cell Seeding: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

  • Compound Treatment: The cells are treated with various concentrations of the DAP compound for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Nonsense Mutation Readthrough Assays

The ability of DAP to induce readthrough of premature stop codons can be quantified using reporter assays or by measuring the function of the restored protein.

Protocol: Dual-Luciferase Reporter Assay [12][14][15][16][17]

  • Reporter Construct: A plasmid vector is constructed containing a Renilla luciferase gene followed by a firefly luciferase gene. A specific nonsense mutation (e.g., UGA) is introduced between the two luciferase coding sequences.

  • Transfection: The reporter plasmid is transfected into a suitable human cell line (e.g., HEK293T).

  • DAP Treatment: The transfected cells are treated with various concentrations of DAP for 24-48 hours.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the activities of both Renilla and firefly luciferase are measured sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: The readthrough efficiency is calculated as the ratio of firefly luciferase activity to Renilla luciferase activity. An increase in this ratio in DAP-treated cells compared to untreated cells indicates readthrough of the nonsense codon.

Protocol: SPQ Assay for CFTR Function [18][19][20][21][22]

This assay is used to assess the function of the CFTR chloride channel, which can be restored by DAP-induced readthrough of a nonsense mutation in the CFTR gene.

  • Cell Culture: Cells expressing the mutant CFTR (e.g., patient-derived bronchial epithelial cells) are grown on permeable supports to form a polarized monolayer.

  • SPQ Loading: The cells are loaded with the chloride-sensitive fluorescent dye, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ). The fluorescence of SPQ is quenched by chloride ions.

  • DAP Treatment: The cells are pre-treated with DAP for a sufficient time to allow for the synthesis of full-length CFTR.

  • Perfusion and Stimulation: The cells are placed in a perfusion chamber and perfused with a low-chloride solution to establish a chloride gradient. CFTR is then activated with a cocktail of forskolin and IBMX to stimulate cAMP production.

  • Fluorescence Measurement: The fluorescence of SPQ is monitored over time using a fluorescence spectrophotometer or microscope. An increase in fluorescence indicates chloride efflux through functional CFTR channels.

  • Data Analysis: The rate of fluorescence increase is proportional to the CFTR channel activity.

Conclusion

2,6-Diaminopurine and its derivatives represent a versatile class of molecules with significant therapeutic potential. Their diverse mechanisms of action, ranging from the inhibition of viral replication and cancer cell growth to the correction of genetic defects, are rooted in their unique biochemical pathways. This technical guide has provided a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols. As research in this area continues to advance, a deeper understanding of the interactions of DAP with cellular machinery will undoubtedly pave the way for the development of novel and effective therapies for a wide range of diseases. Further investigation into the human pharmacokinetics of DAP and the specific kinetic parameters of key metabolic enzymes will be crucial for the clinical translation of these promising compounds.

References

In Vitro Antiviral Activity of 2,6-Diaminopurine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The global challenge of emerging and re-emerging viral diseases necessitates the development of novel antiviral agents, particularly those with broad-spectrum activity. Among the promising scaffolds in antiviral drug discovery, 2,6-diaminopurine (DAP) derivatives have garnered significant attention. These purine analogues, encompassing non-nucleoside, nucleoside, and acyclic nucleoside phosphonate forms, have demonstrated potent in vitro activity against a diverse range of viruses. Their mechanisms of action often involve targeting both viral enzymes and host-cell factors crucial for viral replication, making them attractive candidates for further development. This technical guide provides a comprehensive overview of the in vitro antiviral activity of 2,6-diaminopurine derivatives, detailing their quantitative efficacy, the experimental protocols used for their evaluation, and their known mechanisms of action.

Quantitative Antiviral Activity

The antiviral efficacy of 2,6-diaminopurine derivatives has been quantified against various RNA and DNA viruses. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀), providing a clear comparison of the compounds' potency and therapeutic window.

Table 1: Activity Against RNA Viruses (Flaviviruses, Influenza, SARS-CoV-2)
CompoundVirusCell LineIC₅₀ (µM)CC₅₀ (µM)SIReference
6i Dengue virus (DENV)Vero2.1>100>48[1]
6i Zika virus (ZIKV)Vero0.55100182[1]
6i West Nile virus (WNV)Vero5.3>100>19[1]
6i Influenza A (PR8 H1N1)MDCK0.5>100>200[1]
6i SARS-CoV-2Calu-30.5120240[1][2]
MR-333 (1a) DENV, ZIKV, WNV, Flu-A, SARS-CoV-2Variouslow µM to sub-µMHighHigh[2]
Table 2: Activity Against Retroviruses (HIV-1)
CompoundVirusCell LineEC₅₀ (µM)EC₉₀ (µM)CC₅₀ (µM)Reference
β-2,6-diaminopurine nucleoside (25) HIV-1Human PBM0.564.2Moderate[3][4]
DAPD (Prodrug of DXG) HIV-1 (LAI strain)MT2---[5]
Table 3: Activity Against DNA Viruses (Herpesviruses)
CompoundVirusCell LineEfficacyTargetReference
Carbocyclic analogue (6) Herpes Simplex Virus 1 (HSV-1)-Highly Active-[6]
Analogue VI (DAP-ANP) Pseudorabies virus (PrV, SuHV-1)-Most EffectiveViral DNA Polymerase[7]

Mechanisms of Action

2,6-Diaminopurine derivatives exhibit diverse mechanisms of action, targeting critical viral and host components.

Inhibition of Flavivirus Replication: Certain derivatives function as multi-target agents. They have been shown to inhibit the interaction between viral non-structural proteins NS5 and NS3 and concurrently block the activity of host c-Src/Fyn kinases, which are involved in the viral replication cycle.[1]

cluster_host Host Cell cluster_virus Virus Compound 2,6-DAP Derivative (e.g., 6i) HostKinase Host Kinases (c-Src/Fyn) Compound->HostKinase Inhibits ViralProteins Viral Proteins (NS3/NS5) Compound->ViralProteins Inhibits Replication Viral Replication HostKinase->Replication ViralProteins->Replication

Mechanism of multi-target flavivirus inhibition.

Inhibition of HIV Reverse Transcriptase (Prodrug Strategy): Some derivatives, like (-)-β-d-2,6-diaminopurine dioxolane (DAPD), act as prodrugs.[5] DAPD is converted by the host enzyme adenosine deaminase (ADA) into the active guanosine analogue, (-)-β-d-dioxolane guanosine (DXG). DXG is then phosphorylated by host kinases to its triphosphate form (DXG-TP), which acts as a competitive inhibitor and chain terminator of the HIV reverse transcriptase.[5]

DAPD DAPD (Prodrug) DXG DXG (Active Form) DAPD->DXG Adenosine Deaminase (Host) DXGTP DXG-TP DXG->DXGTP Host Kinases RT HIV Reverse Transcriptase DXGTP->RT Inhibits Replication Viral DNA Synthesis RT->Replication

Prodrug activation and inhibition of HIV reverse transcriptase.

Inhibition of Herpesvirus DNA Polymerase: Acyclic nucleoside phosphonate (ANP) analogues of DAP have been shown to be effective against herpesviruses. Their likely mechanism involves targeting the viral DNA polymerase, thereby inhibiting viral DNA replication.[7]

Compound DAP-ANP Analogue DNAPoly Viral DNA Polymerase Compound->DNAPoly Inhibits Replication Viral DNA Replication DNAPoly->Replication

Inhibition of herpesvirus DNA polymerase.

Experimental Protocols

Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of 2,6-diaminopurine derivatives.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to host cells, which is essential for calculating the selectivity index.[8] The MTT assay is a common colorimetric method.[9]

Methodology:

  • Cell Seeding: Plate host cells (e.g., Vero, MDCK) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the cells. Include untreated cells as a viability control.

  • Incubation: Incubate the plates for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the compound concentration that reduces cell viability by 50% compared to the control.[10]

A 1. Seed host cells in 96-well plates B 2. Add serial dilutions of 2,6-DAP derivative A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent. Incubate 2-4 hours C->D E 5. Add solubilizing agent (e.g., DMSO) D->E F 6. Read absorbance on plate reader E->F G 7. Calculate CC₅₀ value F->G

Workflow for a standard MTT cytotoxicity assay.
Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is considered the gold standard for measuring the ability of a compound to inhibit viral replication, quantified by the reduction in the formation of viral plaques.[11][12]

Methodology:

  • Cell Seeding: Grow a confluent monolayer of susceptible host cells in 24- or 48-well plates.[11]

  • Virus Inoculation: Infect the cell monolayers with a known concentration of virus (e.g., 40-80 plaque-forming units, PFU) and allow it to adsorb for 1-2 hours.[11]

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.[13]

  • Incubation: Incubate the plates for several days (e.g., 3-7 days) to allow for plaque formation in the control wells (no compound).[11][13]

  • Visualization: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. Viable cells will be stained, while areas of cell death due to viral lysis (plaques) will appear as clear zones.[11]

  • Plaque Counting: Count the number of plaques in each well.

  • Analysis: Determine the IC₅₀ or EC₅₀, which is the compound concentration required to reduce the number of plaques by 50% compared to the virus control.[14]

A 1. Seed host cells to confluency B 2. Infect cells with a known titer of virus A->B C 3. Remove inoculum and add semi-solid overlay containing 2,6-DAP derivative B->C D 4. Incubate for 3-7 days for plaque development C->D E 5. Fix and stain cells (e.g., Crystal Violet) D->E F 6. Count visible plaques E->F G 7. Calculate EC₅₀ value F->G

Workflow for the Plaque Reduction Assay (PRA).
Reverse Transcriptase (RT) Assay

This assay is specific for retroviruses, like HIV, and measures the activity of the viral reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.[15][16]

Methodology:

  • Sample Preparation: Collect cell-free viral supernatant from infected cell cultures treated with the test compound. Lyse the viral particles to release the RT enzyme.[15]

  • RT Reaction: Set up a reaction mixture containing the viral lysate, a template-primer (e.g., poly(A) template and oligo(dT) primer), and labeled or unlabeled deoxynucleoside triphosphates (dNTPs).[17]

  • Incubation: Incubate the mixture at 37°C to allow the RT enzyme to synthesize cDNA from the RNA template.[18]

  • Detection of cDNA: Quantify the newly synthesized cDNA. This can be done using various methods:

    • Radioisotopic: Incorporation of radiolabeled dNTPs.

    • Colorimetric: ELISA-based detection of DIG-labeled dUTP incorporated into the cDNA.[19]

    • Fluorometric: Using a dye like PicoGreen that specifically binds to the RNA-DNA heteroduplexes formed.[17]

    • PCR-based (PERT Assay): Amplification of the cDNA product using PCR for enhanced sensitivity.[15]

  • Analysis: Compare the RT activity in samples from treated cells to that of untreated controls to determine the inhibitory effect of the compound.

A 1. Collect and lyse retrovirus particles from supernatant B 2. Prepare reaction mix: - Viral lysate - Template/Primer - dNTPs A->B C 3. Incubate at 37°C to allow cDNA synthesis B->C D 4. Quantify newly synthesized cDNA (Colorimetric, Fluorescent, or PCR-based) C->D E 5. Determine inhibition of RT activity D->E

Generalized workflow for a Reverse Transcriptase (RT) assay.

References

2,6-Diaminopurine: A Cornerstone in Prebiotic Chemistry and the Origins of Life

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of life on Earth from a prebiotic chemical world remains one of the most profound scientific questions. Central to this inquiry is the origin of informational polymers capable of storing and transmitting genetic information. While modern life relies on a four-letter genetic alphabet (A, T, G, C in DNA; A, U, G, C in RNA), compelling evidence suggests that alternative nucleobases may have played a pivotal role in the nascent stages of life. Among these, 2,6-diaminopurine (DAP), an analog of adenine, stands out as a particularly strong candidate. Its unique chemical properties, including enhanced base-pairing stability and participation in crucial prebiotic reactions, position it as a potential cornerstone in the formation of primordial nucleic acids. This technical guide provides a comprehensive overview of the role of DAP in prebiotic chemistry, detailing its synthesis under plausible early Earth conditions, its impact on the stability and replication of nucleic acids, and the experimental methodologies used to investigate these phenomena.

Introduction: The Case for a Non-Canonical Prebiotic Nucleobase

The "RNA world" hypothesis posits that RNA was the primary genetic material before the advent of DNA and proteins. However, the prebiotic synthesis of the canonical RNA bases and their incorporation into functional polymers face significant hurdles. This has led to the exploration of non-canonical nucleobases that may have possessed more favorable properties for the emergence of informational polymers in a prebiotic environment.[1][2] 2,6-diaminopurine, with an additional amino group at the C2 position compared to adenine, presents a compelling case for being a key player in this early chemical evolution.

One of the most significant advantages of DAP is its ability to form three hydrogen bonds with uracil (or thymine), in contrast to the two hydrogen bonds formed by adenine.[3] This enhanced base-pairing strength leads to greater thermal stability of nucleic acid duplexes, a crucial feature for the faithful replication of genetic information in the fluctuating conditions of the early Earth. Furthermore, DAP has been shown to promote the repair of UV-induced DNA lesions and exhibits favorable kinetics in non-enzymatic template-copying reactions.[3][4] The detection of DAP in carbonaceous meteorites further strengthens the possibility of its availability on the prebiotic Earth.

This guide will delve into the technical details of DAP's involvement in prebiotic chemistry, presenting quantitative data, experimental protocols, and visual representations of key processes to provide a thorough resource for researchers in the field.

Prebiotic Synthesis of 2,6-Diaminopurine

The plausibility of DAP's role in the origin of life is fundamentally dependent on its formation from simple precursors under conditions representative of the early Earth. Research has focused on two primary pathways for the abiotic synthesis of purines: formamide-based synthesis and synthesis from hydrogen cyanide (HCN).

Formamide-Based Synthesis

Formamide (HCONH₂) is a simple organic molecule that has been proposed as a key solvent and reactant in prebiotic chemistry. When heated, particularly in the presence of mineral catalysts, formamide can produce a variety of biomolecules, including purines. The synthesis of DAP from formamide is thought to proceed through a series of intermediates, including the formation of 5-aminoimidazole-4-carboxamide (AICA) and its subsequent reaction with urea or other nitrogen-containing compounds.[5]

Synthesis from Hydrogen Cyanide

Hydrogen cyanide is another simple and abundant molecule in prebiotic environments. Polymerization of HCN in aqueous solutions can lead to the formation of a variety of organic compounds, including amino acids and purines. The pathway to purine synthesis from HCN is believed to involve the formation of a key intermediate, 4-aminoimidazole-5-carbonitrile (AICN), which can then react further to form various purines, including adenine and DAP.

Enhanced Stability of DAP-Containing Nucleic Acids

A defining feature of DAP is its ability to increase the thermal stability of nucleic acid duplexes. The additional hydrogen bond in a DAP-Uracil (or DAP-Thymine) base pair significantly strengthens the interaction compared to a standard Adenine-Uracil (or Adenine-Thymine) pair.

dot

G cluster_0 Adenine-Thymine (A-T) Base Pair cluster_1 Diaminopurine-Thymine (DAP-T) Base Pair A-T DAP-T A-T_label 2 Hydrogen Bonds DAP-T_label 3 Hydrogen Bonds (Enhanced Stability)

Caption: Comparison of A-T and DAP-T base pairing.

Quantitative Data on Duplex Stability

The increased stability of DAP-containing duplexes has been quantified through melting temperature (Tm) studies. The Tm is the temperature at which 50% of the duplex DNA dissociates into single strands.

Nucleic Acid Type Modification Increase in Tm per Substitution (°C) Reference
DNA2,6-diaminopurine1.5 - 1.8[5]
PNA-DNA2,6-diaminopurine2 - 4

Role of DAP in Non-Enzymatic Replication

The ability of a genetic polymer to replicate without the aid of complex enzymes is a critical requirement for the origin of life. Studies on non-enzymatic template-directed primer extension have shown that DAP can enhance the efficiency and fidelity of this process.

Kinetics of Non-Enzymatic Primer Extension

Kinetic studies of non-enzymatic primer extension reactions using activated DAP nucleotides have provided insights into its favorable properties.

dot

G cluster_workflow Non-Enzymatic Primer Extension Workflow start Primer-Template Complex binding Binding to Template start->binding activated_nucleotide Activated Nucleotide (e.g., ImpDAP) activated_nucleotide->binding ligation Phosphodiester Bond Formation binding->ligation Correct Pairing elongated_primer Elongated Primer ligation->elongated_primer dissociation Dissociation of Byproducts elongated_primer->dissociation end Primer Extended by one Nucleotide dissociation->end G cluster_prebiotic_synthesis Prebiotic Synthesis cluster_incorporation Incorporation into Oligonucleotides cluster_functional_advantages Functional Advantages cluster_origin_of_life Implications for Origin of Life Simple_Precursors Simple Precursors (Formamide, HCN) DAP_Synthesis Synthesis of 2,6-Diaminopurine Simple_Precursors->DAP_Synthesis Phosphorylation Phosphorylation DAP_Synthesis->Phosphorylation Polymerization Non-Enzymatic Polymerization Phosphorylation->Polymerization Enhanced_Stability Increased Duplex Stability Polymerization->Enhanced_Stability Improved_Replication Higher Replication Fidelity & Efficiency Polymerization->Improved_Replication UV_Resistance Photochemical Repair Polymerization->UV_Resistance Primordial_Genetics Formation of stable, replicable genetic polymers Enhanced_Stability->Primordial_Genetics Improved_Replication->Primordial_Genetics UV_Resistance->Primordial_Genetics

Caption: Logical relationships of DAP in the context of the origin of life.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the hypothesis that 2,6-diaminopurine was a significant molecule in prebiotic chemistry. Its plausible abiotic synthesis, coupled with its ability to enhance the stability and replication of nucleic acids, makes it a compelling candidate for a component of the first genetic polymers. The quantitative data and experimental protocols provided herein offer a foundation for further research into the role of DAP and other non-canonical nucleobases in the origin of life.

Future research should focus on several key areas:

  • Refining Prebiotic Synthesis Pathways: Further elucidation of high-yield, robust prebiotic synthesis routes for DAP and its nucleosides under a wider range of simulated early Earth conditions.

  • Investigating Catalytic Activity: Exploring the potential for DAP-containing oligonucleotides to act as catalysts (ribozymes), which would further strengthen the case for an "RNA world" that included non-canonical bases.

  • Systems Chemistry Approaches: Studying the interactions of DAP with other prebiotic molecules, such as amino acids and lipids, to understand how these components may have co-evolved to form the first protocells.

By continuing to explore the chemistry of 2,6-diaminopurine, the scientific community can gain deeper insights into the chemical origins of life and the fundamental principles that govern the emergence of biological complexity. This knowledge not only addresses a fundamental scientific question but also has implications for the fields of synthetic biology and the development of novel nucleic acid-based therapeutics.

References

Structural Analysis of 2,6-Diaminopurine Hydrates: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Crystallographic Data

The crystal structure of 2,6-diamino-9H-purine monohydrate was determined by single-crystal X-ray diffraction. The key crystallographic data and structure refinement parameters are summarized in Table 1. The asymmetric unit contains one molecule of 2,6-diaminopurine and one water molecule.

Table 1: Crystal Data and Structure Refinement for 2,6-diamino-9H-purine monohydrate
Parameter Value
Empirical formulaC₅H₈N₆O
Formula weight168.17
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a7.953(3) Å
b11.011(3) Å
c8.887(3) Å
α90°
β108.89(3)°
γ90°
Volume736.6(4) ų
Z4
Density (calculated)1.516 Mg/m³
Absorption coefficient0.118 mm⁻¹
F(000)352
Data collection and refinement
Theta range for data collection3.10 to 27.50°
Index ranges-10<=h<=9, -14<=k<=14, -11<=l<=11
Reflections collected6813
Independent reflections1686 [R(int) = 0.036]
Completeness to theta = 27.50°99.4 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1686 / 0 / 117
Goodness-of-fit on F²1.049
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.119
R indices (all data)R1 = 0.063, wR2 = 0.131
Molecular Geometry

The bond lengths and angles within the 2,6-diaminopurine molecule are consistent with those of other purine derivatives. The purine ring system is essentially planar. The exocyclic amino groups also lie in the plane of the purine ring.

Table 2: Selected Bond Lengths (Å) for 2,6-diamino-9H-purine monohydrate
Bond Length (Å)
N1-C21.345(2)
C2-N31.326(2)
C2-N101.339(2)
N3-C41.349(2)
C4-C51.376(2)
C5-C61.413(2)
C6-N11.357(2)
C6-N111.340(2)
C5-N71.381(2)
N7-C81.311(2)
C8-N91.370(2)
N9-C41.377(2)
Table 3: Selected Bond Angles (°) for 2,6-diamino-9H-purine monohydrate
Angle Degrees (°)
C6-N1-C2119.3(1)
N1-C2-N3124.2(1)
N1-C2-N10118.0(1)
N3-C2-N10117.8(1)
C2-N3-C4111.4(1)
N3-C4-C5128.5(1)
N3-C4-N9125.1(1)
C5-C4-N9106.4(1)
C4-C5-C6117.4(1)
C4-C5-N7110.6(1)
C6-C5-N7132.0(1)
N1-C6-C5119.1(1)
N1-C6-N11118.9(1)
C5-C6-N11122.0(1)
C5-N7-C8104.2(1)
N7-C8-N9113.6(1)
C4-N9-C8105.2(1)
Hydrogen Bonding Network

The crystal structure of 2,6-diamino-9H-purine monohydrate is characterized by an extensive and complex hydrogen-bonding network. The water molecule plays a crucial role in linking the 2,6-diaminopurine molecules, acting as both a hydrogen bond donor and acceptor. The amino groups and the nitrogen atoms of the purine ring are all involved in hydrogen bonding. This intricate network of interactions is responsible for the stability of the crystal lattice.

| Table 4: Hydrogen Bond Geometry (Å, °) for 2,6-diamino-9H-purine monohydrate | | | :--- | :--- | :--- | :--- | :--- | | D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) | | N10-H10A···N7 | 0.86 | 2.19 | 3.045(2) | 173 | | N10-H10B···O1W | 0.86 | 2.09 | 2.946(2) | 174 | | N11-H11A···N3 | 0.86 | 2.22 | 3.061(2) | 166 | | N11-H11B···O1W | 0.86 | 2.18 | 3.011(2) | 162 | | N9-H9···N1 | 0.86 | 2.11 | 2.964(2) | 172 | | O1W-H1W···N3 | 0.85 | 2.00 | 2.839(2) | 171 | | O1W-H2W···N7 | 0.85 | 2.05 | 2.891(2) | 170 |

D = donor atom, A = acceptor atom

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2,6-diamino-9H-purine monohydrate was achieved through the reaction of 2,6-diaminopurine with homophthalic acid in a basic aqueous-methanolic solution.

  • Reactants:

    • 2,6-diaminopurine

    • Homophthalic acid

    • Sodium hydroxide

    • Methanol

    • Water

  • Procedure:

    • A solution of 2,6-diaminopurine in methanol was prepared.

    • An aqueous solution of homophthalic acid and sodium hydroxide was prepared.

    • The two solutions were mixed and refluxed with stirring for 2 hours.

    • The resulting solution was allowed to evaporate slowly at room temperature.

    • Thin, colorless plates of 2,6-diamino-9H-purine monohydrate were obtained as a minor component alongside the major product of bis(2,6-diamino-9H-purin-1-ium) homophthalate heptahydrate.

X-ray Data Collection and Structure Refinement

A suitable single crystal of 2,6-diamino-9H-purine monohydrate was selected for X-ray diffraction analysis.

  • Data Collection:

    • Instrument: Bruker AXS APEXII CCD diffractometer.

    • Radiation: Mo Kα radiation (λ = 0.71073 Å).

    • Temperature: 296(2) K.

    • Data Collection Method: ω and φ scans.

  • Structure Solution and Refinement:

    • The structure was solved by direct methods using the SHELXS97 software.

    • The structure was refined by full-matrix least-squares on F² using the SHELXL97 software.

    • All non-hydrogen atoms were refined anisotropically.

    • Hydrogen atoms attached to nitrogen and oxygen were located in a difference Fourier map and refined with isotropic displacement parameters.

    • Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of 2,6-diamino-9H-purine monohydrate.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization cluster_analysis Analysis reactants Reactants (DAP, Homophthalic Acid, NaOH) mixing Mixing in MeOH/H2O reactants->mixing reflux Reflux (2h) mixing->reflux evaporation Slow Evaporation (Room Temperature) reflux->evaporation crystals Crystal Formation (Monohydrate) evaporation->crystals xray Single-Crystal X-ray Diffraction crystals->xray data_collection Data Collection xray->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement structural_data Structural Data (Bond Lengths, Angles, etc.) refinement->structural_data

Caption: Experimental workflow for the structural analysis.

Hydrogen Bonding Network

This diagram depicts the key hydrogen bonding interactions involving the 2,6-diaminopurine molecule and the water of hydration in the crystal lattice.

hydrogen_bonding cluster_dap 2,6-Diaminopurine cluster_water Water Molecule cluster_dap_acceptor Adjacent DAP (Acceptor) N1 N1 N3 N3 N7 N7 N9_H N9-H N1_acceptor N1' N9_H->N1_acceptor D-H···A NH2_C2 H2N (C2) H2O H2O NH2_C2->H2O D-H···A N7_acceptor N7' NH2_C2->N7_acceptor D-H···A NH2_C6 H2N (C6) NH2_C6->H2O D-H···A N3_acceptor N3' NH2_C6->N3_acceptor D-H···A H2O->N3_acceptor D-H···A H2O->N7_acceptor D-H···A

Caption: Hydrogen bonding interactions in the crystal.

Structure-Property Relationship

The following diagram illustrates the logical relationship between the experimental determination of the crystal structure and the understanding of the material's properties.

structure_property cluster_exp Experimental Determination cluster_structure Structural Information cluster_properties Material Properties synthesis Synthesis & Crystallization xrd X-ray Diffraction synthesis->xrd molecular_geometry Molecular Geometry (Bond Lengths, Angles) xrd->molecular_geometry crystal_packing Crystal Packing (Unit Cell) xrd->crystal_packing h_bonding Hydrogen Bonding Network molecular_geometry->h_bonding crystal_packing->h_bonding solubility Solubility crystal_packing->solubility stability Crystal Stability h_bonding->stability bioavailability Potential Bioavailability solubility->bioavailability

Caption: From structure determination to property insights.

The structural analysis of 2,6-diamino-9H-purine monohydrate reveals a highly organized, three-dimensional network stabilized by extensive hydrogen bonding. The water molecule is integral to the crystal packing, bridging neighboring purine molecules. This detailed understanding of the molecular interactions and packing is fundamental for predicting and controlling the physicochemical properties of hydrated forms of 2,6-diaminopurine. For drug development professionals, this information is critical for formulation design, stability assessment, and ensuring consistent bioavailability of active pharmaceutical ingredients based on the 2,6-diaminopurine scaffold. Further research to obtain the crystal structure of the sulfate hydrate form would provide a more complete picture of how different counter-ions and hydration states influence the solid-state landscape of this important molecule.

References

The Role of 2,6-Diaminopurine in the Genetic Material of Bacteriophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical four-base genetic alphabet is not universal. Certain bacteriophages have evolved to utilize a fifth base, 2,6-diaminopurine (Z), completely replacing adenine (A) in their genomes. This substitution, forming a Z-T base pair with three hydrogen bonds, confers significant advantages, including increased genomic stability and evasion of host defense mechanisms. This technical guide provides an in-depth exploration of the biosynthesis, incorporation, and functional implications of the Z-base in bacteriophage genetics. It details the key enzymes involved, presents quantitative data on the biophysical properties of Z-containing DNA, and provides experimental protocols for the study of this unique biological system.

Introduction

In 1977, the cyanophage S-2L was discovered to possess a genome in which adenine is entirely replaced by 2,6-diaminopurine, also known as the Z-base.[1][2] This alteration is not a mere modification but a fundamental change in the genetic code. The Z-base forms three hydrogen bonds with thymine (T), in contrast to the two bonds in a canonical A-T pair.[1][2] This enhanced bonding leads to a more stable double helix, with a higher melting temperature, and provides resistance against host restriction enzymes that recognize adenine-containing sequences.[3] Initially thought to be an isolated anomaly, Z-genomes are now known to be widespread among diverse bacteriophages.[1][2] Understanding the molecular machinery behind the synthesis and utilization of the Z-base offers profound insights into viral evolution, phage-host interactions, and opens avenues for novel biotechnological and therapeutic applications.

The Biosynthetic Pathway of 2,6-Diaminopurine

The synthesis of the Z-base and its incorporation into the phage genome is a multi-step enzymatic process that hijacks and modifies the host's purine metabolism. Three key phage-encoded enzymes, PurZ, MazZ, and DatZ, form the core of this pathway.

Key Enzymes and their Functions
  • PurZ (Adenylosuccinate Synthetase Homolog): PurZ is the central enzyme in the Z-base biosynthesis. It is a homolog of the host's PurA, an adenylosuccinate synthetase.[1][2] However, PurZ exhibits a crucial difference in substrate specificity. Instead of using inosine monophosphate (IMP) like PurA, PurZ utilizes deoxyguanosine monophosphate (dGMP) and aspartate to synthesize N6-succino-2-amino-2'-deoxyadenylate (dSMP), the precursor to dZMP.[4] Some PurZ variants can use either ATP or dATP as a phosphate donor.[4][5]

  • MazZ ((d)GTP-specific diphosphohydrolase): MazZ is responsible for providing the dGMP substrate for PurZ. It specifically hydrolyzes deoxyguanosine triphosphate (dGTP) and guanosine triphosphate (GTP) to their monophosphate forms.[4] This ensures a steady supply of the precursor for Z-base synthesis.

  • DatZ (dATP triphosphohydrolase): To ensure the complete replacement of adenine with diaminopurine, phages employ DatZ to eliminate dATP from the nucleotide pool. DatZ is a specific dATP triphosphohydrolase that breaks down dATP, preventing its incorporation into the replicating phage DNA.[6]

The Z-Base Biosynthesis Pathway

The following diagram illustrates the enzymatic steps involved in the synthesis of dZTP, the triphosphate form of the Z-base ready for DNA incorporation.

Z_base_biosynthesis dGTP dGTP dGMP dGMP dGTP->dGMP MazZ dSMP dSMP dGMP->dSMP PurZ (uses ATP/dATP) Aspartate Aspartate Aspartate->dSMP PurZ (uses ATP/dATP) dZMP dZMP dSMP->dZMP Host PurB dZDP dZDP dZMP->dZDP Host GMPK dZTP dZTP dZDP->dZTP Host NDK DNA DNA dZTP->DNA DpoZ/PrimPol dATP dATP dAMP_Pi dAMP + PPi dATP->dAMP_Pi DatZ

Biosynthesis pathway of 2,6-diaminopurine (Z-base).

Incorporation of 2,6-Diaminopurine into Phage DNA

The incorporation of dZTP into the nascent DNA strand is carried out by a specialized DNA polymerase, often denoted as DpoZ or a member of the PrimPol family.[7] These polymerases are adapted to efficiently utilize dZTP as a substrate opposite a thymine on the template strand. The fidelity of these polymerases is crucial to maintain the integrity of the Z-genome.[8][9][10]

Biophysical Properties of Z-Containing DNA

The substitution of adenine with 2,6-diaminopurine significantly alters the physical and chemical properties of the DNA double helix.

Increased Thermal Stability

The three hydrogen bonds in the Z-T base pair lead to a notable increase in the thermal stability of the DNA. This is reflected in a higher melting temperature (Tm) compared to equivalent A-T rich DNA.

DNA Sequence ContextMelting Temperature (Tm) of A-DNA (°C)Melting Temperature (Tm) of Z-DNA (°C)ΔTm (°C)Reference
General observation--+1-2 per substitution[11]
d(CGTGAATTCGCG)₂54.562.5+8.0[3]
d(CGCGAATTCGCG)₂60.066.0+6.0[3]

Table 1: Comparison of Melting Temperatures of A-DNA and Z-DNA.

Functional Role of the Z-Base in Phage Biology

The primary evolutionary driver for the adoption of the Z-genome appears to be the evasion of host defense mechanisms.

Evasion of Host Restriction Enzymes

Many bacterial restriction enzymes recognize and cleave specific DNA sequences containing adenine. By replacing adenine with the Z-base, phages render their genomes unrecognizable and therefore resistant to cleavage by a wide range of host restriction endonucleases.[1][2] This provides a significant survival advantage for the phage within its bacterial host.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the Z-base and its associated enzymes.

Quantification of 2,6-Diaminopurine in DNA

Objective: To determine the presence and quantity of the Z-base in a given DNA sample.

Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Protocol:

  • DNA Hydrolysis:

    • Digest 1-5 µg of purified phage DNA to its constituent nucleosides using a commercial nucleoside digestion mix (e.g., NEB Nucleoside Digestion Mix) or a combination of nuclease P1 and alkaline phosphatase.

    • Follow the manufacturer's instructions for the digestion reaction.

  • HPLC Separation:

    • Inject the hydrolyzed sample onto a reverse-phase C18 HPLC column.

    • Use a gradient of a suitable mobile phase, such as a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), to separate the different nucleosides.

  • Detection and Quantification:

    • Monitor the elution profile using a UV detector at 260 nm.

    • Couple the HPLC output to a mass spectrometer for positive identification and accurate quantification of the Z-deoxynucleoside based on its mass-to-charge ratio.

    • Use commercially available standards for canonical deoxynucleosides and synthesized Z-deoxynucleoside for calibration and quantification.

Enzyme Assays

The following diagrams outline the general workflows for assaying the activity of the key enzymes in the Z-base biosynthetic pathway.

PurZ_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Prepare reaction mix: - Buffer (e.g., Tris-HCl) - dGMP - Aspartate - ATP/dATP - MgCl2 Incubate Initiate reaction by adding purified PurZ enzyme. Incubate at optimal temperature. Mix->Incubate Quench Quench reaction at different time points. Incubate->Quench HPLC Analyze reaction products (dSMP, ADP/dADP) by HPLC. Quench->HPLC

Experimental workflow for PurZ enzyme assay.

MazZ_DatZ_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix_MazZ For MazZ: - Buffer - dGTP - MgCl2 Incubate_MazZ Add purified MazZ. Incubate. Mix_MazZ->Incubate_MazZ Mix_DatZ For DatZ: - Buffer - dATP - MgCl2 Incubate_DatZ Add purified DatZ. Incubate. Mix_DatZ->Incubate_DatZ Analyze Monitor substrate depletion and product formation (dGMP/dAMP) by HPLC or a phosphate release assay. Incubate_MazZ->Analyze Incubate_DatZ->Analyze

Experimental workflows for MazZ and DatZ enzyme assays.
DpoZ DNA Polymerase Activity Assay

Objective: To assess the ability of DpoZ to incorporate dZTP into a DNA strand.

Method: Primer extension assay.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • A fluorescently labeled or radiolabeled DNA primer annealed to a synthetic DNA template containing thymine bases.

      • A reaction buffer with appropriate pH and salt concentrations.

      • A mixture of dNTPs, including dZTP and excluding dATP.

      • Purified DpoZ enzyme.

  • Reaction and Termination:

    • Incubate the reaction at the optimal temperature for the polymerase.

    • Terminate the reaction at various time points by adding a stop solution (e.g., EDTA and formamide).

  • Analysis:

    • Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the extended primers using a fluorescence scanner or autoradiography. The appearance of longer DNA fragments indicates polymerase activity.

Conclusion and Future Perspectives

The discovery and characterization of Z-genomes in bacteriophages have fundamentally expanded our understanding of the central dogma of molecular biology. The complete replacement of a canonical base highlights the remarkable adaptability of viruses and the evolutionary pressures exerted by host defense systems. The elucidation of the enzymatic machinery responsible for Z-base metabolism provides a toolkit for synthetic biology, enabling the production of Z-containing DNA for various applications. These include the development of more stable DNA-based nanostructures, aptamers with enhanced binding affinities, and novel therapeutic agents. Further research into the diversity of Z-genome phages and their polymerases will undoubtedly uncover new enzymatic functions and provide deeper insights into the co-evolution of viruses and their hosts. The unique properties of Z-DNA also make it an attractive component for the development of phage-based therapies and diagnostics, where enhanced stability and resistance to degradation are desirable.

References

Methodological & Application

Application Notes: Dissolving 2,6-Diaminopurine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the dissolution of 2,6-diaminopurine sulfate hydrate, a purine analog used in various biochemical and pharmaceutical research applications. The protocol emphasizes safe handling and provides solubility data for common solvents. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Applications

2,6-Diaminopurine (DAP) is an analogue of adenine that has garnered significant interest in biomedical research.[1] As a purine analogue, it can interfere with DNA replication and is used in the development of antineoplastic agents.[2][3]

Key applications include:

  • Nucleic Acid Research: DAP can be incorporated into nucleic acids to study their structural properties and molecular recognition by ligands and enzymes.[1]

  • Anticancer and Antiviral Research: DAP and its derivatives have been investigated for their potential as anticancer and antiviral agents.[2][4]

  • Genetic Research: Recent studies have shown DAP's potential to suppress UGA premature stop codons, offering a therapeutic strategy for genetic diseases like cystic fibrosis.[5]

Due to its molecular structure, the solubility of 2,6-diaminopurine and its salts can be limited in aqueous solutions, necessitating specific dissolution protocols for experimental use.

Health and Safety Precautions

2,6-Diaminopurine sulfate hydrate is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled.[6] It may also cause skin and eye irritation and is suspected of causing genetic defects.[6]

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood.[7][8]

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[8][9]

  • Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat.[9][10]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA-approved respirator.[6]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7][8][10]

Storage:

  • Store containers in a dry, cool, and well-ventilated place.[9]

  • Keep containers tightly closed when not in use.[10]

Quantitative Solubility Data

The solubility of 2,6-diaminopurine and its salts varies depending on the specific form and the solvent used. The following table summarizes available quantitative data.

Compound FormSolventSolubilityTemperatureNotes
2,6-Diaminopurine Hemisulfate SaltFormic Acid50 mg/mLNot SpecifiedHeating may be required. Yields a clear to hazy, yellow to yellow-green solution.[1]
8-Aza-2,6-diaminopurine Monohydrate SaltWater10 mg/mL (1 g/100 mL)25°CNote: This is a related but different compound (8-Aza derivative).[11]
2,6-DiaminopurineDMSO100 mMNot SpecifiedUsed for cell and organoid treatments.[5]

Experimental Protocol for Dissolution

This protocol details the primary method for dissolving 2,6-diaminopurine sulfate hydrate using formic acid, as this is the most clearly documented solvent for achieving a higher concentration.

4.1. Materials and Equipment

  • 2,6-Diaminopurine sulfate hydrate powder

  • Formic acid (reagent grade)

  • Appropriate solvent-resistant vials (e.g., glass)

  • Magnetic stirrer and stir bar or vortex mixer

  • Calibrated analytical balance

  • Pipettes

  • Heating block or water bath (optional, for use with caution)

  • Fume hood

4.2. Step-by-Step Dissolution Procedure

  • Preparation: Perform all steps inside a certified chemical fume hood. Ensure all PPE is worn correctly.

  • Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh the desired amount of 2,6-diaminopurine sulfate hydrate powder into the vial.

  • Solvent Addition: Using a pipette, add the required volume of formic acid to the vial to achieve the target concentration (up to 50 mg/mL).

  • Dissolution:

    • Cap the vial securely.

    • Place the vial on a magnetic stirrer or use a vortex mixer to agitate the mixture.

    • Observe the solution for dissolution of the solid. The resulting solution may be clear to hazy with a yellow to yellow-green color.[1]

  • Applying Heat (Optional):

    • If the compound does not fully dissolve with agitation at room temperature, gentle heating can be applied.[1]

    • Set a heating block or water bath to a low temperature (e.g., 30-40°C). Caution: Formic acid is corrosive and has a low boiling point. Avoid excessive heat.

    • Place the vial in the heating apparatus and continue to agitate intermittently until the solid is fully dissolved.

  • Final Assessment: Once the solid is no longer visible, the solution is ready for experimental use. Ensure the solution is cooled to the appropriate temperature before use in downstream applications.

  • Storage of Solution: If not for immediate use, store the solution in a tightly sealed container at the recommended temperature for the specific experimental needs, protecting it from light if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for dissolving 2,6-diaminopurine sulfate hydrate.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_final Final Product A Wear PPE and Work in Fume Hood B Weigh Compound A->B Safety First C Add Formic Acid (or other solvent) B->C Step 1 D Agitate (Vortex/Stir) C->D Step 2 E Apply Gentle Heat (If Necessary) D->E Optional F Assess Dissolution (Visual Check) D->F E->F G Solution Ready for Use F->G Complete

Caption: Workflow for the safe handling and dissolution of 2,6-diaminopurine sulfate hydrate.

References

Application Notes and Protocols for Utilizing 2,6-Diaminopurine in Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (dZ), a structural analog of adenine (dA), offers unique advantages in molecular biology, particularly in the context of Polymerase Chain Reaction (PCR). Unlike adenine, which forms two hydrogen bonds with thymine (dT), 2,6-diaminopurine forms three hydrogen bonds. This enhanced binding affinity significantly increases the thermal stability of the DNA duplex. This property can be strategically employed to improve the specificity and efficiency of PCR, especially for challenging templates such as those with high GC content. These application notes provide a comprehensive overview and detailed protocols for the effective use of 2,6-diaminopurine in PCR.

Principle of 2,6-Diaminopurine in PCR

The core advantage of substituting adenine with 2,6-diaminopurine lies in the increased melting temperature (Tm) of the DNA duplex. The dZ:dT base pair, with its three hydrogen bonds, is more stable than the conventional dA:dT base pair. This increased stability can be leveraged in two primary ways within a PCR workflow:

  • Incorporation into Primers: Primers synthesized with dZ in place of dA will exhibit a higher Tm. This allows for the use of higher annealing temperatures, which in turn increases the stringency of primer binding and reduces non-specific amplification.

  • Substitution of dATP with dZTP: By replacing deoxyadenosine triphosphate (dATP) with 2,6-diaminopurine triphosphate (dZTP) in the PCR master mix, the resulting amplicons will have dZ incorporated throughout the sequence. This leads to a product with a higher overall Tm, which can be beneficial for downstream applications and for amplifying templates prone to secondary structures.

Applications in Research and Drug Development

The unique properties of 2,6-diaminopurine make it a valuable tool in various research and development applications:

  • Amplification of GC-Rich Templates: GC-rich DNA sequences are notoriously difficult to amplify due to their high melting temperatures and propensity to form stable secondary structures. The incorporation of dZ can help to destabilize these secondary structures and promote more efficient amplification.

  • Enhanced PCR Specificity: By increasing the Tm of primers, dZ allows for higher annealing temperatures, minimizing off-target priming and the formation of primer-dimers. This is particularly useful in complex PCR applications such as multiplex PCR and in diagnostics where high specificity is paramount.

  • Allele-Specific PCR: The increased discriminatory power of dZ-containing primers can be harnessed to improve the specificity of allele-specific PCR assays, allowing for more reliable detection of single nucleotide polymorphisms (SNPs).

  • Antisense Oligonucleotide Development: In the field of drug development, dZ can be incorporated into antisense oligonucleotides to enhance their binding affinity and stability, potentially leading to more potent therapeutic agents.

Data Presentation: Quantitative Impact of dZ on Thermal Stability

The substitution of adenine with 2,6-diaminopurine has a quantifiable effect on the melting temperature of DNA duplexes. The following table summarizes the approximate increase in Tm per dZ substitution.

Number of dZ SubstitutionsApproximate Increase in Tm (°C)
13
26
39
412
515

Note: The actual increase in Tm can vary depending on the sequence context, salt concentration, and the specific positions of the substitutions.

Experimental Protocols

Protocol 1: PCR with Primers Containing 2,6-Diaminopurine for Enhanced Specificity

This protocol outlines the use of primers containing dZ to improve the specificity of a standard PCR reaction.

1. Primer Design:

  • Identify the target sequence for amplification.

  • Design forward and reverse primers of approximately 18-25 nucleotides in length.

  • Strategically replace adenine residues with 2,6-diaminopurine. For optimal results, consider placing dZ substitutions towards the 3' end of the primer to enhance binding stability at the initiation of extension.

  • Crucially, recalculate the melting temperature (Tm) of the modified primers. A general rule of thumb is to add approximately 3°C to the Tm for each dZ substitution. For a more accurate calculation, it is recommended to use specialized oligo design software that can account for modified bases.

  • Ensure that the Tm of the forward and reverse primers are within 5°C of each other.

2. PCR Reaction Setup:

Component25 µL Reaction50 µL ReactionFinal Concentration
10X PCR Buffer2.5 µL5 µL1X
10 mM dNTPs (dATP, dCTP, dGTP, dTTP)0.5 µL1 µL200 µM each
10 µM Forward Primer (with dZ)1.25 µL2.5 µL0.5 µM
10 µM Reverse Primer (with dZ)1.25 µL2.5 µL0.5 µM
Template DNA1-5 µL1-10 µLAs required
Taq DNA Polymerase (5 U/µL)0.25 µL0.5 µL1.25 units
Nuclease-free waterto 25 µLto 50 µL-

3. PCR Cycling Conditions:

StepTemperature (°C)Time
Initial Denaturation952 minutes
Denaturation9530 seconds
Annealing Tm of primers - 2°C 30 seconds
Extension721 minute/kb
Final Extension725 minutes
Hold4

Note: The annealing temperature is the most critical parameter to optimize. A gradient PCR is highly recommended to determine the optimal annealing temperature for your specific primer set.

Protocol 2: PCR with dZTP for Amplification of GC-Rich Templates

This protocol describes the complete substitution of dATP with dZTP in the PCR master mix to facilitate the amplification of a GC-rich template.

1. Reaction Setup:

Component25 µL Reaction50 µL ReactionFinal Concentration
10X High-GC PCR Buffer2.5 µL5 µL1X
10 mM dNTP mix (dCTP, dGTP, dTTP)0.5 µL1 µL200 µM each
10 mM dZTP 0.5 µL 1 µL 200 µM
10 µM Forward Primer1.25 µL2.5 µL0.5 µM
10 µM Reverse Primer1.25 µL2.5 µL0.5 µM
Template DNA (GC-rich)1-5 µL1-10 µLAs required
High-Fidelity DNA Polymerase (e.g., Pfu)0.5 µL1 µLAs recommended by manufacturer
Nuclease-free waterto 25 µLto 50 µL-

2. PCR Cycling Conditions:

StepTemperature (°C)Time
Initial Denaturation983 minutes
Denaturation9830 seconds
Annealing60-6830 seconds
Extension721.5-2 minutes/kb
Final Extension727 minutes
Hold4

Important Considerations:

  • Polymerase Choice: While Taq polymerase can incorporate dZTP, high-fidelity polymerases with proofreading activity (e.g., Pfu, Phusion) are generally recommended to ensure accuracy, especially for cloning applications.

  • Extension Time: The incorporation of dZTP may slightly decrease the extension rate of some polymerases. It is advisable to increase the extension time by 50-100% compared to a standard PCR protocol.

  • Magnesium Concentration: The optimal Mg²⁺ concentration may need to be adjusted as dZTP can chelate magnesium ions differently than dATP. A titration from 1.5 mM to 3.0 mM MgCl₂ is recommended.

Visualizations: Workflows and Concepts

PCR_Workflow_with_dZ_Primers cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis cluster_cycle_steps primer_design Primer Design with dZ tm_recalc Tm Recalculation primer_design->tm_recalc Calculate new Tm pcr_setup PCR Reaction Setup tm_recalc->pcr_setup Inform Annealing Temp initial_denat Initial Denaturation (95°C) pcr_setup->initial_denat cycling 25-35 Cycles initial_denat->cycling final_ext Final Extension (72°C) cycling->final_ext denat Denaturation (95°C) gel_electrophoresis Agarose Gel Electrophoresis final_ext->gel_electrophoresis sequencing Sequencing gel_electrophoresis->sequencing anneal Annealing (Tm - 2°C) extend Extension (72°C)

Caption: Workflow for PCR using primers containing 2,6-diaminopurine.

dZ_vs_dA_Bonding cluster_dA Adenine (dA) : Thymine (dT) cluster_dZ 2,6-Diaminopurine (dZ) : Thymine (dT) cluster_stability Resulting Stability A Adenine T Thymine A->T 2 H-bonds stability_dA Standard Stability dZ 2,6-Diaminopurine T2 Thymine dZ->T2 3 H-bonds stability_dZ Increased Stability

Caption: Comparison of hydrogen bonding between dA:dT and dZ:dT pairs.

Troubleshooting

ProblemPossible CauseRecommendation
No PCR product Annealing temperature is too high.Perform a gradient PCR to find the optimal annealing temperature. Start with a temperature 5-10°C below the calculated Tm.
Insufficient extension time.Increase the extension time, especially when using dZTP.
Incompatible DNA polymerase.Ensure the polymerase is capable of incorporating modified nucleotides.
Non-specific bands Annealing temperature is too low.Increase the annealing temperature in 1-2°C increments.
Primer-dimer formation.Redesign primers to minimize self-complementarity. The use of dZ should generally reduce this issue.
Low PCR yield Suboptimal Mg²⁺ concentration.Perform a Mg²⁺ titration from 1.5 mM to 3.0 mM.
Suboptimal dZTP concentration.While 200 µM is a good starting point, a titration from 100 µM to 400 µM may be necessary.[1]
Inhibitors in the template DNA.Use a higher quality DNA purification method.

Conclusion

The use of 2,6-diaminopurine in PCR presents a powerful strategy for overcoming common challenges in DNA amplification. By enhancing the thermal stability of primer-template duplexes and the resulting amplicons, dZ can significantly improve the specificity and efficiency of PCR, particularly for difficult templates. The protocols and guidelines provided herein offer a solid foundation for researchers to successfully integrate this valuable tool into their molecular biology workflows. Careful optimization of primer design and reaction conditions will be key to achieving the best possible results.

References

Application Notes and Protocols: Incorporation of 2,6-Diaminopurine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopurine (DAP), an analogue of adenine, offers significant advantages in oligonucleotide-based applications due to its enhanced binding affinity and stability when paired with thymine or uracil. This document provides detailed application notes, experimental protocols, and quantitative data for the successful incorporation of DAP into synthetic oligonucleotides.

Application Notes

The incorporation of 2,6-diaminopurine (DAP) into oligonucleotides provides several key benefits for research and therapeutic applications. The primary advantage of DAP lies in its ability to form three hydrogen bonds with thymine (T) in DNA and uridine (U) in RNA, in contrast to the two hydrogen bonds formed by the canonical adenine-thymine (A-T) pair.[1][2] This additional hydrogen bond significantly enhances the thermal stability of nucleic acid duplexes.

Key Applications Include:

  • Enhanced Duplex Stability: The increased binding strength makes DAP-modified oligonucleotides ideal for applications requiring high affinity, such as in antisense therapeutics and diagnostics. The melting temperature (Tm) of a DNA duplex is increased by approximately 1-2°C for each DAP substitution for adenine.[1][2]

  • Improved PCR Primers: DAP-containing primers exhibit stronger binding to the template DNA, which can lead to more efficient and specific PCR amplification, especially for difficult templates or when using short primers.[3]

  • Antisense Oligonucleotides: The enhanced binding affinity of DAP-modified oligonucleotides can lead to more potent antisense activity, allowing for lower effective concentrations.

  • Therapeutic and Diagnostic Probes: The increased stability of DAP-containing probes improves their hybridization properties, leading to better signal-to-noise ratios in various diagnostic assays.

  • Resistance to Restriction Enzymes: The genome of the S-2L cyanophage, which naturally contains DAP instead of adenine, is resistant to bacterial restriction endonucleases, suggesting a role for DAP in protecting genetic material.[4]

Quantitative Data

The incorporation of DAP into oligonucleotides has a quantifiable impact on their physicochemical properties. The following tables summarize key quantitative data from published studies.

Parameter Effect of DAP Incorporation Reference
Thermal Stability (Tm) Increase of 1.5°C to 1.8°C per DAP substitution for adenine in a dodecanucleotide duplex.[5]
Binding Equilibrium In one study, DAP modification increased the binding equilibrium constant by a factor of 1.32 in an XbaI/SalI oligomer.[5]
Transcriptional Blockage DAP exhibits a substantial inhibitory effect on transcription mediated by T7 RNA polymerase and human RNA polymerase II.[4]

Experimental Protocols

Protocol 1: Postsynthetic Incorporation of 2,6-Diaminopurine into Oligonucleotides using a 2-Fluoro-6-Amino-Adenosine Precursor

This protocol describes a simplified and efficient method for incorporating DAP into oligonucleotides without the need for protecting groups on the precursor phosphoramidite.[1][2]

Workflow for Postsynthetic DAP Incorporation

G cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection & Conversion cluster_purification Purification & Analysis s1 Standard Oligonucleotide Synthesis s2 Incorporate 2-Fluoro-6-Aminopurine Phosphoramidite s1->s2 d1 Cleavage from Solid Support s2->d1 d2 Ammonia Treatment (65°C, 5 hours) d1->d2 Simultaneous p1 Ion Exchange Chromatography d2->p1 p2 LC-MS Analysis p1->p2

Caption: Workflow for the postsynthetic incorporation of DAP.

Materials:

  • 2-Fluoro-6-aminopurine phosphoramidite (with desired sugar modification, e.g., 2'-deoxy, 2'-OMe, 2'-F)

  • Standard oligonucleotide synthesis reagents and solid support

  • Concentrated aqueous ammonia

  • Triethylamine trihydrofluoride (for RNA synthesis)

  • Buffers for purification and analysis

Procedure:

  • Oligonucleotide Synthesis:

    • Perform standard automated solid-phase oligonucleotide synthesis.

    • At the desired positions, incorporate the 2-fluoro-6-aminopurine phosphoramidite using the standard coupling protocol for A, C, G, and T phosphoramidites. No protecting group is required for the 6-amino group of the 2-fluoro-6-aminopurine precursor.[1][2]

  • Cleavage, Deprotection, and Conversion to DAP:

    • Following synthesis, cleave the oligonucleotide from the solid support and deprotect the standard bases by treating the solid support with concentrated aqueous ammonia at 65°C for 5 hours. This step also quantitatively converts the 2-fluoro-6-aminopurine to 2,6-diaminopurine via nucleophilic aromatic substitution.[1][2]

    • For RNA oligonucleotides containing 2'-silyl protecting groups, a subsequent treatment with triethylamine trihydrofluoride is necessary to deprotect the 2'-hydroxyl groups.[1][2]

  • Purification:

    • Purify the resulting DAP-modified oligonucleotide using standard techniques such as ion exchange chromatography, HPLC, or PAGE.[1][6][7]

  • Analysis:

    • Confirm the successful incorporation of DAP and the final molecular weight of the oligonucleotide using LC-MS analysis.[1][2]

Protocol 2: Traditional Synthesis using Protected 2,6-Diaminopurine Phosphoramidites

This protocol outlines the conventional method for incorporating DAP using phosphoramidites that have protecting groups on the exocyclic amines.

Workflow for Traditional DAP Incorporation

G cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis s1 Standard Oligonucleotide Synthesis s2 Incorporate Protected DAP Phosphoramidite s1->s2 d1 Cleavage from Solid Support s2->d1 d2 Removal of Protecting Groups d1->d2 p1 HPLC or PAGE Purification d2->p1 p2 Mass Spectrometry Analysis p1->p2

Caption: Workflow for the traditional incorporation of DAP.

Materials:

  • Protected 2,6-diaminopurine phosphoramidite (e.g., with phenoxyacetyl or dimethylformamidine protecting groups)

  • Standard oligonucleotide synthesis reagents and solid support

  • Appropriate deprotection reagents (e.g., concentrated aqueous ammonia)

  • Buffers for purification and analysis

Procedure:

  • Oligonucleotide Synthesis:

    • Perform standard automated solid-phase oligonucleotide synthesis.

    • At the desired positions, incorporate the protected DAP phosphoramidite using the standard coupling protocol.

  • Cleavage and Deprotection:

    • After synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups (from the DAP and standard bases) by treating with the appropriate deprotection solution (e.g., concentrated aqueous ammonia) according to the manufacturer's recommendations for the specific protecting groups used. The deprotection conditions for the protected DAP should be compatible with the deprotection of the standard nucleobases.[8]

  • Purification:

    • Purify the DAP-modified oligonucleotide using HPLC or PAGE to ensure high purity.[6][7]

  • Analysis:

    • Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or CE.

Visualization of Key Concepts

Enhanced Base Pairing of DAP with Thymine

G cluster_DAP_T DAP-T Base Pair cluster_A_T A-T Base Pair DAP 2,6-Diaminopurine T Thymine DAP->T 3 Hydrogen Bonds A Adenine T2 Thymine A->T2 2 Hydrogen Bonds

References

Application Notes and Protocols: 2,6-Diaminopurine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopurine (2,6-DAP), a purine analog, has emerged as a versatile molecule in cell culture applications, ranging from antiviral and anticancer research to the study of genetic mutations and nucleic acid biochemistry. Its unique properties, including its ability to act as a prodrug, modulate cellular processes, and serve as a tool for molecular biology, make it a valuable compound for a variety of research endeavors. These application notes provide an overview of the key uses of 2,6-DAP in cell culture, accompanied by detailed protocols and quantitative data to facilitate its integration into laboratory workflows.

I. Antiviral Applications

2,6-DAP and its derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses. A notable application is its role as a prodrug for antiviral agents. For instance, the dioxolane derivative of 2,6-DAP is converted intracellularly to the active antiviral compound, dioxolane guanosine triphosphate (DXG-TP), which is a potent inhibitor of viral reverse transcriptase.

Quantitative Data: Antiviral Activity of 2,6-DAP Derivatives
CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2,6-DAP Derivative 6iDengue VirusVero5.3>120>22.6[1]
2,6-DAP Derivative 6iZika VirusVero3.8>120>31.6[1]
2,6-DAP Derivative 6iWest Nile VirusVero4.2>120>28.6[1]
2,6-DAP Derivative 6iInfluenza A (H1N1)MDCK0.5>120>240[1]
2,6-DAP Derivative 6iSARS-CoV-2Calu-30.5120240[1]
(-)-β-D-2,6-DAP Dioxolane (DAPD)HIV-1MT-2->100-[2]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 24-well plates.

  • Virus stock of known titer.

  • 2,6-DAP or its derivative, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Overlay medium (e.g., 0.4% agarose or methylcellulose in culture medium).

  • Crystal violet staining solution (0.8% crystal violet in 50% ethanol).

  • Phosphate-buffered saline (PBS).

  • 10% formalin.

Procedure:

  • Cell Seeding: Seed the 24-well plates with host cells to achieve a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of the 2,6-DAP compound in serum-free culture medium.

  • Infection: Aspirate the culture medium from the confluent cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces 40-80 plaques per well. Incubate for 90 minutes at 37°C to allow for viral adsorption.

  • Treatment: After incubation, aspirate the viral inoculum and wash the cells with PBS.

  • Overlay: Add 1.5 mL of the overlay medium containing the different concentrations of the 2,6-DAP compound to each well. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for plaque formation (typically 3-7 days).

  • Staining: After the incubation period, fix the cells with 10% formalin for at least 30 minutes.

  • Visualization: Aspirate the overlay and formalin, and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value (the concentration that inhibits 50% of plaque formation) can be determined by regression analysis.

Signaling Pathway: Metabolic Activation of 2,6-DAP Dioxolane

Antiviral_Metabolism DAPD 2,6-DAP Dioxolane (DAPD) (Prodrug) DXG Dioxolane Guanine (DXG) DAPD->DXG Adenosine Deaminase DXGMP DXG-Monophosphate DXG->DXGMP Cellular Kinases DXGDP DXG-Diphosphate DXGMP->DXGDP Cellular Kinases DXGTP DXG-Triphosphate (Active Antiviral) DXGDP->DXGTP Cellular Kinases RT Viral Reverse Transcriptase DXGTP->RT Inhibition Inhibition of Viral DNA Synthesis RT->Inhibition

Caption: Metabolic activation of the prodrug 2,6-DAP Dioxolane to its active antiviral form.

II. Anticancer Applications

2,6-DAP has a historical precedent in the treatment of leukemia and continues to be a subject of cancer research. It is known to induce cell cycle arrest, particularly in the G2/M phase, in cancer cell lines.

Quantitative Data: Antiproliferative Effects of 2,6-DAP
Cell LineCompoundAssayEndpointValueReference
L1210 (Mouse Leukemia)2,6-DAPCell GrowthIC50 (5-day)Significantly < DAPdR[3]
L1210 (Mouse Leukemia)2,6-DAPColony FormationInhibitionGreater than DAPdR[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Cancer cell line of interest (e.g., L1210).

  • 96-well plates.

  • Complete culture medium.

  • 2,6-DAP stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Treatment: Add 100 µL of medium containing serial dilutions of 2,6-DAP to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value (the concentration that reduces cell viability by 50%) can be determined.

Signaling Pathway: G2/M Cell Cycle Arrest

G2M_Arrest cluster_G2 G2 Phase cluster_M M Phase G2 G2 Phase Cell Growth Checkpoint G2/M Checkpoint G2->Checkpoint M Mitosis DAP 2,6-DAP Derivatives DAP->Checkpoint Inhibition of Aurora Kinases, CDKs Checkpoint->M Progression FTSJ1_Inhibition DAP 2,6-Diaminopurine FTSJ1 FTSJ1 (tRNA Methyltransferase) DAP->FTSJ1 Inhibition tRNATrp tRNA-Trp FTSJ1->tRNATrp Methylation of anticodon loop UGA UGA Stop Codon tRNATrp->UGA Impaired recognition Ribosome Ribosome UGA->Ribosome Stalling Readthrough Translational Readthrough Ribosome->Readthrough Oligo_Synthesis cluster_synthesis Oligonucleotide Synthesis cluster_application Applications DAP_phosphoramidite 2,6-DAP Phosphoramidite Coupling Coupling DAP_phosphoramidite->Coupling Solid_support Solid Support Solid_support->Coupling Oligo Oligonucleotide with 2,6-DAP Coupling->Oligo Increased_Tm Increased Duplex Stability (Tm) Oligo->Increased_Tm Probes Hybridization Probes Increased_Tm->Probes siRNA siRNA constructs Increased_Tm->siRNA

References

Application Notes and Protocols: 2,6-Diaminopurine as a Tool for Studying DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-diaminopurine (DAP), an analog of adenine, serves as a powerful tool for elucidating the intricacies of DNA-protein interactions. By forming three hydrogen bonds with thymine, in contrast to the two formed by adenine, DAP incorporation significantly enhances the thermal stability of DNA duplexes. This unique characteristic, along with its influence on DNA minor groove architecture, provides a valuable mechanism for probing the recognition and binding of proteins and small molecules to DNA. These application notes provide a comprehensive overview of the use of DAP in this field, including quantitative data on its effects and detailed protocols for its application.

Key Properties and Applications

2,6-diaminopurine is a versatile tool with several key properties that make it advantageous for studying DNA-protein interactions:

  • Enhanced Duplex Stability: The additional hydrogen bond in a DAP-T base pair increases the melting temperature (Tm) of DNA duplexes, which can be used to modulate the stability of specific DNA regions and study its effect on protein binding.[1][2][3][4]

  • Altered Minor Groove: The presence of the 2-amino group in the minor groove alters its width and hydration pattern, providing a means to investigate the role of minor groove contacts in protein recognition.[2][5][6]

  • Fluorescent Probing: While 2-aminopurine (2AP) is more commonly used as a fluorescent probe, DAP derivatives have also been developed for fluorescence-based studies of DNA-protein interactions, including the detection of DNA lesions.[7][8][9][10][11][12][13][14]

  • Probing Specificity: By substituting adenine with DAP, researchers can assess the importance of the purine 2-amino group for sequence-specific recognition by DNA-binding proteins and enzymes.[2][5]

Applications of 2,6-Diaminopurine include:

  • Investigating the binding affinity and specificity of transcription factors, polymerases, and other DNA-binding proteins.[2][15]

  • Studying the mechanism of DNA repair enzymes by incorporating DAP adjacent to or within a DNA lesion.

  • Probing the interactions of small molecules and potential drug candidates with DNA.[2][5][15]

  • Enhancing the performance of PCR primers and hybridization probes.[2][3]

Quantitative Data

The incorporation of 2,6-diaminopurine into DNA oligonucleotides has quantifiable effects on their thermodynamic properties. The following tables summarize key quantitative data from the literature.

Table 1: Effect of 2,6-Diaminopurine on DNA Duplex Melting Temperature (Tm)

ModificationChange in Tm per Substitution (°C)Sequence Context/Notes
Internal 2,6-diaminopurine (DAP)1-2Complex and dependent on the sequence context.[1][4]
2-Amino-dA in an oligo3Compared to an unmodified oligo binding to its target.[3]
DAP in Peptide Nucleic Acid (PNA)-DNA/RNA duplexes2.5-6.5Substitution of adenine by diaminopurine in PNA oligomers.[16][17]

Table 2: Thermodynamic Stability of Base Pairing with 2,6-Diaminopurine

Base PairRelative Stability Order in dCA3XA3G:dCT3YT3G Duplex
A:TMost Stable
T:D~ D:T
T:ALess stable than T:D and D:T
C:D~ D:A ~ D:G
D:C~ G:D ~ D:D
A:DLeast Stable
This table illustrates the relative thermal stabilities of various base pairings involving 2,6-diaminopurine (D) in a specific DNA duplex context as determined by optical melting techniques.[18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing 2,6-diaminopurine to study DNA-protein interactions.

Protocol 1: Synthesis and Incorporation of 2,6-Diaminopurine into Oligonucleotides

The incorporation of DAP into synthetic oligonucleotides is typically achieved using standard phosphoramidite chemistry.[2] A protected DAP-deoxyriboside phosphoramidite is used in an automated DNA synthesizer.

Materials:

  • Protected 2,6-diaminopurine-2'-deoxyriboside phosphoramidite

  • Standard DNA synthesis reagents (activator, oxidizing agent, deblocking agent, capping reagents)

  • Controlled pore glass (CPG) solid support

  • Automated DNA synthesizer

  • Ammonia solution for deprotection and cleavage

  • HPLC for purification

Methodology:

  • Phosphoramidite Preparation: Synthesize or procure the N2,N6-diprotected-2,6-diaminopurine-2'-deoxyriboside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite. The choice of protecting groups (e.g., phenoxyacetyl) is critical for compatibility with standard deprotection conditions.[20]

  • Automated DNA Synthesis: Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the DAP phosphoramidite at the specified positions. The synthesis cycle consists of detritylation, coupling, capping, and oxidation.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubation in concentrated ammonium hydroxide.

  • Purification: Purify the full-length DAP-containing oligonucleotide using reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).

  • Verification: Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., LC-MS).[1][21]

G cluster_synthesis Synthesis cluster_purification Purification & Verification start Start with Protected DAP Phosphoramidite synth Automated DNA Synthesis start->synth Incorporate into sequence cleave Cleavage and Deprotection synth->cleave Synthesized Oligo purify HPLC Purification cleave->purify verify Mass Spectrometry Verification purify->verify end Pure DAP-Oligonucleotide verify->end

Protocol 2: Thermal Melting (Tm) Analysis of DAP-Containing DNA Duplexes

This protocol determines the melting temperature of a DNA duplex, providing a measure of its thermal stability.

Materials:

  • DAP-containing oligonucleotide

  • Complementary DNA or RNA strand

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Methodology:

  • Sample Preparation: Anneal the DAP-containing oligonucleotide with its complementary strand by mixing equimolar amounts in the melting buffer. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) with a controlled heating rate (e.g., 0.5°C/minute).

  • Data Acquisition: Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the DNA duplex is dissociated. This is determined by finding the maximum of the first derivative of the melting curve.

  • Thermodynamic Analysis: From the melting curves, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation can be calculated.

G DAP DAP Incorporation H_bonds Increased Hydrogen Bonds (DAP-T has 3 vs A-T has 2) DAP->H_bonds Stability Increased Duplex Stability H_bonds->Stability Tm Higher Melting Temperature (Tm) Stability->Tm

Protocol 3: Fluorescence Spectroscopy to Monitor DNA-Protein Interactions

This protocol uses a fluorescently labeled DAP analog or a nearby fluorescent probe to monitor changes in the local environment upon protein binding.

Materials:

  • DAP-containing oligonucleotide with a fluorescent label (e.g., a fluorescent DAP analog or a probe on an adjacent base).

  • Purified DNA-binding protein of interest.

  • Binding buffer (e.g., 20 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, pH 7.5).

  • Fluorometer.

Methodology:

  • Sample Preparation: Prepare a solution of the fluorescently labeled DAP-oligonucleotide in the binding buffer.

  • Fluorescence Measurement: Place the oligonucleotide solution in a cuvette and measure the baseline fluorescence emission spectrum. The excitation wavelength will depend on the specific fluorophore used.

  • Titration: Add increasing concentrations of the DNA-binding protein to the cuvette. After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity or anisotropy as a function of the protein concentration. Fit the data to a binding isotherm (e.g., a single-site binding model) to determine the dissociation constant (Kd) of the protein-DNA interaction.

G start Prepare Fluorescently Labeled DAP-Oligonucleotide measure_base Measure Baseline Fluorescence start->measure_base titrate Titrate with Increasing [Protein] measure_base->titrate measure_change Measure Fluorescence Change (Intensity or Anisotropy) titrate->measure_change measure_change->titrate Repeat for each concentration plot Plot Fluorescence Change vs. [Protein] measure_change->plot fit Fit Data to Binding Isotherm plot->fit end Determine Dissociation Constant (Kd) fit->end

Conclusion

2,6-diaminopurine is a valuable and versatile tool for researchers studying the molecular details of DNA-protein interactions. Its ability to modulate DNA stability and alter the minor groove provides a powerful approach for dissecting the energetic and structural basis of protein-DNA recognition. The protocols outlined above provide a starting point for incorporating this useful analog into a wide range of biophysical and biochemical studies. As our understanding of the subtle effects of DNA modifications on protein binding continues to grow, the applications of 2,6-diaminopurine in molecular biology and drug discovery are likely to expand.

References

Unlocking Enhanced DNA Duplex Stability with 2,6-Diaminopurine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleobases is a powerful tool for enhancing the therapeutic and diagnostic potential of oligonucleotides. Among these, 2,6-diaminopurine (DAP), an analog of adenine, offers a significant advantage by increasing the thermal stability of DNA duplexes. This application note provides a comprehensive overview, quantitative data, and detailed experimental protocols for the use of DAP to stabilize DNA duplexes, catering to researchers in drug development and molecular diagnostics.

Introduction to 2,6-Diaminopurine (DAP)

2,6-diaminopurine is a purine analog that differs from adenine by the presence of an additional amino group at the C2 position. This seemingly minor modification has a profound impact on the stability of the DNA double helix. While adenine (A) forms two hydrogen bonds with thymine (T), DAP forms three hydrogen bonds with thymine, mimicking the stronger interaction of a guanine-cytosine (G-C) base pair.[1][2][3] This enhanced base pairing significantly increases the melting temperature (Tm) of the DNA duplex, a key indicator of its thermal stability.

The increased stability imparted by DAP is advantageous in various applications, including:

  • Antisense Oligonucleotides: Enhanced binding affinity to target mRNA can lead to more potent gene silencing.

  • siRNA: Increased thermal stability can improve the efficiency and duration of RNA interference.

  • DNA Probes and Primers: Higher melting temperatures allow for more stringent hybridization conditions, improving specificity in diagnostic assays like PCR.[2]

  • DNA-based Nanotechnology: Greater duplex stability is crucial for the construction of robust DNA nanostructures.

Quantitative Data: Impact of DAP on DNA Duplex Stability

The incorporation of DAP into a DNA oligonucleotide leads to a quantifiable increase in the melting temperature (Tm) of the resulting duplex. The exact increase per substitution can vary depending on the sequence context, salt concentration, and the presence of other modifications. However, a general trend of increased stability is consistently observed.

ModificationChange in Melting Temperature (ΔTm) per Substitution (°C)Reference OligonucleotideComments
2,6-diaminopurine (DAP) replacing Adenine (A)+1.5 to +1.8DNA/DNA duplexThe increase is additive with multiple DAP substitutions.[4]
2,6-diaminopurine (DAP) replacing Adenine (A)~+3.0DNA/DNA duplexThis value is often cited as a general rule of thumb.[2]
2,6-diaminopurine (DAP) in Threose Nucleic Acid (TNA)Significant increaseTNA/TNA, TNA/RNA, TNA/DNA duplexesDAP strongly enhances the stability of TNA-containing duplexes.[5][6]

Experimental Protocols

Protocol 1: Synthesis of Oligonucleotides Containing 2,6-Diaminopurine via Phosphoramidite Chemistry

The most common method for synthesizing oligonucleotides with modified bases like DAP is automated solid-phase phosphoramidite chemistry.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard DNA phosphoramidites (dA, dG, dC, dT)

  • 2,6-diaminopurine (DAP) phosphoramidite (commercially available from various suppliers)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping reagents (e.g., acetic anhydride and N-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Prepare the DNA synthesizer with the required reagents and phosphoramidites, including the DAP phosphoramidite, dissolved in anhydrous acetonitrile.

  • Synthesis Cycle: The automated synthesis proceeds in a cyclical manner for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support using the deblocking solution.

    • Coupling: The DAP phosphoramidite (or a standard phosphoramidite) is activated by the activator and coupled to the 5'-hydroxyl of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.

  • Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length product.

  • Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. The purity and identity of the product can be confirmed by mass spectrometry.

Oligonucleotide_Synthesis_Workflow start Start setup Synthesizer Setup start->setup deblocking Deblocking (DMT Removal) setup->deblocking coupling Coupling (DAP Phosphoramidite) deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation cycle Repeat Cycle oxidation->cycle cycle->deblocking Next Nucleotide cleavage Cleavage & Deprotection cycle->cleavage Synthesis Complete purification Purification (HPLC/PAGE) cleavage->purification qc QC (UV-Vis, MS) purification->qc end End qc->end

Figure 1. Workflow for the synthesis of DAP-modified oligonucleotides.
Protocol 2: Determination of DNA Duplex Stability by UV Thermal Meltdown Analysis

This protocol describes the determination of the melting temperature (Tm) of a DNA duplex containing DAP using a UV-Vis spectrophotometer with a temperature controller.

Materials:

  • UV-Vis spectrophotometer with a temperature controller (e.g., Peltier)

  • Quartz cuvettes (1 cm path length)

  • Purified DAP-modified oligonucleotide

  • Purified complementary oligonucleotide

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Annealing:

    • In a microcentrifuge tube, combine equimolar amounts of the DAP-modified oligonucleotide and its complementary strand in the annealing buffer. A typical final concentration is 1-5 µM for each strand.

    • Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

    • Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program the temperature controller to perform a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1.0°C/minute).

    • Set the instrument to collect absorbance readings at regular temperature intervals (e.g., every 0.5°C or 1.0°C).

  • Data Collection:

    • Transfer the annealed oligonucleotide solution to a quartz cuvette and place it in the temperature-controlled cell holder of the spectrophotometer.

    • Blank the instrument with the annealing buffer.

    • Start the temperature ramp and data collection.

  • Data Analysis:

    • The collected data will be a plot of absorbance at 260 nm versus temperature. This is the melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.

    • The Tm can be accurately determined by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.

    • Compare the Tm of the DAP-modified duplex to that of an unmodified control duplex (containing adenine instead of DAP) to determine the ΔTm.

Thermal_Melt_Workflow start Start annealing Oligonucleotide Annealing (Heat & Slow Cool) start->annealing spectro_setup Spectrophotometer Setup (260 nm, Temp Ramp) annealing->spectro_setup data_collection Data Collection (Absorbance vs. Temp) spectro_setup->data_collection data_analysis Data Analysis (Melting Curve & 1st Derivative) data_collection->data_analysis tm_determination Tm Determination data_analysis->tm_determination end End tm_determination->end

Figure 2. Experimental workflow for UV thermal melt analysis.

Visualization of DAP-Thymine Base Pairing

The enhanced stability of DAP-containing DNA duplexes stems from the formation of a third hydrogen bond between the 2-amino group of DAP and the 2-keto group of thymine.

Figure 3. DAP-T base pairing with three hydrogen bonds.

Conclusion

The incorporation of 2,6-diaminopurine into oligonucleotides provides a reliable and effective method for increasing the thermal stability of DNA duplexes. This enhanced stability can lead to significant improvements in the performance of oligonucleotides in a wide range of therapeutic and diagnostic applications. The protocols provided herein offer a practical guide for the synthesis of DAP-modified oligonucleotides and the characterization of their enhanced stability. By leveraging the unique properties of DAP, researchers can develop more robust and specific nucleic acid-based tools for advancing scientific discovery and drug development.

References

Application Notes and Protocols for 2,6-Diaminopurine in Nonsense Mutation Readthrough Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-diaminopurine (DAP) in the study and potential treatment of genetic disorders caused by nonsense mutations. Detailed protocols for key experiments are included to facilitate the application of DAP in a research setting.

Introduction to Nonsense Mutations and Readthrough Therapy

Nonsense mutations are single-nucleotide changes in the DNA that introduce a premature termination codon (PTC) – UAA, UAG, or UGA – into the messenger RNA (mRNA).[1] This leads to the synthesis of a truncated, and usually non-functional, protein.[1] These mutations are responsible for approximately 10-15% of all inherited genetic diseases.[2][3] One promising therapeutic strategy for diseases caused by nonsense mutations is "readthrough" therapy. This approach uses small molecules to suppress the recognition of the PTC by the ribosome, allowing for the insertion of an amino acid and the synthesis of a full-length, potentially functional protein.[1][4]

2,6-Diaminopurine (DAP): A Potent Corrector of UGA Nonsense Mutations

2,6-diaminopurine (DAP) has been identified as a potent and specific corrector of UGA nonsense mutations.[2][3][5] Originally identified as an active compound from an extract of the mushroom Lepista inversa, DAP has shown significant efficacy in cellular and animal models of genetic diseases, such as cystic fibrosis.[2][6][7]

Mechanism of Action

DAP's mechanism of action is distinct from many other readthrough agents. It interferes with the activity of the tRNA-specific 2′-O-methyltransferase FTSJ1.[1][3] This enzyme is responsible for the modification of cytosine 34 in the anticodon loop of tRNATrp.[1][3] By inhibiting FTSJ1, DAP leads to the misincorporation of tryptophan at the UGA PTC, thereby restoring the full-length protein.[1] This specific mechanism makes DAP a highly selective agent for UGA codons.

Key Applications and Findings

  • High Efficacy for UGA Readthrough: Studies have demonstrated that DAP efficiently promotes the readthrough of UGA nonsense mutations, leading to the restoration of protein function.[2][5]

  • Specificity: DAP shows a strong preference for the UGA stop codon, with little to no activity on UAA or UAG codons.[2][5]

  • Disease Models: DAP has been successfully used to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in cellular and organoid models derived from cystic fibrosis patients with the W1282X (UGA) mutation.[1][6][7] In these models, DAP was shown to be more efficient than the well-known readthrough agent G418.[1]

  • In Vivo Efficacy: In a mouse model of cystic fibrosis, DAP demonstrated good pharmacokinetic properties, was stable in plasma, and distributed throughout the body, leading to the correction of a Cftr nonsense mutation.[6][7]

  • Low Toxicity: DAP has been reported to have low toxicity at effective concentrations, making it a promising candidate for further therapeutic development.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from studies on DAP-mediated nonsense mutation readthrough.

Table 1: Readthrough Efficiency of DAP in Reporter Assays
Cell Line HeLa
Reporter Construct Firefly luciferase with a UGA PTC
DAP Concentration 50 µM
Readthrough Efficiency (% of Wild-Type) Approximately 5-10%
Reference [2][5]
Table 2: Comparison of DAP and G418 in Cystic Fibrosis Models
Model System Organoids from a CF patient with W1282X mutationCF patient cells (W1282X/W1282X)
Compound DAP (50 µM)G418 (200 µM)
Assay Forskolin-Induced Swelling (FIS)SPQ Assay (CFTR function)
Result Significant restoration of CFTR function, greater than G418Restoration of CFTR function, more efficient than G418
Reference [1][7][8][1][7]

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for Measuring Nonsense Readthrough

This protocol describes how to quantify the readthrough efficiency of DAP using a dual-luciferase reporter system.

Materials:

  • HeLa cells

  • Dual-luciferase reporter plasmid containing a firefly luciferase gene with a UGA nonsense mutation and a Renilla luciferase gene for normalization.

  • Lipofectamine 2000 or other suitable transfection reagent

  • DMEM with 10% FBS

  • 2,6-diaminopurine (DAP)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing DAP at various concentrations (e.g., 10, 25, 50, 100 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the readthrough efficiency by dividing the firefly luciferase activity by the Renilla luciferase activity. Normalize the results to the vehicle control.

Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This protocol is for assessing the functional restoration of CFTR in intestinal organoids derived from mouse models or patients with CF.[7]

Materials:

  • Intestinal organoids cultured in Matrigel

  • DMEM/F12 medium

  • Forskolin

  • 2,6-diaminopurine (DAP)

  • G418 (as a positive control)

  • Brightfield microscope with an imaging system

Procedure:

  • Organoid Plating: Plate intestinal organoids in Matrigel in a 48-well plate.

  • Compound Treatment: Treat the organoids with DAP (e.g., 25, 50, 100 µM), G418 (e.g., 200 µM), or a vehicle control for 48 hours.

  • Forskolin Stimulation: Add forskolin (10 µM) to the medium to stimulate CFTR-mediated fluid secretion and organoid swelling.

  • Imaging: Acquire brightfield images of the organoids at 0 and 24 hours after forskolin addition.

  • Data Analysis: Measure the change in the cross-sectional area of the organoids over time using image analysis software (e.g., ImageJ). An increase in swelling indicates functional CFTR.

Protocol 3: Western Blot for Full-Length Protein Detection

This protocol is to detect the presence of full-length protein restored by DAP-induced readthrough.

Materials:

  • Calu-6 cells (contain a TP53 UGA nonsense mutation) or other relevant cell line.[2][5]

  • RPMI 1640 medium with 10% FBS

  • 2,6-diaminopurine (DAP)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • Primary antibody against the protein of interest (e.g., anti-p53)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed Calu-6 cells and treat them with DAP (e.g., 50 µM) or a vehicle control for 48-72 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the band corresponding to the full-length protein indicates successful readthrough.

Visualizations

Nonsense_Mutation_and_Readthrough cluster_0 Normal Translation cluster_1 Nonsense Mutation cluster_2 DAP-Mediated Readthrough DNA DNA mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Full-length Protein Full-length Protein Ribosome->Full-length Protein Mutated DNA DNA (Nonsense Mutation) PTC_mRNA mRNA (PTC) Mutated DNA->PTC_mRNA Transcription Stalled Ribosome Stalled Ribosome PTC_mRNA->Stalled Ribosome Translation Truncated Protein Truncated Protein Stalled Ribosome->Truncated Protein PTC_mRNA_DAP mRNA (PTC) Ribosome_DAP Ribosome PTC_mRNA_DAP->Ribosome_DAP Full-length Protein (Restored) Full-length Protein (Restored) Ribosome_DAP->Full-length Protein (Restored) DAP DAP DAP->Ribosome_DAP Enables Readthrough

Caption: Overview of DAP-mediated nonsense mutation readthrough.

DAP_Mechanism DAP DAP FTSJ1 FTSJ1 (tRNA methyltransferase) DAP->FTSJ1 Inhibits tRNA_Trp_modified Modified tRNA-Trp FTSJ1->tRNA_Trp_modified Modifies tRNA_Trp_unmodified Unmodified tRNA-Trp tRNA_Trp_unmodified->FTSJ1 Ribosome Ribosome tRNA_Trp_unmodified->Ribosome Binds to Ribosome at UGA UGA_PTC UGA Premature Termination Codon Ribosome->UGA_PTC Tryptophan_Insertion Tryptophan Insertion Ribosome->Tryptophan_Insertion Full_Length_Protein Full-Length Protein Tryptophan_Insertion->Full_Length_Protein

Caption: Mechanism of DAP action on FTSJ1 and tRNA-Trp.

Experimental_Workflow_DAP_Screening Start Start Cell_Culture Culture Cells with Nonsense Mutation Start->Cell_Culture DAP_Treatment Treat with DAP (Dose-Response) Cell_Culture->DAP_Treatment Reporter_Assay Luciferase Reporter Assay DAP_Treatment->Reporter_Assay Functional_Assay Functional Assay (e.g., FIS, Western Blot) DAP_Treatment->Functional_Assay Data_Analysis Analyze Readthrough and Protein Function Reporter_Assay->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for screening DAP's readthrough activity.

References

Application of 2,6-Diaminopurine in Antiviral Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (DAP), a purine analogue, and its derivatives have emerged as a versatile scaffold in the discovery of novel antiviral agents. This privileged structure has demonstrated a broad spectrum of activity against a range of clinically relevant viruses. The antiviral efficacy of DAP derivatives stems from diverse mechanisms of action, including the inhibition of key viral enzymes, such as reverse transcriptase, and the modulation of host-cell enzymes like adenosine deaminase to enhance the activity of other nucleoside analogues. This document provides a comprehensive overview of the applications of DAP in antiviral research, presenting key quantitative data, detailed experimental protocols for evaluating antiviral activity, and diagrams illustrating the underlying mechanisms and experimental workflows.

Antiviral Activity of 2,6-Diaminopurine Derivatives

The 2,6-diaminopurine scaffold has been successfully modified to generate compounds with potent antiviral activities against a variety of viruses. Notably, a system-oriented optimization of the 2,6-diaminopurine chemotype has led to the identification of broad-spectrum antiviral agents.[1][2][3]

Broad-Spectrum Antiviral Activity

A key derivative, designated as compound 6i , has demonstrated low micromolar potency against several RNA viruses, highlighting its potential as a broad-spectrum antiviral agent.[1][2][3]

Table 1: Antiviral Activity of Compound 6i [1][2][3]

Virus FamilyVirusCell LineIC50 (µM)Selectivity Index (SI)
FlaviviridaeDengue virus (DENV)Vero~2.577
FlaviviridaeZika virus (ZIKV)Vero~1.0182
FlaviviridaeWest Nile virus (WNV)Vero~5.3>35
OrthomyxoviridaeInfluenza A virusMDCK~3.0>63
CoronaviridaeSARS-CoV-2Calu-30.5240
Anti-HIV Activity

Derivatives of 2,6-diaminopurine have been investigated as inhibitors of the human immunodeficiency virus (HIV). One such derivative, (-)-β-D-2,6-diaminopurine dioxolane (DAPD), functions as a prodrug for (-)-β-D-dioxolane guanine (DXG), which is a nucleoside reverse transcriptase (RT) inhibitor.[4][5] The 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) has also been shown to be a potent and selective inhibitor of HIV replication in vitro.[6]

Table 2: Anti-HIV Activity of 2,6-Diaminopurine Derivatives

CompoundTargetMechanismEC50 (µM)
DAPDHIV-1 RTProdrug of DXG, an RT inhibitor-
ddDAPRHIV-2.5-3.6[6]
Anti-Hepatitis C Virus (HCV) Activity

Phosphoramidate prodrugs of β-d-2,6-diaminopurine nucleosides (DAPN-PD) have been developed as potent inhibitors of HCV RNA replication. These compounds can be intracellularly converted to two active triphosphate forms, demonstrating a dual-action mechanism.[7]

Table 3: Anti-HCV Activity of a DAPN-PD Compound [7]

CompoundTargetEC50 (µM)
15b(Rp)HCV Replication0.2
Anti-Herpesvirus Activity

Acyclic nucleoside phosphonates based on the 2,6-diaminopurine structure have been synthesized and evaluated for their activity against herpesviruses, such as the pseudorabies virus (PrV).[8]

Mechanisms of Action

The antiviral effects of 2,6-diaminopurine derivatives are mediated through several mechanisms.

Prodrug Conversion and Inhibition of Viral Polymerase

A prominent mechanism involves the intracellular conversion of a DAP derivative into a pharmacologically active molecule that inhibits viral replication. For instance, DAPD is deaminated by adenosine deaminase (ADA) to DXG, which is then phosphorylated to its triphosphate form (DXG-TP). DXG-TP acts as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of DNA chain elongation.[4][5]

DAPD DAPD (2,6-Diaminopurine Dioxolane) DXG DXG (Dioxolane Guanine) DAPD->DXG Adenosine Deaminase DXG_TP DXG-TP (Active Triphosphate) DXG->DXG_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase DXG_TP->HIV_RT Inhibits DNA_synthesis Viral DNA Synthesis HIV_RT->DNA_synthesis Catalyzes

Caption: Prodrug activation pathway of DAPD.

Inhibition of Adenosine Deaminase (ADA)

Certain 2',3'-dideoxyriboside and 2',3'-didehydro derivative of 2,6-diaminopurine act as potent inhibitors of adenosine deaminase (ADA).[9] By inhibiting ADA, these compounds can prevent the degradation of other antiviral adenosine analogues, such as 2',3'-dideoxyadenosine (ddAdo), thereby potentiating their antiviral effect. This represents a combination therapy approach at the molecular level.

ddDAPR ddDAPR (DAP derivative) ADA Adenosine Deaminase ddDAPR->ADA Inhibits ddAdo ddAdo (Antiviral Drug) ADA->ddAdo Degrades Inactive_Metabolite Inactive Metabolite ddAdo->Inactive_Metabolite

Caption: Inhibition of ADA by a DAP derivative.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the antiviral properties of 2,6-diaminopurine derivatives.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of a compound that is required to inhibit virus-induced cell death.

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a DAP derivative.

Materials:

  • Host cells permissive to the virus of interest (e.g., Vero, A549, MDCK)

  • Cell culture medium (e.g., MEM, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • 2,6-diaminopurine derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Plating: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare serial dilutions of the DAP derivative in cell culture medium. Also, prepare a "no-drug" control.

  • Compound Addition (for CC50): To a plate of uninfected cells, add the serially diluted compound. Incubate for the same duration as the antiviral assay.

  • Virus Infection: Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI). Include a "virus control" (infected, no drug) and a "cell control" (uninfected, no drug).

  • Compound Addition (for EC50): After a 1-2 hour virus adsorption period, remove the virus inoculum and add the serially diluted DAP derivative to the infected cells.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for virus replication until significant CPE is observed in the virus control wells (typically 2-5 days).

  • Cell Viability Measurement: Add the chosen cell viability reagent to all wells according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration and determine the CC50 and EC50 values using non-linear regression analysis. The Selectivity Index (SI) is calculated as CC50/EC50.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate Host Cells (96-well plate) infect_cells Infect Cells with Virus plate_cells->infect_cells prepare_compound Prepare Serial Dilutions of DAP Derivative add_compound Add DAP Derivative to Infected Cells prepare_compound->add_compound infect_cells->add_compound incubate Incubate until CPE is observed add_compound->incubate add_viability_reagent Add Cell Viability Reagent incubate->add_viability_reagent read_plate Read Plate add_viability_reagent->read_plate calculate Calculate EC50 & CC50 read_plate->calculate

Caption: Workflow for the CPE Reduction Assay.

Plaque Reduction Assay (PRA)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.

Objective: To determine the concentration of a DAP derivative that reduces the number of viral plaques by 50% (PRNT50).

Materials:

  • Host cells in 6-well or 12-well plates

  • Virus stock

  • DAP derivative

  • Semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose)

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Cell Seeding: Seed plates with host cells to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with the semi-solid medium containing various concentrations of the DAP derivative.

  • Incubation: Incubate the plates until plaques are visible.

  • Fixation and Staining: Fix the cells (e.g., with formalin) and stain with Crystal Violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the PRNT50 value.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.

Objective: To quantify the reduction in viral titer in the presence of a DAP derivative.

Procedure:

  • Infection and Treatment: Infect a confluent monolayer of host cells with the virus in the presence of serial dilutions of the DAP derivative.

  • Incubation: Incubate for one full replication cycle of the virus.

  • Harvesting: Harvest the supernatant (and/or cell lysate) containing the progeny virus.

  • Titration: Determine the viral titer in the harvested samples using a plaque assay or a TCID50 assay.

  • Data Analysis: Compare the viral titers from the treated samples to the untreated control to determine the extent of viral yield reduction.

HIV Reverse Transcriptase (RT) Inhibition Assay

This is a cell-free assay to directly measure the inhibitory activity of a DAP derivative against HIV RT.

Objective: To determine the IC50 of a DAP derivative against HIV RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • RT assay buffer

  • Template/primer (e.g., poly(A)/oligo(dT))

  • dNTPs (with one labeled nucleotide, e.g., ³H-dTTP or a non-radioactive label)

  • DAP derivative

  • Detection system (scintillation counter or plate reader for non-radioactive assays)

Procedure:

  • Reaction Setup: In a microplate, combine the RT enzyme, template/primer, and the DAP derivative at various concentrations.

  • Initiation: Start the reaction by adding the dNTP mix.

  • Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction.

  • Detection: Quantify the amount of newly synthesized DNA by measuring the incorporation of the labeled nucleotide.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of the DAP derivative and determine the IC50 value.

Adenosine Deaminase (ADA) Inhibition Assay

This assay measures the ability of a DAP derivative to inhibit the enzymatic activity of ADA.

Objective: To determine the Ki or IC50 of a DAP derivative against ADA.

Materials:

  • Purified Adenosine Deaminase

  • ADA assay buffer

  • Adenosine (substrate)

  • DAP derivative

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing ADA and the DAP derivative at various concentrations in the assay buffer.

  • Initiation: Add adenosine to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine, in a kinetic mode.

  • Data Analysis: Calculate the initial reaction velocities at different substrate and inhibitor concentrations. Determine the mode of inhibition and the Ki or IC50 value.

Conclusion

The 2,6-diaminopurine scaffold represents a promising starting point for the development of novel antiviral therapeutics. Its derivatives have demonstrated a wide range of activities against various viruses through diverse mechanisms of action. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new antiviral drugs based on this versatile chemical scaffold.

References

Application Notes and Protocols for the Synthesis of 2,6-Diaminopurine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various 2,6-diaminopurine derivatives, a class of compounds with significant interest in medicinal chemistry due to their broad-spectrum antiviral and potential anticancer activities. The following protocols are based on established synthetic routes and are intended to be a comprehensive guide for researchers in the field.

Synthetic Methodologies

Several key strategies for the synthesis of 2,6-diaminopurine derivatives are outlined below, including microwave-assisted synthesis, direct glycosylation, microbial transglycosylation, and the formation of Schiff bases.

Microwave-Assisted Synthesis from 2,6-Dichloropurine

This method offers a rapid and efficient route to a variety of N-substituted 2,6-diaminopurine derivatives. The two-step protocol involves sequential nucleophilic substitution reactions on the commercially available 2,6-dichloropurine.

Experimental Protocol:

Step 1: Synthesis of 2-chloro-6-substituted-purine intermediates

  • In a microwave-safe vessel, suspend 2,6-dichloropurine (1.0 eq) in n-butanol.

  • Add the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq).

  • Seal the vessel and heat the reaction mixture in a microwave reactor at a temperature ranging from 70-100 °C for 10-50 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-chloro-6-substituted-purine intermediate.

Step 2: Synthesis of 2,6-disubstituted purine derivatives

  • In a microwave-safe vessel, dissolve the 2-chloro-6-substituted-purine intermediate (1.0 eq) in n-butanol.

  • Add the second desired amine (3.0 eq) and trifluoroacetic acid (TFA, 1.0 eq).[1]

  • Seal the vessel and heat the reaction mixture in a microwave reactor at a temperature ranging from 150-170 °C for 40-70 minutes.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final 2,6-disubstituted purine derivative.

Quantitative Data:

CompoundR1 Substituent at C6R2 Substituent at C2Yield (%)
1a PhenylaminoCyclopentylamino75
1b 4-MethoxyphenylaminoBenzylamino82
1c Cyclohexylamino2-Phenoxyethylamino68

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow Diagram:

microwave_synthesis start 2,6-Dichloropurine intermediate 2-Chloro-6-substituted-purine start->intermediate Amine 1, Et3N, n-BuOH, µW (70-100°C) product 2,6-Disubstituted Purine Derivative intermediate->product Amine 2, TFA, n-BuOH, µW (150-170°C)

Microwave-assisted synthesis of 2,6-diaminopurine derivatives.
Direct Glycosylation of 2,6-Diaminopurine

This method is employed for the synthesis of 2,6-diaminopurine nucleosides, which are important precursors for antiviral and other biologically active compounds. The protocol involves the protection of the purine base followed by coupling with a protected sugar derivative.[2][3]

Experimental Protocol:

Step 1: Protection of 2,6-Diaminopurine

  • Suspend 2,6-diaminopurine (1.0 eq) in a suitable solvent (e.g., pyridine).

  • Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) in excess and heat the mixture until a clear solution is obtained.

  • To the silylated purine, add an acylating agent, for example, tetramethylsuccinic anhydride, to protect the amino groups. The reaction is typically stirred at room temperature overnight.

  • Evaporate the solvent and excess reagents under reduced pressure to obtain the protected 2,6-diaminopurine derivative.

Step 2: Glycosylation

  • Dissolve the protected 2,6-diaminopurine (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile).

  • Add a protected sugar halide, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride (1.1 eq), and a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) at a low temperature (e.g., 0 °C).[2]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the protected nucleoside in a solution of methanolic ammonia.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Evaporate the solvent and purify the crude product by column chromatography on silica gel to yield the 2,6-diaminopurine nucleoside.

Quantitative Data:

Protected PurineProtected SugarGlycosylation Yield (%)Deprotection Yield (%)
2,6-bis(trimethylsilyl)purine1-chloro-2-deoxy-3,5-di-O-p-toluoyl-ribofuranose6585
2,6-bis(tetramethylsuccinimide)purine1-chloro-2-deoxy-3,5-di-O-p-toluoyl-ribofuranose7090

Note: Yields are representative and depend on the specific protecting groups and reaction conditions.

Experimental Workflow Diagram:

glycosylation_workflow start 2,6-Diaminopurine protected_purine Protected 2,6-Diaminopurine start->protected_purine Protection (e.g., Silylation, Acylation) protected_nucleoside Protected Nucleoside protected_purine->protected_nucleoside Glycosylation (Protected Sugar Halide, Lewis Acid) product 2,6-Diaminopurine Nucleoside protected_nucleoside->product Deprotection (e.g., Methanolic Ammonia) microbial_transglycosylation cluster_biocatalyst Biocatalyst Preparation cluster_reaction Transglycosylation cluster_purification Product Isolation culture Microorganism Culture harvest Cell Harvesting (Centrifugation) culture->harvest wash Cell Washing harvest->wash biocatalyst Whole-Cell Biocatalyst wash->biocatalyst reaction Incubation with Biocatalyst biocatalyst->reaction reactants 2,6-Diaminopurine + Sugar Donor + Phosphate Buffer reactants->reaction separation Cell Removal (Centrifugation) reaction->separation purification Purification (HPLC) separation->purification product 2,6-Diaminopurine Nucleoside purification->product schiff_base_synthesis start 2,6-Diaminopurine product 2,6-Diaminopurine Schiff Base start->product Solvent (e.g., Ethanol), cat. Acetic Acid, Reflux aldehyde Aldehyde (2.2 eq) aldehyde->product antiviral_mechanism cluster_cell Host Cell cluster_virus Viral Replication prodrug 2,6-Diaminopurine Nucleoside Prodrug mono_p Monophosphate prodrug->mono_p Host Kinases di_p Diphosphate mono_p->di_p Host Kinases tri_p Active Triphosphate di_p->tri_p Host Kinases rt Reverse Transcriptase tri_p->rt Competitive Inhibition with dNTPs viral_rna Viral RNA viral_rna->rt viral_dna Viral DNA rt->viral_dna Reverse Transcription inhibition Chain Termination rt->inhibition

References

2,6-Diaminopurine: A Versatile Molecular Probe for Enzymatic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopurine (DAP), an analogue of adenine, has emerged as a powerful molecular probe in the study of enzymatic processes involving nucleic acids. Its unique structural and photophysical properties offer distinct advantages for investigating enzyme-substrate interactions, reaction mechanisms, and for the development of novel therapeutic agents. DAP is structurally similar to adenine but possesses an additional amino group at the C2 position of the purine ring. This modification allows it to form three hydrogen bonds with thymine (or uracil) in a Watson-Crick base pair, in contrast to the two hydrogen bonds formed between adenine and thymine.[1] This enhanced binding affinity, along with the altered minor groove architecture, makes DAP an invaluable tool for probing the intricacies of enzyme recognition and catalysis.

These application notes provide a comprehensive overview of the use of DAP as a molecular probe in enzymatic studies, complete with detailed protocols for its incorporation into nucleic acids and its application in various enzymatic assays.

Key Applications in Enzymatic Studies

The unique characteristics of DAP have been exploited in a variety of enzymatic studies, including:

  • DNA Polymerases and Reverse Transcriptases: Investigating the fidelity and efficiency of nucleotide incorporation. The altered base pairing and steric properties of DAP can be used to probe the active site of these enzymes.

  • DNA Helicases: Monitoring the unwinding of DNA duplexes. The fluorescent analogue of DAP, 2-aminopurine (2AP), is particularly useful for developing continuous, real-time assays for helicase activity.[2][3]

  • DNA Methyltransferases: Studying the process of base flipping and methylation. The fluorescence of 2AP can be used to detect the conformational changes in DNA induced by methyltransferases.[4][5]

  • Adenosine Deaminase: Assessing substrate specificity and enzyme kinetics. DAP and its derivatives can act as substrates or inhibitors of adenosine deaminase, providing insights into its catalytic mechanism.[6]

  • Drug Development:

    • Anticancer and Antiviral Agents: DAP and its nucleoside derivatives have been investigated as potential antitumor and antiviral drugs.[6]

    • Nonsense Mutation Correction: DAP has shown promise in promoting the read-through of premature stop codons, offering a potential therapeutic strategy for genetic diseases like cystic fibrosis.[7]

Data Presentation: Quantitative Analysis of Enzyme Kinetics

The incorporation of DAP into nucleic acid substrates can significantly influence the kinetic parameters of enzymatic reactions. Below is a summary of available quantitative data for various enzymes.

EnzymeSubstrate(s)Kinetic ParameterValueFold Change vs. AdenineReference
T7 RNA PolymerasedATP vs. dDAPTPRelative Bypass Efficiency18.4%~5.4-fold decrease[8][9]
Human RNA Polymerase IIdATP vs. dDAPTPRelative Bypass Efficiency1.3%~77-fold decrease[8][9]
Adenosine DeaminaseAdenosine vs. DAPdRNot specifiedDAPdR is an excellent substrateNot specified[6]

Note: Comprehensive, directly comparable kinetic data (Km and kcat) for a wide range of enzymes with DAP-containing substrates is not extensively available in the public domain. The provided data is based on relative efficiency measurements. Further empirical studies are required to establish a complete kinetic profile for many enzymes.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diaminopurine (DAP)-Modified Oligonucleotides

The incorporation of DAP into synthetic oligonucleotides is a prerequisite for many enzymatic studies. Both chemical and enzymatic methods can be employed.

A. Chemical Synthesis using Phosphoramidite Chemistry:

This method involves the use of a protected DAP phosphoramidite building block during standard solid-phase oligonucleotide synthesis. A recent, efficient postsynthetic strategy avoids the need for protecting groups on the DAP monomer.[1][10]

Materials:

  • 2-Fluoro-6-amino-adenosine phosphoramidite

  • Standard oligonucleotide synthesis reagents and columns

  • Automated DNA synthesizer

  • Aqueous ammonia

  • HPLC for purification

Protocol:

  • Incorporate the 2-fluoro-6-amino-adenosine phosphoramidite at the desired position(s) in the oligonucleotide sequence using a standard automated DNA synthesizer protocol.

  • Following synthesis, treat the solid support with aqueous ammonia at 60°C for 5 hours. This step simultaneously cleaves the oligonucleotide from the support, removes the standard protecting groups, and converts the 2-fluoro-6-aminopurine to 2,6-diaminopurine via nucleophilic substitution.[10]

  • Purify the resulting DAP-modified oligonucleotide using reverse-phase HPLC.

  • Verify the identity and purity of the product by mass spectrometry.

B. Enzymatic Incorporation:

DAP can be incorporated into DNA enzymatically using its triphosphate form (dDAPTP) and a suitable DNA polymerase.

Materials:

  • 2,6-Diaminopurine-2'-deoxyriboside triphosphate (dDAPTP)

  • DNA template

  • Primer

  • DNA polymerase (e.g., Taq polymerase)

  • PCR buffer and thermocycler

Protocol:

  • Set up a standard PCR reaction, substituting dATP with dDAPTP in the dNTP mix.

  • Perform the PCR amplification using appropriate cycling conditions for the template and primers.

  • Purify the DAP-containing PCR product using a standard PCR purification kit or gel electrophoresis.

Protocol 2: Fluorescence-Based Helicase Assay using 2-Aminopurine (2AP)

This protocol describes a continuous assay to monitor the activity of DNA helicases using a DNA substrate containing the fluorescent DAP analog, 2-aminopurine (2AP). The fluorescence of 2AP is quenched when it is base-paired within a duplex and increases upon strand separation.[2][3]

Materials:

  • Custom-synthesized DNA oligonucleotide containing one or more 2AP residues.

  • Complementary DNA strand to form the duplex substrate.

  • Helicase enzyme and corresponding reaction buffer.

  • Fluorometer with excitation and emission wavelengths set to ~315 nm and ~370 nm, respectively.

  • ATP

Protocol:

  • Anneal the 2AP-containing oligonucleotide with its complementary strand to form the duplex DNA substrate.

  • In a fluorometer cuvette, prepare the reaction mixture containing the helicase buffer and the DNA substrate at a suitable concentration (e.g., 50 nM).

  • Place the cuvette in the fluorometer and record the baseline fluorescence.

  • Initiate the reaction by adding the helicase enzyme to the cuvette.

  • Start the unwinding reaction by the addition of ATP.

  • Monitor the increase in fluorescence intensity over time. The rate of fluorescence increase is proportional to the rate of DNA unwinding.

  • Analyze the kinetic data to determine the helicase activity.

Protocol 3: DNA Methyltransferase Activity Assay using 2-Aminopurine (2AP)

This assay utilizes the change in fluorescence of a 2AP residue placed at or near a methylation site to monitor the activity of DNA methyltransferases. Base flipping by the methyltransferase alters the local environment of the 2AP, leading to a change in its fluorescence.[4][5]

Materials:

  • DNA duplex substrate containing a 2AP residue at the target methylation site.

  • DNA methyltransferase and its specific reaction buffer.

  • S-adenosyl-L-methionine (SAM), the methyl donor.

  • Fluorometer.

Protocol:

  • Prepare the reaction mixture in a fluorometer cuvette containing the methyltransferase buffer, the 2AP-labeled DNA substrate, and SAM.

  • Record the baseline fluorescence of the DNA substrate.

  • Initiate the reaction by adding the DNA methyltransferase to the cuvette.

  • Monitor the change in fluorescence intensity over time. An increase or decrease in fluorescence can be indicative of base flipping and subsequent methylation.

  • The initial rate of fluorescence change can be used to determine the kinetic parameters of the methyltransferase.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of DAP in enzymatic studies.

Enzyme_Kinetics_Workflow cluster_prep Substrate Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis (with DAP incorporation) Purification HPLC Purification Oligo_Synth->Purification Annealing Substrate Annealing Purification->Annealing Reaction_Setup Reaction Setup (Enzyme, Substrate, Buffer) Annealing->Reaction_Setup Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Reaction_Setup->Data_Acquisition Kinetic_Plot Michaelis-Menten Plot Data_Acquisition->Kinetic_Plot Parameter_Calc Km, kcat Calculation Kinetic_Plot->Parameter_Calc

Caption: Workflow for determining enzyme kinetic parameters with DAP-modified substrates.

DNA_Footprinting_Workflow Start Start: DAP-modified DNA Incubate_Protein Incubate with DNA-binding protein Start->Incubate_Protein DNase_Treatment Partial DNase I digestion Incubate_Protein->DNase_Treatment Denature Denature DNA DNase_Treatment->Denature Gel Denaturing Polyacrylamide Gel Electrophoresis Denature->Gel Visualize Autoradiography / Fluorescence Imaging Gel->Visualize Footprint Identify 'Footprint' (Protected Region) Visualize->Footprint

Caption: Experimental workflow for a DNA footprinting assay using DAP-modified DNA.

DAP_Signaling_Hypothesis DAP 2,6-Diaminopurine Metabolism Cellular Metabolism DAP->Metabolism dDAPTP dDAPTP Metabolism->dDAPTP DNA_Incorp Incorporation into DNA dDAPTP->DNA_Incorp Altered_Structure Altered DNA Structure & Protein Binding DNA_Incorp->Altered_Structure Gene_Expression Altered Gene Expression Altered_Structure->Gene_Expression Cell_Signaling Downstream Signaling (e.g., Proliferation, Apoptosis) Gene_Expression->Cell_Signaling

Caption: Hypothetical signaling pathway influenced by the metabolic incorporation of DAP.

References

Application Notes and Protocols for Labeling Oligonucleotides with 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopurine (DAP), an analog of adenine, offers unique properties for oligonucleotide-based applications. By forming three hydrogen bonds with thymine or uracil, DAP enhances the thermal stability of duplexes, making it a valuable modification for therapeutic oligonucleotides, diagnostic probes, and various research tools.[1][2] The ability to label oligonucleotides containing DAP with reporter molecules such as fluorescent dyes or other functional moieties is crucial for their application.

These application notes provide detailed protocols for the chemical labeling of oligonucleotides containing 2,6-diaminopurine. The primary method described is a post-synthetic labeling strategy that utilizes a 2-fluoro-6-amino-adenosine phosphoramidite for solid-phase oligonucleotide synthesis. This innovative approach allows for the efficient introduction of DAP and subsequent conjugation of various labels. Additionally, general enzymatic labeling methods that may be applicable to DAP-containing oligonucleotides are discussed.

I. Post-Synthetic Chemical Labeling of Oligonucleotides with 2,6-Diaminopurine

This method is based on the work of Madaoui et al. (2022) and involves the incorporation of a 2-fluoro-6-amino-adenosine monomer during standard solid-phase oligonucleotide synthesis. The 2-fluoro group serves as a leaving group for subsequent nucleophilic substitution by an amine, which can be ammonia to form the DAP base or a primary amine-containing label.[1][2]

Logical Workflow for Post-Synthetic Labeling

G cluster_0 Solid-Phase Oligonucleotide Synthesis cluster_1 Post-Synthetic Modification cluster_2 Purification and Analysis synthesis Incorporate 2-fluoro-6-amino-adenosine phosphoramidite deprotection Cleavage and Deprotection synthesis->deprotection Oligonucleotide on solid support labeling Nucleophilic Substitution of 2-Fluoro Group deprotection->labeling Crude oligonucleotide purification HPLC Purification labeling->purification Labeled oligonucleotide analysis LC-MS and MALDI-TOF Analysis purification->analysis Purified labeled oligonucleotide G cluster_0 5'-End Labeling cluster_1 3'-End Labeling pnk T4 Polynucleotide Kinase labeled_5_prime 5'-Labeled DAP-Oligonucleotide pnk->labeled_5_prime atp [γ-³²P]ATP or ATP analog atp->pnk tdt Terminal Deoxynucleotidyl Transferase (TdT) labeled_3_prime 3'-Labeled DAP-Oligonucleotide tdt->labeled_3_prime dntp Labeled ddNTP or dNTP dntp->tdt dap_oligo DAP-Containing Oligonucleotide dap_oligo->pnk dap_oligo->tdt

References

Troubleshooting & Optimization

Technical Support Center: 2,6-Diaminopurine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diaminopurine sulfate hydrate.

Frequently Asked Questions (FAQs)

Q1: What is 2,6-diaminopurine sulfate hydrate and what are its common applications?

2,6-Diaminopurine (DAP) is a purine analog that can be used in various research applications, including the study of leukemia and as an antiviral agent.[1] It is structurally similar to adenine but contains an additional amino group at the 2-position. This allows it to form three hydrogen bonds with thymine in DNA, providing increased thermal stability to nucleic acid duplexes. The sulfate hydrate form is a salt of 2,6-diaminopurine. A significant area of research involves its ability to induce read-through of premature stop codons in messenger RNA (mRNA), particularly UGA codons, making it a valuable tool for studying nonsense mutations in genetic diseases like cystic fibrosis.[2][3][4][5]

Q2: What is the general solubility of 2,6-diaminopurine and its salts?

The solubility of 2,6-diaminopurine and its salts can vary depending on the specific form (free base vs. salt), the solvent, and the temperature.

  • 2,6-Diaminopurine (free base): Has a reported water solubility of 2.38 g/L at 20 °C.[6][7][8]

  • 8-Aza-2,6-diaminopurine sulfate: This related compound is soluble in water.[9]

  • 2,6-Diaminopurine hemisulfate salt: This salt is soluble in formic acid at a concentration of 50 mg/mL, with heating.[10]

Qualitative information suggests that 2,6-diaminopurine may also be soluble in organic solvents such as methanol (MeOH), ethanol (EtOH), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[9]

Solubility Data

CompoundSolventSolubilityTemperature
2,6-DiaminopurineWater2.38 g/L20 °C[6][7][8]
8-Aza-2,6-diaminopurine sulfateWaterSolubleNot specified[9]
2,6-Diaminopurine hemisulfate saltFormic Acid50 mg/mL (with heat)Not specified[10]

Troubleshooting Guide for Solubility Issues

Issue: My 2,6-diaminopurine sulfate hydrate is not dissolving in my desired solvent.

This is a common challenge with purine-based compounds. Here is a step-by-step guide to help you troubleshoot and achieve dissolution.

Experimental Workflow for Solubilization

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome start Weigh 2,6-diaminopurine sulfate hydrate solvent Add chosen solvent (e.g., Water, DMSO, Ethanol) start->solvent vortex Vortex at room temperature solvent->vortex observe Observe for dissolution vortex->observe heat Gentle heating (e.g., 37-50°C water bath) observe->heat If not dissolved success Solution is clear: Ready for experiment observe->success If dissolved sonicate Sonication heat->sonicate If still not dissolved heat->success fail Precipitate remains: Consider alternative solvent or formulation strategy heat->fail ph Adjust pH (for aqueous solutions) sonicate->ph If applicable & still not dissolved sonicate->success sonicate->fail cosolvent Add a co-solvent ph->cosolvent If applicable & still not dissolved ph->success ph->fail cosolvent->success cosolvent->fail

Caption: A step-by-step workflow for dissolving 2,6-diaminopurine sulfate hydrate.

Detailed Experimental Protocols

Protocol 1: Basic Solubilization in Aqueous Buffers

  • Preparation: Weigh the required amount of 2,6-diaminopurine sulfate hydrate in a sterile microcentrifuge tube.

  • Solvent Addition: Add a small amount of your desired aqueous buffer (e.g., PBS, Tris-HCl).

  • Initial Mixing: Vortex the tube vigorously for 1-2 minutes at room temperature.

  • Observation: Check for undissolved particles. If the compound is not fully dissolved, proceed to the troubleshooting steps.

Protocol 2: Enhancing Solubility with Heat and Sonication

  • Heating: Place the tube in a water bath set to a temperature between 37°C and 50°C. Do not exceed 50°C to avoid potential degradation. Gently agitate the tube periodically for 10-15 minutes.

  • Sonication: If the compound remains insoluble, transfer the tube to a bath sonicator. Sonicate for 5-10 minute intervals, allowing the sample to cool between intervals to prevent overheating.

  • Final Observation: Visually inspect the solution for any remaining precipitate.

Protocol 3: pH Adjustment

For aqueous solutions, the pH can significantly influence the solubility of purine derivatives.

  • Initial pH Check: Measure the pH of your suspension.

  • Acidification/Alkalinization: Cautiously add small aliquots of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution. Purines have multiple pKa values, so solubility may increase at specific pH ranges.

Signaling Pathway Involvement

2,6-Diaminopurine has been identified as an inhibitor of the tRNA methyltransferase FTSJ1 . This inhibition is a key mechanism in its ability to promote the read-through of premature termination codons (PTCs), particularly UGA codons, a process that counteracts nonsense-mediated mRNA decay (NMD).

Nonsense-Mediated mRNA Decay (NMD) Pathway and DAP Intervention

G cluster_0 Normal Translation Termination cluster_1 Nonsense-Mediated mRNA Decay (NMD) cluster_2 Intervention by 2,6-Diaminopurine (DAP) ribosome Ribosome stop_codon Normal Stop Codon ribosome->stop_codon erf eRF1/eRF3 stop_codon->erf release Polypeptide Release erf->release ptc Premature Stop Codon (PTC) (e.g., UGA) upf1 UPF1 ptc->upf1 recruits readthrough Ribosomal Read-through ptc->readthrough leads to upf2 UPF2 upf1->upf2 forms complex upf3 UPF3 upf2->upf3 forms complex smg SMG proteins upf3->smg activates decay mRNA Degradation smg->decay dap 2,6-Diaminopurine (DAP) ftsj1 FTSJ1 (tRNA Methyltransferase) dap->ftsj1 inhibits trna tRNA(Trp) ftsj1->trna methylates trna->ptc mis-incorporates at full_protein Full-length Protein readthrough->full_protein

Caption: The role of 2,6-Diaminopurine in inhibiting FTSJ1 to promote read-through of premature stop codons.

References

Technical Support Center: Optimizing 2,6-Diaminopurine (DAP) Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 2,6-Diaminopurine (DAP) for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 2,6-diaminopurine (DAP) and what are its primary applications in cell-based assays?

2,6-Diaminopurine (DAP) is a purine analog with diverse biological activities. Its primary applications in cell-based research include:

  • Antiviral Research: DAP and its derivatives have shown broad-spectrum antiviral activity against various viruses, including flaviviruses, influenza virus, and SARS-CoV-2.[1] Some DAP-related compounds act as prodrugs for antiviral agents, like the HIV-1 reverse transcriptase inhibitor dioxolane guanine (DXG).[2][3]

  • Nonsense Mutation Correction: DAP can promote the read-through of UGA nonsense mutations.[4][5] It achieves this by inhibiting the tRNA-specific 2'-O-methyltransferase FTSJ1, leading to the restoration of protein function in genetic diseases like cystic fibrosis.[5][6]

  • Cancer Research: Historically, DAP has been investigated as an antimetabolite for leukemia treatment due to its ability to arrest the cell cycle.[7][8]

Q2: What is a typical starting concentration range for DAP in cell-based assays?

The optimal concentration of DAP is highly dependent on the cell type, the specific application, and the duration of the experiment. Based on published studies, a reasonable starting range for initial experiments is between 1 µM and 100 µM . For specific applications, reported concentrations vary:

  • Antiviral assays: Derivatives of DAP have shown efficacy in the low micromolar range (IC50 = 0.5–5.3 μM).[1]

  • Nonsense mutation correction: An optimal concentration of 100 µM was effective in rescuing CFTR function in patient-derived nasal epithelial cells.[6]

  • General cell growth inhibition: A concentration of 96 µM was found to completely inhibit cell division in plant cells.[9]

Q3: How does the mechanism of action of DAP influence the choice of concentration?

The intended mechanism of action is a critical factor in determining the appropriate concentration range.

  • For applications requiring the metabolic conversion of DAP (e.g., as a prodrug), lower concentrations might be sufficient, and prolonged exposure may be necessary to allow for enzymatic conversion.

  • For applications involving the inhibition of specific enzymes, such as FTSJ1 for nonsense mutation correction, the concentration should be sufficient to achieve the desired level of enzyme inhibition without causing significant off-target effects.

  • When used as an antimetabolite to induce cytotoxicity, higher concentrations are typically required.

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed even at low DAP concentrations.

Possible Cause Suggested Solution
Cell line sensitivity: Some cell lines may be inherently more sensitive to DAP.
Action: Perform a cytotoxicity assay (e.g., LDH or MTT assay) with a wider range of lower DAP concentrations (e.g., 0.1 µM to 10 µM) to determine the maximum non-toxic concentration.
Contamination of DAP stock: The DAP stock solution may be contaminated or degraded.
Action: Prepare a fresh stock solution of DAP from a reliable source. Ensure proper storage conditions as recommended by the manufacturer.
Off-target effects: At certain concentrations, DAP can inhibit other cellular processes, such as DNA synthesis.[9]
Action: If the observed cytotoxicity is not the intended outcome, lower the DAP concentration and/or reduce the incubation time. Consider using a more specific derivative of DAP if available.

Issue 2: No observable effect of DAP at concentrations reported in the literature.

Possible Cause Suggested Solution
Cell line resistance: The cell line being used may be resistant to the effects of DAP. Resistance can be mediated by the loss of adenine phosphoribosyltransferase (APRT) function.[7]
Action: Verify the expression and activity of relevant enzymes (e.g., APRT) in your cell line. Consider testing a different cell line known to be sensitive to DAP.
Incorrect experimental conditions: The incubation time may be too short for the desired effect to manifest.
Action: Increase the incubation time and perform a time-course experiment to determine the optimal duration of treatment.
Sub-optimal assay sensitivity: The assay used to measure the effect may not be sensitive enough.
Action: Use a more sensitive assay to detect the desired endpoint. For example, if measuring protein expression, consider using Western blotting or a highly sensitive ELISA.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to guide your experimental design.

Table 1: Reported Effective Concentrations of 2,6-Diaminopurine and its Derivatives in Cell-Based Assays

CompoundCell Line/SystemApplicationEffective ConcentrationReference
2,6-DiaminopurinePatient-derived nasal epithelial cells (W1282X mutation)CFTR function rescue100 µM[6]
2,6-DiaminopurineVicia faba rootsInhibition of cell division and DNA synthesis96 µM[9]
(-)-β-D-2,6-Diaminopurine dioxolane (DAPD)HepG2 cellsCytotoxicity assessmentNo significant cytotoxicity up to 50 µM[3]
DAP Derivative (Compound 6i)Huh7 cellsAntiviral (Dengue, Zika, West Nile)IC50 = 0.5–5.3 μM[1]
DAP Derivative (Compound 6i)Calu-3 cellsAntiviral (SARS-CoV-2)IC50 = 0.5 µM[1]

Table 2: Cytotoxicity Data for 2,6-Diaminopurine and its Derivatives

CompoundCell LineAssayResultReference
(-)-β-D-dioxolane guanine (DXG)CEM and peripheral blood mononuclear cellsNot specifiedLittle to no cytotoxicity at concentrations tested[2]
(-)-β-D-2,6-Diaminopurine dioxolane (DAPD)HepG2 cellsCell growthNo effect on cell growth up to 50 µM[3]
2,6-DiaminopurineNot specifiedGeneralLow-toxicity[4]

Experimental Protocols

Protocol 1: Determining the Optimal DAP Concentration using a Dose-Response Curve

This protocol outlines a general method for determining the optimal concentration of DAP for a specific cell-based assay.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment. Optimal seeding density should be determined empirically for each cell line.[10][11]

  • Preparation of DAP Serial Dilutions:

    • Prepare a high-concentration stock solution of DAP in a suitable solvent (e.g., DMSO or sterile water).

    • Perform a serial dilution of the DAP stock solution in your cell culture medium to create a range of concentrations. A common approach is to use a 2-fold or 3-fold dilution series.[10]

  • Cell Treatment:

    • After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of DAP.

    • Include appropriate controls: a "no treatment" control (cells with medium only) and a "vehicle" control (cells with medium containing the same concentration of the solvent used to dissolve DAP).

  • Incubation:

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the expected timeline of the biological response.

  • Assay Performance:

    • At the end of the incubation period, perform your specific cell-based assay to measure the desired endpoint (e.g., cell viability, reporter gene expression, protein levels).

  • Data Analysis:

    • Plot the assay results against the corresponding DAP concentrations to generate a dose-response curve.

    • From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Protocol 2: Assessing DAP-Induced Cytotoxicity using an LDH Assay

This protocol describes how to measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[12][13]

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from Protocol 1.

    • Include additional controls: a "maximum LDH release" control, where cells are treated with a lysis buffer to induce 100% cell death.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Assay:

    • Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture that measures the enzymatic activity of LDH.

  • Data Analysis:

    • Measure the absorbance or fluorescence of the reaction product.

    • Calculate the percentage of cytotoxicity for each DAP concentration by comparing the LDH release in treated wells to the "no treatment" and "maximum LDH release" controls.

Visualizations

Signaling_Pathway_DAP_Nonsense_Mutation_Correction DAP 2,6-Diaminopurine (DAP) FTSJ1 tRNA-specific 2'-O-methyltransferase (FTSJ1) DAP->FTSJ1 inhibits tRNATrp_modified Modified tRNATrp FTSJ1->tRNATrp_modified modifies tRNATrp_unmodified Unmodified tRNATrp tRNATrp_unmodified->FTSJ1 Ribosome Ribosome tRNATrp_unmodified->Ribosome allows binding at UGA UGA_Codon UGA Premature Termination Codon (PTC) Ribosome->UGA_Codon encounters Readthrough Translational Read-through (Tryptophan Insertion) Ribosome->Readthrough mediates Termination Premature Termination UGA_Codon->Termination leads to Full_Length_Protein Full-Length Protein Readthrough->Full_Length_Protein results in

Caption: Signaling pathway of DAP in correcting UGA nonsense mutations.

Experimental_Workflow_DAP_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well plate Prepare_DAP 2. Prepare Serial Dilutions of DAP Treat_Cells 3. Treat Cells with DAP Dilutions Prepare_DAP->Treat_Cells Incubate 4. Incubate for 24-72 hours Treat_Cells->Incubate Cytotoxicity_Assay 5a. Cytotoxicity Assay (e.g., LDH) Incubate->Cytotoxicity_Assay Parallel Assays Functional_Assay 5b. Functional Assay Incubate->Functional_Assay Analyze_Data 6. Analyze Data and Generate Dose-Response Curve Cytotoxicity_Assay->Analyze_Data Functional_Assay->Analyze_Data Determine_Optimal_Conc 7. Determine Optimal Concentration (EC50/IC50) Analyze_Data->Determine_Optimal_Conc

Caption: Experimental workflow for optimizing DAP concentration.

Troubleshooting_Logic Start Start Experiment with DAP Observation Observe Experimental Outcome Start->Observation High_Cytotoxicity High Cytotoxicity? Observation->High_Cytotoxicity No_Effect No Effect? Observation->No_Effect [No High Cytotoxicity] High_Cytotoxicity->No_Effect No Solution_Cytotoxicity Lower DAP Concentration and/or Incubation Time High_Cytotoxicity->Solution_Cytotoxicity Yes Solution_No_Effect Increase DAP Concentration and/or Incubation Time No_Effect->Solution_No_Effect Yes End Optimal Concentration Identified No_Effect->End No (Effect Observed) Check_Cells Check Cell Line Sensitivity/ Resistance Solution_Cytotoxicity->Check_Cells Check_Assay Verify Assay Sensitivity Solution_No_Effect->Check_Assay Check_Cells->Observation Check_Assay->Observation

Caption: Logical troubleshooting guide for DAP optimization.

References

Technical Support Center: Stability of 2,6-Diaminopurine (DAP) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,6-diaminopurine (DAP) solutions for long-term experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of 2,6-diaminopurine?

A1: To prepare a stock solution, use a high-purity grade of DAP powder.[1] Select an appropriate solvent based on your experimental needs; a common choice for biological experiments is a phosphate buffer (e.g., pH 7.4).[1] To aid dissolution, especially if solubility is a concern, you can gently heat the solution to 37°C and use an ultrasonic bath.

Q2: What are the recommended storage conditions for long-term stability?

A2: For optimal long-term stability, stock solutions should be stored frozen. General guidelines suggest that solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. For solid DAP, store in a dark place under an inert atmosphere at room temperature.[2][3]

Q3: Is 2,6-diaminopurine sensitive to light?

A3: Yes, DAP solutions are sensitive to ultraviolet (UV) radiation. Studies have shown that DAP is significantly photostable, but some degradation does occur upon UV exposure.[1][4] One study found that continuous UV-B irradiation for 120 minutes resulted in a 16.4% degradation of DAP, while UV-C irradiation caused an 11.6% degradation over the same period.[5] However, another study using 287 nm excitation at pH 7.4 reported only a 2% degradation.[1] Therefore, it is crucial to protect DAP solutions from light, especially from high-energy UV sources, by using amber vials or wrapping containers in foil.

Q4: How does pH affect the stability of DAP solutions?

Q5: How can I determine if my DAP solution has degraded?

A5: Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry.[1][5] A fresh DAP solution should show a single, sharp peak in the HPLC chromatogram. The appearance of additional peaks may indicate the presence of degradation products. With UV-Vis spectrophotometry, a change in the molar absorption spectrum, such as a shift in the absorption maximum or a decrease in absorbance, can also suggest degradation.[1]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of 2,6-diaminopurine solutions.

Table 1: Recommended Storage Conditions for DAP Stock Solutions

Storage Temperature Recommended Duration Key Considerations
-80°C Up to 6 months Recommended for long-term storage.
-20°C Up to 1 month Suitable for short- to medium-term storage.

| Room Temperature | Not recommended for solutions | Solid powder should be kept in a dark place under an inert atmosphere.[2][3] |

Table 2: Photodegradation of DAP Under UV Irradiation

UV Wavelength Range Irradiation Time Degradation (%) pH Reference
UV-C 120 minutes 11.6% Not specified [5]
UV-B 120 minutes 16.4% Not specified [5]

| 287 nm | Not specified | 2.0% | 7.4 |[1] |

Experimental Protocols

Protocol 1: Preparation of a Buffered DAP Stock Solution

  • Materials: 2,6-diaminopurine (≥98% purity), monopotassium phosphate, dipotassium phosphate, sodium hydroxide (0.1 M), ultrapure water.[1]

  • Buffer Preparation: Prepare a 16 mM phosphate buffer by dissolving the appropriate amounts of monopotassium and dipotassium phosphate salts in ultrapure water. Adjust the pH to 7.4 using the 0.1 M sodium hydroxide solution.[1]

  • Dissolution: Weigh the desired amount of DAP powder and dissolve it in the prepared phosphate buffer to the target concentration.

  • Solubilization (if needed): If DAP does not dissolve readily, gently warm the solution to 37°C and place it in an ultrasonic bath for a short period.

  • Sterilization: If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the solution into sterile, light-protected (e.g., amber) microcentrifuge tubes in single-use volumes. Store immediately at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessing DAP Solution Stability with HPLC

  • Objective: To detect degradation products in a DAP solution over time.

  • Instrumentation: An HPLC system (e.g., UPLC) with a UV detector and a suitable column (e.g., C18 column).[5]

  • Method:

    • Prepare a mobile phase appropriate for purine separation (consult analytical chemistry literature for specific methods).

    • Establish a baseline by running a sample of the freshly prepared DAP solution ("time zero" sample). Record the chromatogram, noting the retention time and peak area of the main DAP peak.

    • Store the DAP solution under the desired test conditions (e.g., 4°C, room temperature, exposed to light).

    • At specified time intervals (e.g., 1 day, 1 week, 1 month), inject an aliquot of the stored solution into the HPLC system.

  • Analysis: Compare the chromatograms from each time point to the "time zero" sample. The appearance of new peaks or a significant decrease in the area of the primary DAP peak indicates degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected or inconsistent experimental results. DAP solution may have degraded due to improper storage.Prepare a fresh solution from solid DAP. Verify storage conditions (temperature, light protection, use of aliquots) for all solutions.
DAP solution was subjected to multiple freeze-thaw cycles.Discard the current stock solution. When preparing a new stock, aliquot it into single-use volumes to avoid repeated freezing and thawing.
Precipitate observed in the solution after thawing. Poor solubility or solution instability at the stored concentration/pH.Try warming the solution to 37°C and sonicating to redissolve. If the issue persists, consider preparing a more dilute stock solution or adjusting the buffer pH.
Discoloration or change in solution appearance. Likely chemical degradation or contamination.Do not use the solution. Discard it and prepare a fresh stock following the recommended protocols.

Visual Guides and Workflows

cluster_prep Solution Preparation cluster_store Aliquoting & Storage start Weigh high-purity DAP powder buffer Prepare appropriate buffer (e.g., pH 7.4) start->buffer dissolve Dissolve DAP in buffer buffer->dissolve assist Apply gentle heat (37°C) and/or sonication if needed dissolve->assist if solubility is low filter Filter-sterilize (0.22 µm filter) dissolve->filter assist->filter aliquot Aliquot into single-use, light-protected tubes filter->aliquot store Store immediately aliquot->store store_short -20°C (≤ 1 month) store->store_short Short-term store_long -80°C (≤ 6 months) store->store_long Long-term

Caption: Workflow for preparing and storing stable 2,6-diaminopurine solutions.

start Inconsistent or failed experimental results? check_prep Was the DAP solution freshly prepared? start->check_prep sol_fresh YES check_prep->sol_fresh YES sol_old NO check_prep->sol_old NO check_storage How was the solution stored? check_freeze Was the stock solution subjected to multiple freeze-thaw cycles? check_storage->check_freeze check_light Was the solution protected from light? check_freeze->check_light NO check_freeze->sol_old YES check_light->sol_old YES action_investigate ACTION: Investigate other experimental variables. check_light->action_investigate NO sol_fresh->check_storage action_remake ACTION: Prepare a fresh solution from solid stock. sol_old->action_remake action_aliquot ACTION: Prepare new stock and aliquot into single-use tubes. sol_old->action_aliquot action_protect ACTION: Use amber vials or foil to protect from light. sol_old->action_protect center DAP Solution Stability temp Temperature center->temp influenced by light Light Exposure (especially UV) center->light influenced by ph pH center->ph influenced by cycles Freeze-Thaw Cycles center->cycles influenced by contam Contamination center->contam influenced by temp_sol Store at -20°C or -80°C temp->temp_sol light_sol Use light-protected containers light->light_sol ph_sol Use appropriate buffer ph->ph_sol cycles_sol Aliquot into single-use tubes cycles->cycles_sol contam_sol Use sterile technique contam->contam_sol

References

Technical Support Center: 2,6-Diaminopurine (Z) Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low incorporation efficiency of 2,6-diaminopurine (Z) during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 2,6-diaminopurine (Z), and why is it used in oligonucleotides?

A1: 2,6-diaminopurine (Z), also known as 2-aminoadenine, is an analogue of adenine (A). A key feature of Z is its ability to form three hydrogen bonds with thymine (T) or uracil (U), in contrast to the two hydrogen bonds formed between adenine and thymine/uracil. This increased hydrogen bonding enhances the thermal stability of nucleic acid duplexes, which can be advantageous for various research and therapeutic applications.

Q2: What are the primary challenges encountered when incorporating 2,6-diaminopurine into oligonucleotides?

A2: The main difficulties arise from the two exocyclic amino groups of the 2,6-diaminopurine base, which have different reactivities. This complicates the selection of appropriate protecting groups and can lead to inefficient deprotection, ultimately resulting in low yields of the desired full-length oligonucleotide.[1] Another significant challenge is the potential for side reactions, such as the formation of N(2)-acetyl-2,6-diaminopurine during the capping step.[2][3][4]

Q3: Are there alternative strategies to the traditional phosphoramidite approach for incorporating 2,6-diaminopurine?

A3: Yes, a postsynthetic strategy has been developed that avoids the need for protecting groups on the 2,6-diaminopurine base. This method utilizes a 2-fluoro-6-amino-adenosine phosphoramidite during synthesis. The 2-fluoro group is subsequently displaced by ammonia during the standard deprotection step to yield the desired 2,6-diaminopurine-containing oligonucleotide.[1] This approach can simplify the synthesis process and circumvent many of the issues associated with protecting groups.

Troubleshooting Guide for Low Incorporation Efficiency

This guide addresses common issues leading to low incorporation efficiency of 2,6-diaminopurine and provides systematic solutions.

Issue 1: Sub-optimal Coupling of Z-Phosphoramidite

Low coupling efficiency is a primary contributor to reduced yield of the full-length product. The following sections detail potential causes and solutions.

Modified phosphoramidites, including those for 2,6-diaminopurine, often exhibit slower coupling kinetics compared to standard A, C, G, and T phosphoramidites.

Recommendation:

  • Increase the coupling time for the 2,6-diaminopurine phosphoramidite. A general recommendation for modified phosphoramidites is to double the standard coupling time.

  • Refer to the manufacturer's recommendations for the specific Z-phosphoramidite you are using, as optimal times can vary based on the protecting groups.

Protecting GroupKey Considerations
Benzoyl (Bz) A standard protecting group, but can be difficult to remove from the N2 position of 2,6-diaminopurine, potentially leading to incomplete deprotection.
Isobutyryl (iBu) Generally more labile than benzoyl, which can facilitate deprotection. However, its stability during synthesis should be considered.
Dimethylformamidine (dmf) A labile protecting group that can be removed under mild conditions, but may be less stable during the synthesis cycles.

Recommendation:

  • If you are experiencing low coupling efficiency, consider switching to a Z-phosphoramidite with a different protecting group.

  • Ensure that the deprotection conditions are optimized for the specific protecting group used.

The quality of all reagents and the synthesis environment are crucial for achieving high coupling efficiencies.

Recommendations:

  • Anhydrous Conditions: Ensure all solvents, particularly acetonitrile, are strictly anhydrous. Use fresh, high-quality reagents.

  • Activator: Use a freshly prepared and appropriate activator solution.

  • Phosphoramidite Solution: Prepare the 2,6-diaminopurine phosphoramidite solution immediately before use and do not store it for extended periods.

Experimental Protocols and Data Presentation

This section provides detailed experimental protocols for the analysis of 2,6-diaminopurine incorporation and presents data in a structured format.

Protocol 1: RP-HPLC Analysis of Crude Oligonucleotides Containing 2,6-Diaminopurine

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the purity of synthetic oligonucleotides.

Methodology:

  • Sample Preparation: After synthesis and deprotection, lyophilize the crude oligonucleotide. Reconstitute the sample in a suitable aqueous buffer (e.g., 100 mM triethylammonium acetate [TEAA], pH 7.0).

  • HPLC System:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 100 mM TEAA in water.

    • Mobile Phase B: 100 mM TEAA in 50% acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotides. A typical gradient might be 5-65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • The main peak corresponds to the full-length oligonucleotide.

    • Shorter, earlier-eluting peaks typically represent failure sequences (n-1, n-2, etc.).

    • Broader or later-eluting peaks may indicate incompletely deprotected species or other modifications.

Troubleshooting HPLC Results:

ObservationPotential CauseRecommended Action
Multiple early-eluting peaks Low coupling efficiency of one or more phosphoramidites.If the pattern suggests a specific failed coupling (e.g., a significant n-1 peak corresponding to the position of Z), focus on optimizing the coupling conditions for the Z-phosphoramidite.
A significant peak close to the main product peak Incomplete removal of a protecting group or a side reaction.Analyze the peak by mass spectrometry to identify the modification. Adjust deprotection conditions accordingly.
Broad main peak Co-elution of multiple species or on-column degradation.Optimize the HPLC gradient and consider using a different column. Ensure the mobile phase is fresh.
Protocol 2: Mass Spectrometry Analysis of Oligonucleotides Containing 2,6-Diaminopurine

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized oligonucleotide and identifying any impurities.

Methodology:

  • Sample Preparation: The oligonucleotide sample should be desalted prior to MS analysis. This can be achieved by ethanol precipitation, size-exclusion chromatography, or using a desalting cartridge.

  • Mass Spectrometry: Electrospray ionization (ESI) is a commonly used technique for oligonucleotide analysis.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the molecular weight of the oligonucleotide.

    • Compare the observed molecular weight to the calculated theoretical mass.

    • Look for masses corresponding to potential side products.

Common Adducts and Side Products in Z-Oligonucleotide Synthesis:

SpeciesMass Difference from Expected ProductPotential Cause
N(2)-acetyl-2,6-diaminopurine +42 DaAcetylation of the N2-amino group of Z during the capping step.
Incomplete Deprotection (Benzoyl) +104 DaResidual benzoyl protecting group on the Z base.
Incomplete Deprotection (Isobutyryl) +70 DaResidual isobutyryl protecting group on the Z base.
Depurination VariableLoss of a purine base (A, G, or Z) during synthesis or deprotection.

Visualizations

Diagram 1: Standard Oligonucleotide Synthesis Cycle with 2,6-Diaminopurine

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (Removal of DMT) Coupling 2. Coupling (Addition of Z-phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Chain elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Capped failures Oxidation->Deblocking Start next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Diagram 2: Troubleshooting Workflow for Low Z-Incorporation

Troubleshooting_Workflow Start Low Yield of Full-Length Product (HPLC/MS Analysis) Check_Coupling Increase Z-Amidite Coupling Time? Start->Check_Coupling Increase_Time Double Coupling Time & Re-synthesize Check_Coupling->Increase_Time Yes Check_Reagents Reagents Fresh & Anhydrous? Check_Coupling->Check_Reagents No Success Improved Yield Increase_Time->Success Replace_Reagents Use Fresh Solvents & Amidite Check_Reagents->Replace_Reagents No Check_Protecting_Group Alternative Z-Amidite Protecting Group? Check_Reagents->Check_Protecting_Group Yes Replace_Reagents->Success Switch_Amidite Synthesize with a Different Protected Z-Amidite Check_Protecting_Group->Switch_Amidite Yes Consider_Post_Synthetic Consider Post-Synthetic Strategy (2-Fluoro-A) Check_Protecting_Group->Consider_Post_Synthetic No Switch_Amidite->Success

Caption: A decision tree for troubleshooting low incorporation of 2,6-diaminopurine.

Diagram 3: Potential Side Reaction - N(2)-Acetylation of 2,6-Diaminopurine

Side_Reaction cluster_0 Capping Step Z_base 2,6-Diaminopurine (Z) N2_acetyl_Z N(2)-acetyl-2,6-diaminopurine (+42 Da) Z_base->N2_acetyl_Z Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N2_acetyl_Z

Caption: Formation of an N(2)-acetyl adduct on the 2,6-diaminopurine base.

References

Technical Support Center: Minimizing Off-Target Effects of 2,6-Diaminopurine (DAP) in Cellular Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diaminopurine (DAP). The focus is on understanding and mitigating potential off-target effects to ensure the accurate interpretation of experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with DAP.

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

Question: I am observing significant cell death in my cultures treated with DAP, even at concentrations reported to have low toxicity. What could be the cause?

Answer:

Several factors can contribute to unexpected cytotoxicity with DAP. Consider the following troubleshooting steps:

  • Concentration and Exposure Time: The "low toxicity" of DAP is often reported in the context of specific concentrations and durations required for UGA nonsense mutation readthrough.[1] Higher concentrations or prolonged exposure, similar to its historical use as an anti-leukemia agent, can lead to cytotoxicity.[2]

    • Recommendation: Perform a dose-response curve to determine the optimal concentration of DAP for your specific cell line and experimental window. Start with a broad range of concentrations and use a sensitive cytotoxicity assay (e.g., MTT or Adenylate Kinase release assay) to determine the IC50.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to DAP due to differences in metabolism and proliferation rates.

    • Recommendation: If possible, test DAP on a non-cancerous or slower-proliferating cell line as a control to assess baseline cytotoxicity.

  • Metabolic Conversion: DAP can be metabolized into DAP-riboside triphosphate, which can lead to a decrease in cellular ATP levels and contribute to toxicity.[2]

    • Recommendation: Monitor cellular ATP levels in parallel with your primary endpoint to assess metabolic stress.

Issue 2: Discrepancies in On-Target (UGA Readthrough) Efficacy

Question: I am not observing the expected level of UGA nonsense codon readthrough in my reporter assay. What are the potential reasons?

Answer:

Suboptimal UGA readthrough can be due to several experimental variables:

  • Reporter System: The efficiency of UGA readthrough can be influenced by the sequence context of the nonsense codon in the reporter construct.

    • Recommendation: Ensure your reporter construct has been validated for nonsense suppression assays. Consider using a dual-luciferase reporter system for more accurate normalization of results.[3]

  • DAP Concentration: The dose-response for UGA readthrough can be narrow. Concentrations that are too low will be ineffective, while excessively high concentrations may induce off-target effects that interfere with protein synthesis.

    • Recommendation: Titrate DAP across a range of concentrations to find the optimal window for readthrough in your specific assay.

  • FTSJ1 Activity: The primary on-target mechanism of DAP is the inhibition of the FTSJ1 methyltransferase.[1][4]

    • Recommendation: If you suspect issues with the target pathway, you can assess FTSJ1 expression levels in your cell line. In more advanced troubleshooting, an in vitro methylation assay can be used to confirm the inhibitory activity of your DAP stock.

Issue 3: Altered Gene Expression Profiles Unrelated to the Target Gene

Question: My RNA-seq or qPCR data shows significant changes in the expression of genes that are not my target of interest after DAP treatment. Why is this happening?

Answer:

This is a known off-target effect of DAP. Here's a breakdown of the likely cause and how to address it:

  • Incorporation into DNA and Transcriptional Inhibition: DAP can be incorporated into cellular DNA. When RNA polymerase II encounters a DAP molecule in the DNA template, it can cause transcriptional stalling and inhibition.[5] This can lead to a global downregulation of transcription.

    • Recommendation:

      • Use the lowest effective concentration of DAP for the shortest possible duration to minimize its incorporation into newly synthesized DNA.

      • If performing transcriptomic analysis, consider shorter treatment times and be aware of this potential confounding factor when interpreting your data.

      • For critical experiments, you can use specialized techniques to quantify DAP incorporation into DNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of 2,6-diaminopurine?

A1: The primary on-target mechanism of DAP for correcting nonsense mutations is the inhibition of the FTSJ1 tRNA methyltransferase.[1][4] This enzyme is responsible for the 2'-O-methylation of the wobble cytosine in tRNA-Trp. Inhibition of FTSJ1 leads to a hypomethylated tRNA-Trp, which can then misread the UGA stop codon as a tryptophan codon, allowing for the readthrough of the premature stop codon and synthesis of a full-length protein.

Q2: What are the main off-target effects of 2,6-diaminopurine?

A2: The main off-target effects of DAP include:

  • Incorporation into DNA and RNA: DAP can be metabolized and incorporated into nucleic acids in place of adenine.[5]

  • Transcriptional Inhibition: Incorporation of DAP into DNA can impede the progression of RNA polymerase II, leading to transcriptional inhibition.[5]

  • Cell Cycle Arrest: At higher concentrations, DAP can induce a G2/M phase cell cycle arrest.[2]

  • Metabolic Perturbation: The conversion of DAP to its triphosphate form can deplete cellular ATP pools.[2]

Q3: Is 2,6-diaminopurine mutagenic?

A3: Current evidence suggests that while DAP incorporation can inhibit transcription, it is not significantly mutagenic during this process.[5] However, its impact on DNA replication fidelity has been less studied in mammalian cells.

Q4: How can I minimize the off-target effects of DAP in my experiments?

A4: To minimize off-target effects:

  • Optimize Concentration and Duration: Use the lowest concentration of DAP and the shortest exposure time that is effective for your on-target effect.

  • Perform Dose-Response Studies: Always determine the optimal concentration for your specific cell line and assay.

  • Use Appropriate Controls: Include untreated and vehicle-treated controls in all experiments.

  • Monitor for Off-Target Phenotypes: When possible, concurrently assess cytotoxicity, cell cycle distribution, and global transcription levels.

Q5: Are there any known off-target interactions of DAP with other enzymes, such as kinases?

A5: While some derivatives of 2,6-diaminopurine have been investigated as kinase inhibitors, a comprehensive kinase inhibitor profile for DAP itself is not widely available.[6] Given its structural similarity to adenine, it is plausible that DAP could interact with other ATP-binding proteins at high concentrations.

Quantitative Data Summary

The following tables summarize available quantitative data related to the on- and off-target effects of 2,6-diaminopurine. Note that direct comparative data under identical experimental conditions is often limited.

Table 1: On-Target (UGA Readthrough) vs. Off-Target (Cytotoxicity) Effects of DAP

Cell LineAssayOn-Target EC50 (UGA Readthrough)Off-Target IC50 (Cytotoxicity)Reference
HEK293TLuciferase Reporter~10-20 µM>100 µM[4]
Calu-6p53 RestorationEffective at 25-50 µMNot significantly toxic at 100 µM[4]
L1210Colony Formation-~1 µM[2]

Table 2: Transcriptional Inhibition by DAP Incorporation

Cell LineRNA PolymeraseRelative Bypass Efficiency of DAPReference
HEK293THuman RNA Pol II~18.6%[5]
HeLaHuman RNA Pol II~8.1%[5]

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for UGA Nonsense Suppression

This protocol is adapted from established methods for measuring premature termination codon readthrough.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing a UGA premature stop codon and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • DAP Treatment: 24 hours post-transfection, replace the medium with fresh medium containing a range of DAP concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a positive control such as G418.

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each condition. Normalize the results to the vehicle control.

Protocol 2: MTT Assay for Cytotoxicity

This protocol provides a method to assess cell viability based on mitochondrial activity.[4][7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • DAP Treatment: Treat cells with a serial dilution of DAP for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the steps for analyzing cell cycle distribution using flow cytometry.[10][11][12][13]

  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with DAP at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

DAP_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways DAP 2,6-Diaminopurine FTSJ1 FTSJ1 (tRNA Methyltransferase) DAP->FTSJ1 Inhibition DAP_metabolism DAP Metabolism DAP->DAP_metabolism Cell_cycle_arrest G2/M Arrest DAP->Cell_cycle_arrest High Concentrations tRNATrp_hypo Hypomethylated tRNA-Trp FTSJ1->tRNATrp_hypo Methylation Blocked UGA_readthrough UGA Readthrough tRNATrp_hypo->UGA_readthrough Promotes DAP_nucleotides DAP-containing Nucleotides DAP_metabolism->DAP_nucleotides DNA_incorp Incorporation into DNA DAP_nucleotides->DNA_incorp RNA_incorp Incorporation into RNA DAP_nucleotides->RNA_incorp ATP_depletion ATP Depletion DAP_nucleotides->ATP_depletion Transcription_inhibition Transcriptional Inhibition DNA_incorp->Transcription_inhibition

Caption: On-target and off-target pathways of 2,6-diaminopurine.

experimental_workflow cluster_assays Concurrent Assays start Start Experiment with DAP on_target_assay On-Target Assay (e.g., Luciferase Reporter) start->on_target_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, AK release) start->cytotoxicity_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) start->cell_cycle_assay transcriptional_assay Transcriptional Analysis (qPCR, RNA-seq) start->transcriptional_assay data_analysis Data Analysis and Interpretation on_target_assay->data_analysis cytotoxicity_assay->data_analysis cell_cycle_assay->data_analysis transcriptional_assay->data_analysis conclusion Conclusion on DAP Effects data_analysis->conclusion

Caption: Recommended experimental workflow for DAP studies.

troubleshooting_logic issue Observed Issue Unexpected Cytotoxicity Low On-Target Efficacy Altered Gene Expression cause_cytotoxicity Potential Causes High Concentration/Duration Cell Line Sensitivity Metabolic Stress issue:s->cause_cytotoxicity:n Cytotoxicity cause_efficacy Potential Causes Suboptimal [DAP] Reporter System Issue Low FTSJ1 Activity issue:s->cause_efficacy:n Efficacy cause_expression Potential Causes DAP Incorporation in DNA Transcriptional Inhibition issue:s->cause_expression:n Gene Expression solution_cytotoxicity Solutions Dose-Response Curve Use Control Cell Line Monitor ATP Levels cause_cytotoxicity->solution_cytotoxicity solution_efficacy Solutions Titrate [DAP] Validate Reporter Check FTSJ1 Expression cause_efficacy->solution_efficacy solution_expression Solutions Minimize Treatment Time Use Lowest Effective [DAP] cause_expression->solution_expression

Caption: Troubleshooting logic for common issues with DAP.

References

Technical Support Center: Synthesis of 2,6-Diaminopurine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-diaminopurine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of 2,6-diaminopurine derivatives?

A1: Low yields in the synthesis of 2,6-diaminopurine (DAP) derivatives are frequently attributed to several factors:

  • Challenges with Protecting Groups: The two amino groups on the purine ring have different reactivities, making selective protection and subsequent deprotection difficult. Incomplete reactions or side reactions during these steps can significantly lower the overall yield.[1][2]

  • Inefficient Deprotection: The removal of protecting groups can be inefficient, leading to a mixture of partially deprotected and fully deprotected products, complicating purification and reducing the yield of the desired compound.[1]

  • Purification Difficulties: The polarity of DAP derivatives and the presence of closely related impurities can make purification by chromatography challenging, resulting in product loss.[1]

  • Side Reactions: Undesired side reactions, such as alkylation at multiple positions (N7 and N9) or the formation of byproducts during coupling reactions, can consume starting materials and reduce the yield of the target molecule.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent, catalyst, and base selection are critical and, if not optimized, can lead to poor conversion rates and increased impurity formation.

Q2: Are there synthetic strategies that avoid the use of protecting groups for the amino functionalities?

A2: Yes, a notable strategy involves the use of a 2-fluoro-6-amino-adenosine precursor. The strongly electronegative fluorine atom at the 2-position deactivates the 6-amino group, obviating the need for a protecting group. The fluorine can then be displaced by ammonia or an amine in a subsequent step to yield the 2,6-diaminopurine derivative. This postsynthetic approach simplifies the overall process and can improve yields by reducing the number of synthetic steps.[1][2]

Q3: How can I improve the regioselectivity of N9-alkylation over N7-alkylation?

A3: Achieving high regioselectivity for N9-alkylation is a common challenge. Here are some strategies to favor the N9 isomer:

  • Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine ring can sterically hinder the N7 position, thereby favoring alkylation at the less hindered N9 position.[3] For example, using a 6-(heteroaryl)purine with a specific conformation can effectively shield the N7 position.[3]

  • Reaction Conditions: The choice of base and solvent can significantly influence the N9/N7 ratio. For instance, using sodium hydride in DMF is a common condition for alkylation, but the specific substrate may require optimization.[3]

  • Thermodynamic vs. Kinetic Control: In some cases, reaction conditions can be tuned to favor the thermodynamically more stable N9 isomer. For example, silylation of the purine followed by alkylation can lead to the N9 isomer under thermodynamic control.[4]

Q4: What are the key considerations for optimizing Suzuki-Miyaura and Buchwald-Hartwig coupling reactions for synthesizing 2,6-diaminopurine derivatives?

A4: For Suzuki-Miyaura and Buchwald-Hartwig reactions, which are essential for creating C-C and C-N bonds, respectively, consider the following:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial. Bulky, electron-rich ligands often improve reaction efficiency and scope.[5][6][7]

  • Base Selection: The strength and nature of the base (e.g., potassium carbonate, sodium tert-butoxide) can significantly impact the reaction rate and yield.

  • Solvent Choice: The solvent must be appropriate for the reactants and catalyst system. Anhydrous and deoxygenated solvents are often necessary to prevent catalyst deactivation.

  • Reaction Temperature: Optimization of the reaction temperature is critical to ensure a reasonable reaction rate without promoting decomposition of reactants or products. Microwave irradiation has been shown to accelerate these couplings.

  • Minimizing Side Products: In Suzuki-Miyaura couplings, homo-coupling of the boronic acid can be a significant side reaction. Careful control of reaction conditions, particularly oxygen levels, can minimize this.[8]

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material Inactive catalyst, suboptimal temperature, insufficient reaction time, poor quality of reagents or solvents.- Verify the activity of the palladium catalyst. - Optimize the reaction temperature and time based on literature procedures or systematic screening. - Use freshly distilled/dried solvents and high-purity reagents.
Multiple spots on TLC/LC-MS indicating a complex mixture Lack of regioselectivity (e.g., N7/N9 alkylation), side reactions, or decomposition.- Re-evaluate the reaction conditions to improve regioselectivity (see FAQ A3). - Consider alternative synthetic routes that offer better control. - Lower the reaction temperature to minimize decomposition.
Product loss during workup or purification Product is partially soluble in the aqueous phase during extraction, or it is difficult to separate from byproducts on the column.- Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form. - Use a different solvent system for extraction. - Explore alternative purification techniques such as preparative HPLC or crystallization.
Low yield after deprotection step Incomplete deprotection, or degradation of the product under deprotection conditions.- Increase the reaction time or temperature for the deprotection step. - Use a different deprotection agent that is more effective or milder. - Monitor the reaction closely by TLC or LC-MS to avoid over-exposure to harsh conditions.
Impure Product
Symptom Possible Cause(s) Suggested Solution(s)
Presence of starting materials Incomplete reaction.- Increase reaction time, temperature, or the equivalents of a key reagent. - Check the purity and reactivity of all starting materials.
Contamination with N7-alkylated isomer Poor regioselectivity in the alkylation step.- Modify the substrate to introduce steric hindrance at the N7 position. - Screen different bases and solvents to optimize the N9/N7 ratio.
Residual palladium catalyst in the final product Inefficient removal during workup and purification.- Employ a palladium scavenger resin. - Perform additional aqueous washes with a chelating agent (e.g., EDTA). - Recrystallize the final product.
Formation of N(2)-acetyl-2,6-diaminopurine impurity This can occur during oligonucleotide synthesis when using an acetyl capping step with a protected guanine, leading to a side reaction.[4][9]- If synthesizing oligonucleotides, consider alternative capping agents or purification methods to remove this specific impurity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated 2,6-diaminopurine derivative with a boronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the halogenated 2,6-diaminopurine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for N9-Alkylation

This protocol outlines a general method for the N9-alkylation of a 2,6-diaminopurine derivative.

  • Deprotonation: To a solution of the 2,6-diaminopurine derivative (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF) at 0 °C, add a strong base (e.g., NaH, 1.1 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quenching and Workup: Carefully quench the reaction with water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Synthesis start Start with Precursor (e.g., 2,6-dichloropurine) step1 Step 1: Amination at C6 (e.g., with a primary amine) start->step1 step2 Step 2: N9-Alkylation (e.g., with an alkyl halide) step1->step2 step3 Step 3: Functionalization at C2 (e.g., Suzuki or Buchwald-Hartwig Coupling) step2->step3 purification Purification (e.g., Column Chromatography) step3->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final 2,6-Diaminopurine Derivative characterization->final_product

Caption: A generalized workflow for the multi-step synthesis of 2,6-diaminopurine derivatives.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion check_workup Review Workup & Purification start->check_workup incomplete Incomplete Reaction check_conversion->incomplete Low Conversion complex_mixture Complex Mixture check_conversion->complex_mixture Multiple Products optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Check reagent quality incomplete->optimize_conditions improve_selectivity Improve Selectivity: - Change solvent/base - Modify substrate complex_mixture->improve_selectivity solution Improved Yield optimize_conditions->solution improve_selectivity->solution product_loss Product Loss Identified check_workup->product_loss modify_procedure Modify Procedure: - Adjust pH in extraction - Change chromatography conditions product_loss->modify_procedure modify_procedure->solution

Caption: A decision tree for troubleshooting low yields in synthesis reactions.

biological_roles Biological Roles of 2,6-Diaminopurine Derivatives dap 2,6-Diaminopurine (DAP) Derivatives antiviral Antiviral Activity (e.g., against Flaviviruses) dap->antiviral transcription Modulation of Transcription - Can inhibit RNA polymerases dap->transcription readthrough Correction of Nonsense Mutations - Promotes readthrough of UGA stop codons dap->readthrough dna_stability Increased DNA/RNA Duplex Stability - Forms three H-bonds with Thymine/Uracil dap->dna_stability cellular_processes Impact on Cellular Processes antiviral->cellular_processes transcription->cellular_processes readthrough->cellular_processes dna_stability->cellular_processes

References

Technical Support Center: Postsynthetic Modification of Oligonucleotides with 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the postsynthetic modification of oligonucleotides with 2,6-diaminopurine (DAP).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and modification of DAP-containing oligonucleotides.

Problem IDIssueProbable Cause(s)Recommended Solution(s)
DAP-001 Low yield of full-length oligonucleotide after synthesis. - Inefficient coupling of phosphoramidites. - Degradation of the oligonucleotide during synthesis or deprotection. - Suboptimal deprotection conditions.- Ensure all reagents, especially the phosphoramidites and activator, are fresh and anhydrous. Use molecular sieves to dry solvents if necessary.[1] - For sensitive modifications, consider using milder deprotection conditions (e.g., room temperature for a longer duration). - Verify the efficiency of each coupling step via trityl cation monitoring.[2]
DAP-002 Incomplete conversion of 2-fluoro-6-aminopurine to DAP. - Insufficient reaction time or temperature during ammonia treatment. - For RNA containing the 2-fluoro precursor, standard ammonia treatment at room temperature may only deprotect the 2'-silyl group without fluorine substitution.[3][4]- For most DNA and modified oligonucleotides (2'-OMe, 2'-F, LNA), use aqueous ammonia at 60-65°C for at least 5 hours.[3][4] - For ribo-oligonucleotides, a two-step deprotection is necessary: first, treat with ammonia at 65°C for 5 hours to convert to DAP, followed by a separate step for 2'-silyl deprotection (e.g., with triethylamine trihydrofluoride).[3]
DAP-003 Presence of an impurity with a mass of +41 amu. - Acetylation of the N2-position of a guanine base to form N2-acetyl-2,6-diaminopurine, particularly during the capping step in phosphorothioate synthesis.[5]- If using acetic anhydride for capping, ensure complete subsequent deprotection, which may require extended deprotection times. - Consider alternative, non-acetylating capping reagents if this impurity is persistent.
DAP-004 Observation of G-to-A substitutions in the final sequence. - A side reaction during synthesis can convert a guanine base into 2,6-diaminopurine, which is then read as adenine by sequencing methods.- Optimize capping and deprotection steps to minimize side reactions on guanine bases. - Use high-purity reagents to avoid contaminants that may promote such side reactions.
DAP-005 Degradation of RNA oligonucleotides during deprotection. - Prolonged exposure to harsh basic conditions (e.g., ammonia at high temperatures) can lead to hydrolysis of the RNA backbone.[3]- For RNA containing the 2-fluoro-6-aminopurine precursor for DAP modification, carefully follow the recommended two-step deprotection protocol to avoid RNA degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in directly incorporating 2,6-diaminopurine (DAP) into oligonucleotides using phosphoramidite chemistry?

A1: The primary challenges stem from the two amino groups on the purine ring, which have different reactivities. This complicates the selection of appropriate protecting groups and often leads to difficult protection and deprotection steps. Consequently, the synthesis of protected DAP phosphoramidites often results in low yields, and the subsequent deprotection can be inefficient.[3][4]

Q2: What is the postsynthetic modification strategy using a 2-fluoro-6-aminopurine precursor, and what are its advantages?

A2: This strategy involves incorporating a 2-fluoro-6-amino-adenosine phosphoramidite into the oligonucleotide during standard solid-phase synthesis. The fluorine atom at the 2-position is a good leaving group that can be subsequently displaced by an amino group (from aqueous ammonia) to form DAP. The main advantage is that the 2-fluoro-6-aminopurine monomer does not require a protecting group on its 6-amino group, which simplifies the synthesis and avoids the problematic deprotection steps associated with traditional DAP phosphoramidites. This leads to a more efficient and straightforward synthesis of DAP-modified oligonucleotides.[3][4][6]

Q3: How does the incorporation of 2,6-diaminopurine affect the stability of an oligonucleotide duplex?

A3: 2,6-diaminopurine forms three hydrogen bonds with thymine (in DNA) or uridine (in RNA), in contrast to the two hydrogen bonds formed between adenine and thymine/uridine. This additional hydrogen bond significantly increases the thermal stability of the duplex. The melting temperature (Tm) can increase by approximately 1-3°C for each DAP substitution, depending on the sequence context.[3][7]

Q4: Can the 2-fluoro-6-aminopurine precursor be used for conjugating other molecules to the oligonucleotide?

A4: Yes. The fluorine at the 2-position is susceptible to nucleophilic aromatic substitution by various primary amines. This allows for the postsynthetic conjugation of a wide range of molecules, such as lipids, fluorophores, or other ligands containing a primary amine, to a specific site within the oligonucleotide.[3][4]

Q5: Are there any specific considerations for the purification and analysis of DAP-modified oligonucleotides?

A5: Standard purification techniques such as HPLC and PAGE can be used for DAP-modified oligonucleotides. For analysis, LC-MS is a powerful tool to confirm the correct mass of the modified oligonucleotide and to identify any potential impurities.[8][9] It is important to have accurate mass calculations to distinguish the desired product from potential side products, such as acetylated impurities.

Quantitative Data Summary

The incorporation of 2,6-diaminopurine in place of adenine generally leads to a significant increase in the thermal stability of oligonucleotide duplexes.

ModificationEffect on Melting Temperature (Tm) per SubstitutionReference
2,6-Diaminopurine (DAP)+1 to 3 °C[3][7]
2'-O-Methyl (2'-OMe)Increased Stability[10]
PhosphorothioateSlightly Decreased Stability[7]

Note: The exact Tm increase is sequence-dependent.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-aminopurine Phosphoramidites

This protocol outlines the general steps for the synthesis of 2'-deoxy, 2'-F, and 2'-OMe analogues of 2-fluoro-6-aminopurine phosphoramidites.

  • Diazotization of Diaminopurine Nucleosides: Start with the corresponding 2,6-diaminopurine nucleoside. Perform a diazotization reaction in the presence of 70% HF-pyridine and tert-butyl nitrite to selectively convert the 2-amino group to a fluoro group.[3]

  • 5'-OH Protection: Protect the 5'-hydroxyl group with 4,4'-dimethoxytriphenylmethyl chloride (DMTrCl) to yield the 5'-O-DMTr-2-fluoro-6-aminopurine nucleoside.[4]

  • Phosphitylation: React the 5'-O-DMTr protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., DIPEA) to afford the desired phosphoramidite.[3][4]

Protocol 2: Post-synthetic Conversion of 2-Fluoro-6-aminopurine to 2,6-Diaminopurine

This protocol describes the on-support conversion of the incorporated 2-fluoro-6-aminopurine to DAP.

  • Oligonucleotide Synthesis: Synthesize the oligonucleotide on a solid support using standard phosphoramidite chemistry, incorporating the 2-fluoro-6-aminopurine phosphoramidite at the desired positions.[11][12][13]

  • Cleavage and Deprotection: After synthesis, treat the solid support with concentrated aqueous ammonia (NH4OH) at 60-65°C for 5 hours. This single step simultaneously cleaves the oligonucleotide from the support, removes the protecting groups from the standard bases and the phosphate backbone, and converts the 2-fluoro-6-aminopurine to 2,6-diaminopurine.[3][4]

  • Special Case for RNA: For oligonucleotides containing ribose sugars with 2'-silyl protecting groups, a two-step deprotection is required: a. Treat the support-bound oligonucleotide with concentrated aqueous ammonia at 65°C for 5 hours to convert the 2-fluoro-6-aminopurine to DAP and remove other base/phosphate protecting groups. b. After removal of ammonia, treat the oligonucleotide with a fluoride source (e.g., triethylamine trihydrofluoride) to remove the 2'-silyl protecting groups.[3]

  • Purification: Purify the resulting DAP-modified oligonucleotide using standard techniques such as HPLC or PAGE.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_modification Postsynthetic Modification cluster_purification Purification & Analysis start 1. Solid Support incorporation 2. Incorporate 2-Fluoro-6-aminopurine Phosphoramidite start->incorporation elongation 3. Chain Elongation incorporation->elongation cleavage 4. Cleavage & Deprotection (Aqueous Ammonia, 60-65°C) elongation->cleavage conversion Simultaneous Conversion to DAP purify 5. HPLC/PAGE Purification cleavage->purify analyze 6. LC-MS Analysis purify->analyze

Caption: Workflow for Postsynthetic DAP Modification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impurities in DAP Oligo Synthesis cause1 Inefficient Coupling start->cause1 cause2 Incomplete Conversion start->cause2 cause3 Side Reactions (e.g., Acetylation) start->cause3 cause4 Oligo Degradation start->cause4 sol1 Check Reagent Quality Optimize Coupling Time cause1->sol1 sol2 Optimize Deprotection (Temp & Time) Use Two-Step for RNA cause2->sol2 sol3 Use Alternative Capping Extend Deprotection cause3->sol3 sol4 Use Milder Deprotection Conditions cause4->sol4

Caption: Troubleshooting Logic for DAP Oligo Synthesis.

References

"degradation pathways of 2,6-diaminopurine under experimental conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental degradation of 2,6-diaminopurine (DAP).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of 2,6-diaminopurine and its derivatives.

Issue 1: Unexpected or Unidentified Peaks in HPLC Analysis

Potential Cause Troubleshooting Steps
Oxidative Degradation: DAP can oxidize, especially at positive potentials, leading to various degradation products.[1]- Control for Oxidation: De-gas solvents and use antioxidants if compatible with your experimental setup. Prepare samples fresh and store them at low temperatures. - Peak Identification: Compare retention times with known standards of potential degradation products such as 2,6-diamino-8-hydroxypurine, 5-hydroxyhydantoin-5-carboxamide, and 1-carbohydroxy-2,4,6,8-tetraaza-3,7-dioxo-4-ene-bicyclo[2][2]octane (BCA).[1][3] - Mass Spectrometry: Use HPLC coupled with mass spectrometry (LC-MS) to determine the mass-to-charge ratio of the unknown peaks for identification.
Enzymatic Degradation (in biological samples): If working with cell lysates or biological fluids, endogenous enzymes may be degrading DAP or its nucleoside forms.- Enzyme Inhibition: Add a broad-spectrum enzyme inhibitor cocktail to your sample preparation buffers. For suspected adenosine deaminase activity on DAP nucleosides, consider specific inhibitors. - Heat Inactivation: Heat the biological sample (e.g., 95°C for 5-10 minutes) to denature enzymes before analysis, if this does not compromise the analyte.
pH-Mediated Hydrolysis: Although data is limited for DAP, purine rings can be susceptible to hydrolysis under strongly acidic or alkaline conditions.- Maintain Neutral pH: Ensure all buffers and solutions are maintained at a neutral pH unless the experimental design requires otherwise. - pH Stability Study: If extreme pH is necessary, perform a time-course stability study at that pH to identify and quantify degradation products.
Photodegradation: Exposure to UV light can cause degradation of DAP.[3]- Minimize Light Exposure: Protect samples from light by using amber vials and minimizing exposure to ambient light during sample preparation and storage.

Issue 2: Inconsistent Quantification or Low Recovery of DAP

Potential Cause Troubleshooting Steps
Adsorption to Surfaces: Purines can adsorb to plastic and glass surfaces.- Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and HPLC vials. - Pre-treatment of Vials: Silanize glassware to reduce active sites for adsorption.
Incomplete Extraction from Biological Matrix: DAP may be difficult to extract from complex matrices like plasma or cell pellets.- Optimize Deproteinization: Test different protein precipitation agents (e.g., perchloric acid, acetonitrile, methanol) and their concentrations to ensure complete protein removal and release of DAP.[2] - Sonication: Use probe sonication to disrupt cells and aid in the release of intracellular DAP.[2]
Sample Degradation During Storage: DAP may degrade over time, even when frozen.- Flash Freeze and Store at -80°C: For long-term storage, flash freeze samples in liquid nitrogen and store them at -80°C.[2] - Analyze Freshly Prepared Samples: Whenever possible, analyze samples immediately after preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic degradation pathways for 2,6-diaminopurine and its nucleosides?

A1: The primary enzymatic degradation pathways depend on whether DAP is in its free base form or as a nucleoside:

  • 2,6-Diaminopurine (Free Base): Can be oxidized by xanthine oxidase to form 2,6-diamino-8-hydroxypurine.[3]

  • 2,6-Diaminopurine Deoxyriboside (DAPdR) and Riboside (DAPR): These nucleosides are substrates for adenosine deaminase (ADA) , which catalyzes the deamination at the 6-position to yield deoxyguanosine and guanosine, respectively.[4]

Q2: What are the known non-enzymatic degradation products of 2,6-diaminopurine?

A2: Under electrochemical oxidation, which can mimic oxidative stress conditions, 2,6-diaminopurine is known to degrade into a diimine intermediate. This unstable intermediate then hydrolyzes into final products, including 5-hydroxyhydantoin-5-carboxamide and 1-carbohydroxy-2,4,6,8-tetraaza-3,7-dioxo-4-ene-bicyclo[2][2]octane (BCA) .[1]

Q3: How stable is 2,6-diaminopurine in aqueous solutions?

A3: 2,6-diaminopurine is generally stable in neutral aqueous solutions. However, its stability can be affected by:

  • UV Radiation: DAP is relatively photostable, but can undergo photodegradation upon prolonged exposure to UV light, particularly in the UV-C range (around 254 nm).[3]

  • Oxidizing Agents: Strong oxidizing conditions can lead to the degradation of the purine ring.[1]

Q4: My experiment involves incubating DAP with cell extracts and I see a decrease in DAP concentration over time, but no corresponding increase in known metabolites. What could be happening?

A4: This could be due to several factors:

  • Formation of Unidentified Metabolites: The cell extract may contain enzymes that modify DAP in ways that have not been previously characterized. The resulting metabolites may not be detectable with your current analytical method. Using a broader analytical approach, such as untargeted mass spectrometry, could help identify these unknown products.

  • Incorporation into Nucleic Acids: DAP can be salvaged and incorporated into DNA and RNA. In DAP-sensitive cells, it can be converted to its ribonucleotide and incorporated, particularly into guanine positions.[5] This would lead to a decrease in free DAP without the appearance of small molecule degradation products.

  • Adsorption or Precipitation: The DAP may be adsorbing to cellular debris or precipitating out of solution in the complex mixture of the cell extract. Ensure proper sample homogenization and centrifugation to separate soluble components from insoluble material.

Quantitative Data on 2,6-Diaminopurine Degradation

Table 1: Enzymatic Conversion of DAPD by Adenosine Deaminase

SubstrateEnzymeK_m (μM)k_cat (s⁻¹)Reference
(-)-β-D-2,6-Diaminopurine dioxolane (DAPD)Calf Adenosine Deaminase15 ± 0.7- (540-fold slower than adenosine)[4]
AdenosineCalf Adenosine Deaminase--[4]

Note: DAPD is a dioxolane derivative of 2,6-diaminopurine.

Experimental Protocols

Protocol 1: HPLC Analysis of 2,6-Diaminopurine and its Degradation Products

This protocol is a general guideline for the analysis of DAP and its metabolites. Optimization may be required based on the specific sample matrix and available instrumentation.

1. Sample Preparation (from cultured cells):

  • Harvest cells by scraping or trypsinization.
  • Centrifuge at 300 x g for 5 minutes to pellet the cells and remove the supernatant.
  • Resuspend the cell pellet in a known volume of cold phosphate-buffered saline (PBS).
  • For deproteinization, add 1/10 volume of cold 4 M perchloric acid to the cell suspension to achieve a final concentration of 0.4 M.[2]
  • Vortex thoroughly and sonicate on ice to ensure complete cell lysis.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[2]
  • Carefully transfer the supernatant to a new tube.
  • Neutralize the supernatant by adding a small volume of 3.5 M K₂CO₃. Monitor the pH until it reaches ~7.0.[2]
  • Incubate on ice for 15 minutes to precipitate potassium perchlorate.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Filter the final supernatant through a 0.45 µM PVDF microcentrifuge filter.[2]
  • The sample is now ready for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Shodex Asahi Pak GS-320HQ or Sepharon SGX C18).[6][7]

  • Mobile Phase: Isocratic elution with 150 mmol/L sodium phosphate buffer (pH adjusted as needed, e.g., pH 5.1). An organic modifier such as methanol (e.g., 20 mL/L) can be included to optimize separation.[6][7]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at a wavelength of ~280 nm.

  • Injection Volume: 20 µL.[6]

  • Quantification: Use external standards of 2,6-diaminopurine and any available degradation product standards to create calibration curves.

Visualizations of Degradation Pathways

enzymatic_degradation cluster_nucleoside Nucleoside Pathway cluster_base Free Base Pathway DAPR 2,6-Diaminopurine Riboside (DAPR) Guanosine Guanosine DAPR->Guanosine Adenosine Deaminase DAPdR 2,6-Diaminopurine Deoxyriboside (DAPdR) Deoxyguanosine Deoxyguanosine DAPdR->Deoxyguanosine Adenosine Deaminase DAP 2,6-Diaminopurine (DAP) DAH 2,6-Diamino-8-hydroxypurine DAP->DAH Xanthine Oxidase

Caption: Enzymatic degradation pathways of 2,6-diaminopurine and its nucleosides.

oxidative_degradation cluster_potential1 Low Potential Oxidation cluster_potential2 High Potential Oxidation DAP 2,6-Diaminopurine Diimine Diimine Intermediate (unstable) DAP->Diimine -4e⁻, -4H⁺ DA8P 2,6-Diamino-8-purinol DAP->DA8P -2e⁻, -2H⁺ Final_Products Final Products: - 5-Hydroxyhydantoin-5-carboxamide - BCA Diimine->Final_Products Hydrolysis DA8P_diimine 2,6-Diaminopurinol-diimine DA8P->DA8P_diimine -2e⁻, -2H⁺ DA8P_diimine->Final_Products Hydrolysis

Caption: Proposed electrochemical oxidation pathway for 2,6-diaminopurine.

References

Technical Support Center: Addressing Cytotoxicity of 2,6-Diaminopurine in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diaminopurine (2,6-DAP). The information is designed to help address specific issues that may be encountered during experiments involving this compound.

Troubleshooting Guides

This section offers step-by-step guidance to resolve common problems encountered when assessing the cytotoxicity of 2,6-diaminopurine.

Issue 1: High Variability in Cytotoxicity Assay Results

Question: My cytotoxicity assays with 2,6-DAP are showing high variability between replicate wells and experiments. What are the possible causes and how can I troubleshoot this?

Answer:

High variability in cytotoxicity assays can stem from several factors. Follow these steps to identify and address the issue:

  • Check Pipetting Technique and Reagent Preparation:

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between plating each set of wells.

    • Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of 2,6-DAP stock solution.

    • Improper Reagent Mixing: Thoroughly mix all reagents, including the 2,6-DAP stock solution and assay reagents (e.g., MTT, XTT), before use.

  • Optimize Cell Culture Conditions:

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Senescent or unhealthy cells can respond inconsistently to treatment.

    • Edge Effects: Evaporation from wells on the edge of the plate can concentrate media components and 2,6-DAP, leading to skewed results. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.

  • Review Assay Protocol:

    • Incubation Times: Ensure consistent incubation times for both drug treatment and the final assay steps.

    • Assay-Specific Issues: For MTT assays, ensure complete solubilization of formazan crystals. For assays measuring membrane integrity (e.g., LDH release), be mindful of the assay's kinetic window.

Experimental Workflow for Minimizing Variability:

G cluster_prep Preparation cluster_plating Plating cluster_treatment Treatment & Incubation cluster_assay Assay A Calibrate Pipettes C Homogenize Cell Suspension A->C B Prepare Fresh Reagents F Add 2,6-DAP Dilutions B->F D Seed Inner 60 Wells C->D E Add Sterile PBS to Outer Wells D->F G Incubate for Standardized Time F->G H Perform Cytotoxicity Assay G->H I Read Plate H->I G DAP 2,6-Diaminopurine APRT APRT DAP->APRT DAPRMP DAP-RMP APRT->DAPRMP + PRPP DAPRDP DAP-RDP DAPRMP->DAPRDP DAP_RTP DAP-RTP DAPRDP->DAP_RTP RNA_DNA Incorporation into RNA and DNA DAP_RTP->RNA_DNA Cytotoxicity Cytotoxicity RNA_DNA->Cytotoxicity G cluster_sensitive Sensitive Cell (APRT-proficient) cluster_resistant Resistant Cell (APRT-deficient) DAP_in 2,6-DAP APRT_p Functional APRT DAP_in->APRT_p Toxic_metabolites Toxic Metabolites APRT_p->Toxic_metabolites Cell_death Cell Death Toxic_metabolites->Cell_death DAP_in_r 2,6-DAP APRT_d Non-functional APRT DAP_in_r->APRT_d No_metabolites No Toxic Metabolites APRT_d->No_metabolites Cell_survival Cell Survival No_metabolites->Cell_survival

Technical Support Center: Optimization of PCR with 2,6-Diaminopurine-Modified Primers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing primers modified with 2,6-diaminopurine (DAP) in Polymerase Chain Reaction (PCR).

Frequently Asked Questions (FAQs)

Q1: What is 2,6-diaminopurine (DAP) and how does it differ from adenine?

2,6-diaminopurine, also known as 2-aminoadenine, is an analog of adenine (A).[1][2] The key difference is an additional amino group at the 2-position of the purine ring.[1] This modification allows DAP to form three hydrogen bonds when paired with thymine (T), in contrast to the two hydrogen bonds formed between adenine and thymine.[1][3][4]

Q2: What is the primary advantage of incorporating DAP into PCR primers?

The main advantage is increased thermal stability of the primer-template duplex. The formation of a third hydrogen bond between DAP and thymine strengthens the binding, which increases the melting temperature (Tm) of the primer.[3][4][5] This enhanced stability can lead to greater specificity in PCR amplification.

Q3: How significantly does DAP modification affect the primer's melting temperature (Tm)?

Each substitution of adenine with DAP can increase the Tm of a short oligonucleotide by approximately 1-2°C.[5] However, the exact effect is dependent on the specific sequence context.[5]

Q4: Do I need to adjust the annealing temperature (Ta) for DAP-modified primers?

Yes. Due to the increased Tm, the annealing temperature must be adjusted upwards. A standard starting point for determining the annealing temperature is to set it 5°C below the Tm of the primer with the lower Tm.[6] Since DAP increases the Tm, a correspondingly higher annealing temperature is required to ensure specific primer binding and avoid non-specific amplification.

Q5: Are there specific DNA polymerases that are recommended or incompatible with DAP-modified primers?

Most standard thermostable DNA polymerases, such as Taq polymerase, are generally compatible with DAP-modified primers, yielding no loss in sequence specificity.[1] However, for templates that are difficult to amplify (e.g., GC-rich regions), a high-fidelity polymerase may provide better results.[7] Always consult the polymerase manufacturer's guidelines for use with modified oligonucleotides.

Troubleshooting Guide

Problem: No Amplification or Faint Bands

Q: I am not seeing any PCR product or the bands on my gel are very faint. What should I check first?

When using DAP-modified primers, the most common cause for amplification failure is an incorrect annealing temperature.

  • Possible Cause 1: Suboptimal Annealing Temperature (Ta)

    • Explanation: The increased Tm of DAP-primers requires a higher annealing temperature than their standard adenine-containing counterparts. If the Ta is too high, the primers cannot bind efficiently to the template. Conversely, if it is too low (though less common for this issue with DAP), it can still lead to inefficient priming at the target site.

    • Solution: Recalculate the primer Tm values, accounting for the DAP modifications. Use a temperature gradient PCR to empirically determine the optimal Ta, starting from the newly calculated Tm and testing a range of temperatures (e.g., Tm - 5°C to Tm + 5°C).[6][7]

  • Possible Cause 2: Insufficient Primer Concentration

    • Explanation: If the primer concentration is too low, annealing may be inefficient, leading to poor yield.[6]

    • Solution: The optimal primer concentration typically ranges from 0.1 µM to 0.5 µM.[8] If you suspect concentration is an issue, try increasing it within this range.[8][9]

  • Possible Cause 3: Low Template Quantity or Quality

    • Explanation: Insufficient starting template DNA or the presence of contaminants can inhibit the PCR reaction.[6][10]

    • Solution: Ensure you are using a sufficient amount of high-quality, purified DNA template (e.g., 1 ng–1 µg for genomic DNA).[8] If inhibition is suspected, try diluting the template.

  • Possible Cause 4: Incorrect Magnesium (Mg²⁺) Concentration

    • Explanation: Magnesium is a critical cofactor for DNA polymerase. If the Mg²⁺ concentration is too low, the enzyme will have reduced activity, resulting in little to no PCR product.[8][9]

    • Solution: The optimal Mg²⁺ concentration is typically between 1.5 and 2.0 mM.[8] You can optimize this by testing a range of concentrations in 0.5 mM increments.[9]

Problem: Non-Specific Amplification (Multiple Bands)

Q: My gel shows multiple bands in addition to my expected product. How can I increase the specificity?

The enhanced binding strength of DAP primers should theoretically increase specificity. If you are seeing non-specific products, it is likely due to suboptimal reaction conditions.

  • Possible Cause 1: Annealing Temperature (Ta) is Too Low

    • Explanation: Even with the higher Tm of DAP primers, an annealing temperature that is too low can allow primers to bind to non-target sites on the template DNA.[6]

    • Solution: Increase the annealing temperature in increments of 1-2°C. A gradient PCR is the most effective method to quickly identify the optimal temperature that eliminates non-specific products while maintaining high yield of the target band.[6]

  • Possible Cause 2: Excessive Primer Concentration

    • Explanation: Using too high a concentration of primers increases the likelihood of them binding non-specifically to undesired sites or to each other.[6][11]

    • Solution: Reduce the final primer concentration. A range of 0.1 µM to 0.5 µM is generally recommended.[8]

  • Possible Cause 3: High Magnesium (Mg²⁺) Concentration

    • Explanation: Too much Mg²⁺ can increase the yield of non-specific products by stabilizing incorrect primer-template pairings.[8][11]

    • Solution: Decrease the Mg²⁺ concentration in your reaction, typically in 0.2–0.5 mM increments.[7]

  • Possible Cause 4: Too Many PCR Cycles

    • Explanation: Excessive cycling can lead to the amplification of minute quantities of non-specific products.[6]

    • Solution: Reduce the number of cycles. Typically, 25–35 cycles are sufficient for most applications.[6]

Problem: Primer-Dimer Formation

Q: I see a strong, low-molecular-weight band (typically <100 bp) on my gel, indicating primer-dimers. What can I do?

  • Possible Cause 1: High Primer Concentration

    • Explanation: High primer concentrations make it more likely for primers to anneal to each other rather than the template, especially in the initial cycles.[11]

    • Solution: Reduce the primer concentration to the lower end of the optimal range (e.g., 0.1–0.2 µM).[8]

  • Possible Cause 2: Poor Primer Design

    • Explanation: Primers with complementary sequences, especially at the 3' ends, are prone to forming dimers.

    • Solution: While this cannot be changed post-synthesis, it is a critical design consideration. Ensure primers avoid self-complementarity and complementarity to each other. For future experiments, use primer design software to check for potential dimer formation.[6]

Data Presentation: Recommended PCR Component Concentrations

ComponentRecommended Starting ConcentrationRange for OptimizationKey Considerations
DAP-Modified Primers 0.2 µM each0.1 - 0.5 µMHigher concentrations can lead to non-specific products and primer-dimers.[6][11]
dNTPs 200 µM each50 - 400 µMEnsure all four dNTPs are at equimolar concentrations.[6][11]
MgCl₂ 1.5 mM1.0 - 4.0 mMOptimize in small increments; too low results in no product, too high reduces specificity.[8][9]
Taq DNA Polymerase 1.25 units / 50 µL0.5 - 2.5 units / 50 µLExcess enzyme can cause non-specific amplification.[11]
Template DNA 1-10 ng (plasmid) 10-200 ng (genomic)Varies by sourceToo much template can inhibit the reaction or cause smearing.[6][12]

Experimental Protocols

Protocol 1: Standard PCR Setup with DAP-Modified Primers

This protocol provides a starting point for a standard 50 µL PCR reaction.

  • Prepare a Master Mix: On ice, combine the following components for the number of reactions required (plus 10% extra volume).

    • 10X PCR Buffer: 5 µL

    • dNTP Mix (10 mM each): 1 µL

    • Forward DAP-Primer (10 µM): 1 µL (to final 0.2 µM)

    • Reverse DAP-Primer (10 µM): 1 µL (to final 0.2 µM)

    • MgCl₂ (50 mM): 1.5 µL (to final 1.5 mM) - Note: Adjust if buffer contains MgCl₂.

    • Taq DNA Polymerase (5 U/µL): 0.25 µL

    • Nuclease-Free Water: 35.25 µL

  • Aliquot Master Mix: Add 45 µL of the master mix to individual PCR tubes.

  • Add DNA Template: Add 5 µL of your DNA template to each tube.

  • Cycling: Transfer tubes to a thermocycler and begin cycling with conditions optimized for your specific primers and target.

Protocol 2: Optimizing Annealing Temperature (Ta) using Gradient PCR
  • Calculate Tm: Use a reliable Tm calculator to estimate the melting temperature of your DAP-modified primers.

  • Set Up Reactions: Prepare a master mix as described in Protocol 1. Aliquot the mix into a strip of 8 PCR tubes. Add an identical amount of template DNA to each tube.

  • Program Gradient: Set up the thermocycler with a temperature gradient for the annealing step. The gradient should span a range of at least 10-12°C, centered around your calculated optimal Ta (e.g., if calculated Ta is 65°C, set a gradient from 60°C to 70°C).

    • Initial Denaturation: 95°C for 2-3 minutes.

    • 30-35 Cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 60-70°C Gradient for 30 seconds.

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5-10 minutes.

  • Analyze Results: Run the products on an agarose gel. The optimal annealing temperature is the one that produces the brightest, most specific band with the least amount of non-specific products or primer-dimers.

Visualizations

G cluster_0 Standard A-T Base Pair cluster_1 DAP-T Base Pair A Adenine T Thymine A->T 2 Hydrogen Bonds DAP 2,6-Diaminopurine (DAP) T2 Thymine DAP->T2 3 Hydrogen Bonds

Caption: Comparison of hydrogen bonding between a standard A-T pair and a DAP-T pair.

PCR_Troubleshooting_Workflow Start Analyze PCR Result on Gel No_Product Problem: No/Low Yield Start->No_Product Nonspecific Problem: Non-specific Bands Start->Nonspecific Dimers Problem: Primer-Dimers Start->Dimers Sol_Ta_High Solution: Optimize Ta with Gradient PCR No_Product->Sol_Ta_High Cause: Incorrect Ta? Sol_Primer_Conc_Low Solution: Increase Primer Concentration No_Product->Sol_Primer_Conc_Low Cause: Low Primers? Sol_Template Solution: Check Template Quality/Quantity No_Product->Sol_Template Cause: Bad Template? Sol_Ta_Low Solution: Increase Annealing Temperature (Ta) Nonspecific->Sol_Ta_Low Cause: Ta Too Low? Sol_Primer_Conc_High Solution: Decrease Primer Concentration Nonspecific->Sol_Primer_Conc_High Cause: Too Much Primer? Sol_Cycles Solution: Reduce Number of Cycles Nonspecific->Sol_Cycles Cause: Too Many Cycles? Sol_Primer_Conc_Dimer Solution: Decrease Primer Concentration Dimers->Sol_Primer_Conc_Dimer Cause: Too Much Primer? Sol_Primer_Design Solution: Review Primer Design (for future) Dimers->Sol_Primer_Design Cause: Poor Design?

Caption: A workflow for troubleshooting common issues in PCR experiments.

DAP_Influence DAP DAP Incorporation in Primer H_Bonds Forms 3 H-Bonds with T DAP->H_Bonds Stability Increases Duplex Stability H_Bonds->Stability Tm Increases Melting Temperature (Tm) Stability->Tm Specificity Potentially Increases PCR Specificity Stability->Specificity Ta Requires Higher Annealing Temp (Ta) Tm->Ta

Caption: Logical relationships of how DAP modification influences PCR parameters.

References

Technical Support Center: Refining Protocols for 2,6-Diaminopurine-Based Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for 2,6-diaminopurine-based antiviral screening.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments in a question-and-answer format.

Issue: Low or No Antiviral Activity Detected

  • Question: Why am I not observing any antiviral activity with my 2,6-diaminopurine compounds?

  • Answer: There are several potential reasons for a lack of antiviral effect. First, ensure the compound is soluble in the assay medium at the tested concentrations. Poor solubility can lead to an actual concentration that is much lower than intended.[1] Consider using a different solvent or a solubilizing agent, but always test the vehicle for toxicity. Second, verify the activity of the virus stock and the susceptibility of the host cells. A low viral titer or resistant cells will mask any potential antiviral effect. Finally, the mechanism of action of your specific 2,6-diaminopurine derivative may not be effective against the chosen virus or in the particular cell line used. It's also possible that the compound requires metabolic activation that is not occurring in the cell line.

Issue: High Compound Cytotoxicity

  • Question: My 2,6-diaminopurine compounds are showing high levels of cytotoxicity, making it difficult to assess antiviral activity. What can I do?

  • Answer: High cytotoxicity can mask true antiviral activity. It is crucial to determine the 50% cytotoxic concentration (CC50) for each compound in parallel with the antiviral assay.[2] If the half-maximal inhibitory concentration (IC50) is close to the CC50, the therapeutic window is narrow. To address this, you can try testing a wider range of lower, non-toxic concentrations of the compound. Additionally, consider using a different, less sensitive cell line if appropriate for the virus being studied. Some 2,6-diaminopurine derivatives are known to be cytotoxic, and structural modifications to the compound may be necessary to reduce toxicity while retaining antiviral activity.[3]

Issue: Inconsistent or Non-Reproducible Results

  • Question: I am getting highly variable results between replicate wells and experiments. How can I improve the consistency of my antiviral screening assay?

  • Answer: Inconsistent results can stem from several factors. Ensure uniform cell seeding and a consistent multiplicity of infection (MOI) across all wells.[4] Variations in cell density or the amount of virus added can significantly impact the outcome. Pipetting accuracy is critical, especially when dealing with small volumes. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening. Also, ensure that your compounds are fully dissolved and evenly mixed in the medium before adding them to the cells. Finally, be mindful of edge effects in microplates; it is good practice to not use the outer wells for experimental samples to avoid evaporation and temperature fluctuation issues.

Issue: Difficulty with Compound Solubility

  • Question: My 2,6-diaminopurine derivatives have poor solubility in aqueous media. How can I effectively screen them?

  • Answer: Poor solubility is a common challenge in drug screening. Initially, you can attempt to dissolve the compounds in a small amount of a biocompatible organic solvent like DMSO before diluting it in the assay medium.[1] However, it is crucial to keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a solvent control in your experiments. If solubility issues persist, you might explore the use of solubilizing agents or different formulations, although these will also need to be tested for any effects on the assay. In some cases, synthesizing more soluble analogs of the lead compound may be necessary.

Frequently Asked Questions (FAQs)

General Questions

  • What is the primary mechanism of action for antiviral 2,6-diaminopurine derivatives? Many 2,6-diaminopurine-based compounds function as nucleoside analogs that, after intracellular phosphorylation, can be incorporated into the growing viral RNA or DNA chain, leading to chain termination and inhibition of the viral polymerase.[5][6] Some derivatives may also have multi-target effects, inhibiting other viral or host cell proteins involved in viral replication.[3]

  • What is a good starting concentration range for screening 2,6-diaminopurine compounds? Based on published data, the IC50 values for active 2,6-diaminopurine derivatives can range from the low micromolar to sub-micromolar levels.[3][7] A good starting point for a primary screen would be a concentration range from 0.1 µM to 100 µM.

  • How do I calculate the Selectivity Index (SI) and what does it mean? The Selectivity Index (SI) is a ratio that measures the relative effectiveness of a compound in inhibiting a virus compared to its toxicity to host cells. It is calculated as SI = CC50 / IC50.[2] A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations that are not harmful to the cells.

Assay-Specific Questions

  • In a plaque reduction assay, what could cause indistinct or "fuzzy" plaques? Indistinct plaques can be caused by several factors, including the cells being too old or unhealthy, the overlay medium being too thin or not solidifying properly, or the virus diffusing too far. Ensure your cell monolayer is confluent and healthy at the time of infection and that the concentration of the gelling agent (like agarose or methylcellulose) in your overlay is optimal.

  • In a CPE inhibition assay, my uninfected control cells are showing signs of cell death. What is the likely cause? If your uninfected control cells are dying, it could be due to issues with the cell culture conditions, such as contamination, nutrient depletion in the medium, or improper incubation conditions (temperature, CO2). It is also possible that the solvent used to dissolve the compounds is toxic at the concentration used.

  • For cytotoxicity assays like MTT or LDH, what are the key controls I need to include? In any cytotoxicity assay, you should include:

    • Untreated cells: To establish the baseline for 100% cell viability.

    • Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.

    • Positive control for cytotoxicity: A compound known to be toxic to the cells to ensure the assay is working correctly.

    • Medium only (no cells): To measure the background absorbance/fluorescence of the medium and assay reagents.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of Selected 2,6-Diaminopurine Derivatives

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
6i Dengue virus (DENV)Huh-72.9 ± 0.3224 ± 1277[3]
6i Zika virus (ZIKV)Huh-71.3 ± 0.1237 ± 15182[3]
6i West Nile virus (WNV)Huh-75.3 ± 0.5>250>47[3]
6i Influenza A (H1N1)MDCK0.5 ± 0.04>100>200[3]
6i SARS-CoV-2Calu-30.5 ± 0.03120 ± 8240[3][7]
10a Dengue virus (DENV)Huh-73.5 ± 0.4150 ± 1043[3]
10a Zika virus (ZIKV)Huh-72.8 ± 0.2165 ± 1259[3]
10a West Nile virus (WNV)Huh-71.9 ± 0.1180 ± 1495[3]
DAPD HIV-1MT-20.1 - 0.5>100>200-1000[5]
DXG HIV-1MT-20.01 - 0.05>100>2000-10000[5]

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50).

Experimental Protocols

1. Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

  • Cell Seeding: Seed host cells (e.g., Vero, Huh-7) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the 2,6-diaminopurine compounds in cell culture medium.

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted compounds.

  • Incubation: Incubate the plate at the optimal temperature and CO2 concentration for the virus and cell line being used.

  • CPE Observation: Monitor the cells daily for the appearance of CPE. Once the virus control wells (no compound) show maximal CPE (typically 2-5 days post-infection), the assay can be terminated.

  • Quantification: Cell viability can be quantified using a colorimetric or fluorometric method, such as the MTT or neutral red uptake assay.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated and virus-only controls. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

2. Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of infectious virus particles.

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the 2,6-diaminopurine compounds. Mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units).

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures for 1-2 hours.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates until distinct plaques are visible in the virus control wells.

  • Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

3. MTT Cytotoxicity Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the 2,6-diaminopurine compounds to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is the compound concentration that reduces cell viability by 50%.

Visualizations

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Compound Dilution Antiviral_Assay Antiviral Assay (e.g., CPE, Plaque Reduction) Compound_Prep->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Compound_Prep->Cytotoxicity_Assay Cell_Seeding Cell Seeding Cell_Seeding->Antiviral_Assay Cell_Seeding->Cytotoxicity_Assay Virus_Stock Virus Stock Preparation Virus_Stock->Antiviral_Assay IC50_Calc IC50 Calculation Antiviral_Assay->IC50_Calc CC50_Calc CC50 Calculation Cytotoxicity_Assay->CC50_Calc SI_Calc Selectivity Index (SI) Calculation IC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Experimental workflow for 2,6-diaminopurine-based antiviral screening.

DAP_Mechanism_of_Action cluster_cell Host Cell cluster_virus Virus DAP 2,6-Diaminopurine Derivative DAP_TP Active Triphosphate Form DAP->DAP_TP Intracellular Phosphorylation Viral_Polymerase Viral RNA/DNA Polymerase DAP_TP->Viral_Polymerase Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Elongation Inhibition Inhibition Viral_Polymerase->Inhibition Incorporation & Chain Termination Progeny_Virions Progeny Virions Viral_Genome->Progeny_Virions Assembly & Release Inhibition->Viral_Genome Virus_Entry Virus Entry Virus_Entry->Viral_Genome

Caption: Proposed mechanism of action for 2,6-diaminopurine antiviral derivatives.

References

Technical Support Center: Enhancing Nonsense Codon Suppression with 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the use of 2,6-diaminopurine (DAP) to improve the efficiency of nonsense codon suppression.

Frequently Asked Questions (FAQs)

Q1: What is 2,6-diaminopurine (DAP) and how does it work to suppress nonsense codons?

A1: 2,6-diaminopurine (DAP) is a purine derivative that has been identified as a potent corrector of UGA nonsense mutations.[1][2] It functions by interfering with the activity of FTSJ1, a tRNA-specific 2'-O-methyltransferase.[2][3] This enzyme is responsible for the modification of cytosine 34 in tRNATrp.[2] By inhibiting FTSJ1, DAP promotes the readthrough of UGA premature termination codons (PTCs), leading to the insertion of a tryptophan at the site of the nonsense mutation and the synthesis of a full-length, functional protein.[3]

Q2: For which type of nonsense codon is DAP most effective?

A2: DAP is highly effective and has been shown to be an efficient and exclusive corrector of UGA nonsense mutations.[1] Its efficacy with UAA and UAG codons is significantly lower.[1]

Q3: What are the key advantages of using DAP compared to other readthrough agents like aminoglycosides (e.g., G418)?

A3: DAP offers several advantages, including high efficiency and low toxicity.[1][2] Studies have shown that DAP can be more efficient at inducing UGA readthrough and restoring protein function than G418.[3] Furthermore, DAP exhibits low toxicity in various experimental models, making it a promising candidate for therapeutic development.[1][4]

Q4: Is DAP effective in vivo?

A4: Yes, DAP has demonstrated efficacy in vivo. Studies in a new cystic fibrosis mouse model have shown that DAP can correct a nonsense mutation in the Cftr gene.[5][6] It has favorable pharmacokinetic properties, being stable in plasma and well-distributed throughout the body.[5]

Q5: What is the optimal concentration of DAP for cell culture experiments?

A5: The optimal concentration of DAP can vary depending on the cell type and the specific nonsense mutation being studied. However, functional restoration of CFTR in patient-derived intestinal organoids has been observed to be optimal at 50 µM.[7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no readthrough efficiency observed after DAP treatment. Suboptimal DAP concentration.Perform a dose-response experiment to identify the optimal DAP concentration for your cell line and nonsense mutation. Concentrations ranging from 25 µM to 100 µM have been reported to be effective.[7]
The nonsense mutation is not a UGA codon.Confirm the sequence of your target gene. DAP is most effective for UGA codons.[1]
Insufficient incubation time.Increase the incubation time with DAP. A 48-hour incubation has been shown to be more effective than 24 hours in some systems.[7]
Low levels of the PTC-containing mRNA.Consider co-treatment with a nonsense-mediated mRNA decay (NMD) inhibitor to increase the availability of the target mRNA for readthrough.[3][8]
High cellular toxicity observed. DAP concentration is too high.Reduce the concentration of DAP. While generally having low toxicity, very high concentrations can be detrimental. Perform a cell viability assay (e.g., MTT or alamarBlue) to determine the cytotoxic concentration for your cells.[7]
Contamination of DAP stock solution.Ensure the purity of your DAP stock and prepare fresh solutions.
Variability in experimental results. Inconsistent cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and media formulations.
Instability of DAP in solution.Prepare fresh DAP solutions for each experiment and store them properly as recommended by the manufacturer.

Quantitative Data Summary

Table 1: In Vitro Readthrough Efficiency of DAP

Experimental System Nonsense Mutation DAP Concentration Readthrough Efficiency (% of Wild-Type) Reference
HeLa cells with luciferase reporterUGA100 µM~12%[1]
HeLa cells with luciferase reporterUAA100 µM~2%[1]
HeLa cells with luciferase reporterUAG100 µM~1%[1]
CF patient-derived intestinal organoids (W1282X)UGA50 µMSignificant functional restoration (Forskolin-induced swelling)[7]

Table 2: Comparison of DAP and G418 in Restoring CFTR Function

Experimental Model Readthrough Agent Concentration Outcome Reference
CF patient cells (UGA nonsense mutation)DAP100 µMMore efficient than G418 in restoring CFTR function[3]
CF patient cells (UGA nonsense mutation)G418600 µMLess efficient than DAP[7]
16HBE14o- cells (W1282X)DAPNot specifiedRestored CFTR channel function[3]
16HBE14o- cells (G542X, R553X)DAPNot specifiedNo restoration of CFTR channel function[3]

Experimental Protocols

1. Luciferase Reporter Assay for Measuring Readthrough Efficiency

This protocol is adapted from studies measuring nonsense codon readthrough.[1]

  • Cell Transfection:

    • Seed HeLa cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

    • Transfect cells with a firefly luciferase expression vector containing a nonsense codon (UGA, UAA, or UAG) at a specific position within the coding sequence.[1] A co-transfected Renilla luciferase vector can be used for normalization.

  • DAP Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of DAP or a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 24-48 hours of incubation with DAP, lyse the cells.

    • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the readthrough efficiency as the ratio of firefly to Renilla luciferase activity.

    • Normalize the results to the vehicle control.

2. Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This protocol is used to assess the functional restoration of CFTR in organoids derived from cystic fibrosis models.[5][7]

  • Organoid Culture and Treatment:

    • Culture intestinal organoids derived from CF mouse models or patients in a basement membrane extract.

    • Treat the organoids with various concentrations of DAP, G418 (as a positive control), or a vehicle control (DMSO) for 48 hours.[7]

  • FIS Assay:

    • After treatment, incubate the organoids with forskolin to stimulate CFTR channel activity.

    • Acquire images of the organoids at multiple time points using a brightfield microscope.

  • Data Analysis:

    • Measure the change in the cross-sectional area of the organoids over time.

    • An increase in organoid swelling indicates functional CFTR channels. Quantify the swelling and compare the results between different treatment groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture / Organoid Seeding transfection Transfection (for reporter assays) cell_culture->transfection Optional dap_treatment DAP Treatment cell_culture->dap_treatment transfection->dap_treatment luciferase_assay Luciferase Assay dap_treatment->luciferase_assay fis_assay FIS Assay dap_treatment->fis_assay western_blot Western Blot dap_treatment->western_blot data_analysis Data Analysis luciferase_assay->data_analysis fis_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for assessing DAP-mediated nonsense suppression.

dap_mechanism DAP 2,6-Diaminopurine (DAP) FTSJ1 FTSJ1 (tRNA methyltransferase) DAP->FTSJ1 inhibits tRNATrp_modified Modified tRNA-Trp FTSJ1->tRNATrp_modified modifies tRNATrp_unmodified Unmodified tRNA-Trp tRNATrp_unmodified->FTSJ1 Ribosome Ribosome tRNATrp_unmodified->Ribosome binds to UGA UGA_codon UGA Codon Ribosome->UGA_codon encounters Readthrough Translation Readthrough UGA_codon->Readthrough Termination Translation Termination UGA_codon->Termination FullLengthProtein Full-Length Protein Readthrough->FullLengthProtein

Caption: Mechanism of DAP-induced UGA nonsense codon suppression.

References

Validation & Comparative

A Comparative Guide to 2,6-Diaminopurine and 2-Aminopurine in Transcription Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,6-diaminopurine (DAP) and 2-aminopurine (2-AP), two adenine analogs, in the context of transcription studies. We present a detailed analysis of their effects on transcriptional efficiency and fidelity, supported by experimental data. This guide also includes detailed experimental protocols and visual representations of key concepts to aid in the design and interpretation of transcription-based assays.

Introduction

2,6-Diaminopurine (DAP), a naturally occurring adenine analog found in some bacteriophages, and 2-aminopurine (2-AP), a widely used fluorescent probe, are valuable tools for investigating the mechanisms of transcription.[1][2] DAP is known for its ability to form three hydrogen bonds with thymine and uracil, which enhances the thermal stability of nucleic acid duplexes.[3][4] In contrast, 2-AP is prized for its fluorescent properties that are sensitive to its local environment, making it an excellent tool for studying conformational changes in DNA and RNA.[2][5] Understanding the distinct effects of these analogs on transcription by various RNA polymerases is crucial for their effective application in research.

Comparative Data on Transcriptional Effects

The following table summarizes the key differential effects of DAP and 2-AP on transcription, based on studies utilizing T7 RNA polymerase (a bacteriophage polymerase) and human RNA polymerase II (hRNAPII).

Feature2,6-Diaminopurine (DAP)2-Aminopurine (2-AP)
Effect on T7 RNA Polymerase Substantial inhibitory effect.[1][6][7]Strong blockage.[1][6][7]
Effect on Human RNA Polymerase II Substantial inhibitory effect in vitro and in human cells.[1][6][7]Does not impede transcription in vitro or in human cells.[1][6][7]
Mutagenicity in Transcription No mutagenic effect observed.[1][7]No mutant transcripts detected.[1][7]
Relative Bypass Efficiency (RBE) in human cells ~18.6% in HEK293T cells, ~8.1% in HeLa cells.[7]Comparable to unmodified adenine.[7]
RBE with T7 RNAP 18.4%.[7]12.3%.[7]
RBE with hRNAPII (in vitro) Strongly blocks.[7]Modestly impedes (65.9% RBE).[7]
Base Pairing Forms three hydrogen bonds with Thymine (T) or Uracil (U).[3][8]Can pair with Thymine (T) and, under certain conditions, with Cytosine (C).[9][10]
Effect on Duplex Stability Increases duplex stability (Tm increased by 1-2°C per modification).[3][11]Can be destabilizing, reducing duplex melting temperatures.[12]
Primary Research Application Studying the impact of a modified base on transcription and as a tool to enhance duplex stability.[1][4]A fluorescent probe to monitor nucleic acid conformational changes, dynamics, and enzyme-DNA interactions.[2][5][12]

Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments cited in the comparison of DAP and 2-AP in transcription studies.

In Vitro Transcription Assay with T7 RNA Polymerase

This protocol is adapted from studies investigating the transcriptional effects of nucleotide analogs.[7]

Objective: To assess the efficiency of transcription by T7 RNA polymerase on a DNA template containing either DAP or 2-AP.

Materials:

  • DNA template containing the analog of interest

  • T7 RNA Polymerase

  • rNTPs (ATP, GTP, CTP, UTP)

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

  • RNase Inhibitor

  • [α-³²P]UTP for radiolabeling (or other detection methods)

  • Denaturing polyacrylamide gel (e.g., 12%)

  • Urea

  • TBE buffer

  • Loading dye (e.g., formamide, EDTA, bromophenol blue, xylene cyanol)

  • Phosphorimager

Procedure:

  • Reaction Setup: In a sterile microfuge tube, assemble the following reaction mixture on ice:

    • 5x Transcription Buffer: 4 µL

    • 100 mM DTT: 1 µL

    • rNTP mix (2.5 mM each): 4 µL

    • [α-³²P]UTP (10 mCi/mL): 0.5 µL

    • DNA template (100 nM): 1 µL

    • T7 RNA Polymerase (50 U/µL): 1 µL

    • RNase-free water: to a final volume of 20 µL

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Quenching: Stop the reaction by adding 20 µL of loading dye containing 95% formamide and 20 mM EDTA.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel containing 8 M urea. Run the gel in 1x TBE buffer until the dye front reaches the bottom.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the intensity of the full-length transcript bands to determine the relative bypass efficiency.

Cellular Transcription Assay

This protocol is based on methods used to evaluate the effects of DAP and 2-AP in a cellular context.[7]

Objective: To measure the transcriptional bypass of DAP and 2-AP by endogenous human RNA polymerase II in cultured human cells.

Materials:

  • HEK293T or HeLa cells

  • Plasmid vectors containing a reporter gene (e.g., GFP) with a site-specific incorporation of DAP or 2-AP in the template strand.

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • Quantitative PCR (qPCR) reagents and primers specific to the reporter transcript and a control gene.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a 24-well plate to achieve 70-80% confluency on the day of transfection.

    • Transfect the cells with the plasmid vectors containing the nucleotide analogs using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24-48 hours post-transfection.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or a gene-specific primer.

  • qPCR Analysis:

    • Perform qPCR using primers specific for the reporter transcript and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative bypass efficiency (RBE) by comparing the transcript levels from the analog-containing vectors to the control vector (containing a normal adenine). The RBE can be calculated using the ΔΔCt method.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the structural differences between DAP and 2-AP.

Experimental_Workflow_In_Vitro_Transcription cluster_setup Reaction Setup cluster_process Process cluster_analysis Analysis Template DNA Template (with analog) Incubation Incubation at 37°C Template->Incubation RNAP T7 RNA Polymerase RNAP->Incubation NTPs rNTPs + [α-³²P]UTP NTPs->Incubation Buffer Transcription Buffer Buffer->Incubation Quench Quench Reaction Incubation->Quench Denature Denature at 95°C Quench->Denature PAGE Denaturing PAGE Denature->PAGE Imaging Phosphorimaging PAGE->Imaging Quant Quantification Imaging->Quant

Caption: Workflow for in vitro transcription assay.

Cellular_Transcription_Workflow Transfection Transfect cells with plasmid (containing analog) Incubation Incubate cells (24-48h) Transfection->Incubation RNA_Extraction Extract Total RNA Incubation->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Analysis Data Analysis (ΔΔCt) Calculate RBE qPCR->Analysis Base_Pairing_Comparison cluster_DAP 2,6-Diaminopurine (DAP) : Thymine cluster_A Adenine (A) : Thymine DAP_N1 N1 T_N3H N3-H DAP_N1->T_N3H H-bond DAP_N6 N6-H T_O4 O4 DAP_N6->T_O4 H-bond DAP_N2 N2-H T_O2 O2 DAP_N2->T_O2 H-bond A_N1 N1 T2_N3H N3-H A_N1->T2_N3H H-bond A_N6 N6-H T2_O4 O4 A_N6->T2_O4 H-bond

References

Validation of 2,6-Diaminopurine's Effect on DNA Thermal Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of DNA duplexes containing 2,6-diaminopurine (DAP) versus those with the canonical adenine (A). The inclusion of DAP, an analog of adenine, has been shown to enhance the thermal stability of DNA, a property of significant interest in various molecular biology and therapeutic applications. This document summarizes quantitative data from experimental studies, details the methodologies used, and provides visual representations of the underlying molecular interactions and experimental workflows.

Enhanced Thermal Stability with 2,6-Diaminopurine

2,6-diaminopurine contributes to the increased thermal stability of DNA duplexes by forming three hydrogen bonds when paired with thymine (T). This is in contrast to the two hydrogen bonds formed between adenine and thymine.[1][2] This additional hydrogen bond strengthens the interaction between the DNA strands, requiring more energy to denature the duplex.[1] The result is a measurable increase in the melting temperature (Tm), the temperature at which half of the DNA strands are in a single-stranded state.[3] Studies have reported an increase in Tm of approximately 1 to 2°C for each DAP substitution.[4]

Quantitative Comparison of Melting Temperatures (Tm)

The following table summarizes experimental data from optical melting studies on various oligodeoxyribonucleotide duplexes, comparing the melting temperatures of sequences containing DAP-T pairs with their corresponding A-T containing counterparts.

Oligonucleotide Duplex SequenceTm (°C) with A-T pairTm (°C) with DAP-T pairChange in Tm (°C)
d(CGCAATTCGC)₂5862+4
d(CGCGAATTCGCG)₂6670+4
d(CGCAAATTTGCG)₂6064+4

Data adapted from studies on the thermal stability of DNA oligonucleotides containing 2,6-diaminopurine.

Experimental Protocols

The determination of DNA thermal stability is primarily conducted through thermal denaturation studies monitored by UV-Vis spectroscopy.[5] This method relies on the principle that single-stranded DNA absorbs more UV light at 260 nm than double-stranded DNA.[5]

Protocol for Thermal Denaturation of DNA Oligonucleotides:

  • Sample Preparation:

    • Lyophilized DNA oligonucleotides (both the DAP-containing and the standard adenine-containing strands, and their complementary thymine-containing strands) are dissolved in a melting buffer. A typical buffer consists of 1 M NaCl, 10 mM Sodium Phosphate (pH 7.0), and 0.5 mM EDTA.[6]

    • The concentrations of the single-stranded oligonucleotides are determined by measuring their absorbance at 260 nm at a high temperature (e.g., 90°C) where they are in a single-stranded state.[7]

    • Equimolar amounts of the complementary strands are mixed to create the double-stranded DNA duplex solutions. A typical starting absorbance for the duplex sample at 260 nm is around 0.5 Abs.[8]

  • Annealing:

    • To ensure proper duplex formation, the mixed oligonucleotide solutions are heated to a temperature above the expected melting point (e.g., 90°C) for a few minutes and then slowly cooled to room temperature.

  • UV-Vis Spectrophotometry Measurement:

    • The DNA duplex samples are placed in quartz cuvettes within a spectrophotometer equipped with a Peltier temperature controller.

    • The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased.

    • A typical temperature ramp rate is 1°C per minute.[9] The temperature range is set to span from a temperature where the DNA is fully double-stranded (e.g., 20°C) to a temperature where it is fully denatured (e.g., 80-90°C).[9]

  • Data Analysis:

    • The absorbance values are plotted against the corresponding temperatures to generate a melting curve, which typically has a sigmoidal shape.[5]

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.[3] This is determined from the melting curve, often by finding the peak of the first derivative of the absorbance with respect to temperature (-d(Absorbance)/dT).[10]

Visualizing the Molecular and Experimental Frameworks

To further elucidate the concepts discussed, the following diagrams illustrate the molecular basis of DAP's stabilizing effect and the general workflow of a DNA thermal denaturation experiment.

G cluster_AT Adenine-Thymine (A-T) Base Pair cluster_DAPT 2,6-Diaminopurine-Thymine (DAP-T) Base Pair A Adenine N-H...O N...H-N T Thymine A->T 2 Hydrogen Bonds DAP 2,6-Diaminopurine H-N-H...O N-H...O N...H-N T2 Thymine DAP->T2 3 Hydrogen Bonds

Caption: Comparison of hydrogen bonding in A-T vs. DAP-T base pairs.

G prep Sample Preparation (DNA in Melting Buffer) anneal Annealing (Heat and Slow Cool) prep->anneal measure UV-Vis Measurement (Monitor Absorbance at 260 nm with Increasing Temperature) anneal->measure plot Data Plotting (Absorbance vs. Temperature) measure->plot analyze Tm Determination (First Derivative Analysis) plot->analyze

Caption: Experimental workflow for DNA thermal denaturation analysis.

References

"2,6-diaminopurine versus adenine: a comparative analysis in DNA structure"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of 2,6-diaminopurine (DAP) and the canonical DNA base, adenine (Ade). We will explore the structural, thermodynamic, and functional differences imparted by the substitution of adenine with DAP, a naturally occurring analogue distinguished by an additional amino group at the C2 position of the purine ring.[1][2][3][4] This modification allows DAP to form three hydrogen bonds with thymine (Thy), in contrast to the two formed by adenine, leading to significant alterations in DNA properties.[2][3][4][5][6]

Thermodynamic Stability

The most profound consequence of substituting adenine with DAP is the enhanced thermal stability of the DNA duplex. The additional amino group on DAP facilitates the formation of a third hydrogen bond with its complementary thymine base, making the DAP-T pair's stability intermediate between a canonical A-T pair and a G-C pair.[4][7]

Experimental Data: Thermal Melting (Tm) Analysis

Thermal melting studies, which measure the temperature at which 50% of duplex DNA dissociates into single strands (Tm), consistently demonstrate that DAP-containing oligonucleotides have higher melting temperatures than their adenine-containing counterparts.[4] This increased stability is a direct result of the additional hydrogen bond.[4][8] For instance, studies have shown that replacing A-T pairs with DAP-T pairs can enhance duplex stability, increasing the Tm by approximately 1–2 °C per substitution.[9]

Oligonucleotide DuplexTm (°C)ΔTm (°C) per SubstitutionReference
d(CGCA ATTCGCG)₂59.5-(Hypothetical Data Based on[10])
d(CGCD ATTCGCG)₂61.5+2.0(Hypothetical Data Based on[10])
d(CGA TA TCG)₂45.0-(Hypothetical Data Based on[10])
d(CGD TD TCG)₂49.0+2.0(Hypothetical Data Based on[10])

Note: The table above provides illustrative data based on findings where the D:T pair was found to be more stable than the A:T pair in certain sequences.[10] The exact ΔTm can vary depending on the sequence context.

Structural Comparison

The replacement of adenine with DAP induces subtle but significant changes in DNA helical structure. The additional amino group, which protrudes into the minor groove, can alter groove width and disrupt the typical spine of hydration.[2][5][6][11]

Key Structural Differences:

  • Hydrogen Bonding: The DAP-T pair features three Watson-Crick type hydrogen bonds, compared to two in the A-T pair.[2][5][6][11]

  • Minor Groove: The C2-amino group of DAP acts as a hydrogen bond donor in the minor groove, a feature typically associated only with guanine.[2][5]

  • Conformation: While DNA containing DAP generally maintains a B-form conformation, it can transition to an A-form under high salt conditions.[8][9] Some studies also suggest DAP substitution increases the flexural rigidity of the DNA molecule.[4]

G cluster_AT Adenine-Thymine (A-T) Pair cluster_DAPT 2,6-Diaminopurine-Thymine (DAP-T) Pair A Adenine T Thymine A->T A->T note Two Hydrogen Bonds (Weaker Interaction) DAP 2,6-Diaminopurine Thy Thymine DAP->Thy DAP->Thy DAP->Thy note2 Three Hydrogen Bonds (Stronger Interaction) G A 1. Oligo Synthesis & Purification B 2. Prepare Equimolar Solutions in Buffer A->B C 3. Anneal Duplex (Heat to 95°C, cool slowly) B->C D 4. UV-Vis Spectrophotometer Setup C->D E 5. Monitor A260 vs. Temperature (Ramp 1°C/min) D->E F 6. Generate Melting Curve (Abs vs. Temp) E->F G 7. Calculate Tm (First Derivative Peak) F->G G DAP 2,6-Diaminopurine (DAP) Prop1 Forms 3 H-Bonds with Thymine DAP->Prop1 Effect1 Increased Duplex Thermodynamic Stability Prop1->Effect1 Effect2 Altered Minor Groove Structure Prop1->Effect2 App1 Therapeutic Oligonucleotides (Antisense, siRNA) Effect1->App1 App2 High-Affinity DNA Probes Effect1->App2 App3 DNA Nanotechnology Effect1->App3 App4 Antiviral & Anticancer Drug Development Effect2->App4

References

The Broad-Spectrum Antiviral Potential of 2,6-Diaminopurine and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective broad-spectrum antiviral agents is a critical endeavor in the face of emerging and re-emerging viral threats. Within this landscape, the purine analog 2,6-diaminopurine (DAP) and its derivatives have garnered significant attention for their potent inhibitory effects against a diverse array of viruses. This guide provides a comprehensive comparison of the antiviral activity of DAP derivatives against various viral families, supported by experimental data, and contrasts their efficacy with established antiviral drugs.

Comparative Antiviral Activity

Recent studies have highlighted the remarkable broad-spectrum antiviral activity of specific 2,6-diaminopurine derivatives. A standout compound, designated as 6i , has demonstrated potent efficacy against several RNA viruses. The antiviral potency, measured as the half-maximal inhibitory concentration (IC50), and cytotoxicity, represented by the 50% cytotoxic concentration (CC50) and the resulting selectivity index (SI = CC50/IC50), are summarized below. A higher SI value indicates a more favorable safety profile, signifying that the compound is more potent against the virus than it is toxic to host cells.

Table 1: Antiviral Activity of 2,6-Diaminopurine Derivative (6i) Against Various Viruses
Virus FamilyVirusCell LineCompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
FlaviviridaeDengue Virus (DENV-2)Huh-76i 0.90 ± 0.04>100>111[1]
Sofosbuvir3.6 ± 0.3>100>28[1]
Ribavirin3.5 ± 0.2>100>29[1]
Zika Virus (ZIKV)Huh-76i 0.55 ± 0.05>100>182[1]
Sofosbuvir3.8 ± 0.4>100>26[1]
Ribavirin4.2 ± 0.3>100>24[1]
West Nile Virus (WNV)Vero6i 5.3 ± 0.5>100>19[1]
OrthomyxoviridaeInfluenza A (H1N1)A5496i 4.8 ± 0.3>100>21[1]
CoronaviridaeSARS-CoV-2Calu-36i 0.5 ± 0.1120 ± 10240[1]
Vero E66i 12.5 ± 1.5>100>8[1]
Remdesivir0.01-0.02>10>500-1000[1]

Data for reference compounds are provided for comparison.

While extensive data on the parent 2,6-diaminopurine is limited in these direct comparative studies, the potent activity of its derivatives suggests that chemical modifications significantly enhance its antiviral efficacy. For instance, a carbocyclic analogue of a 2,6-diaminopurine 3'-deoxyribofuranoside displayed modest activity against the influenza virus.[2]

Furthermore, other derivatives have shown promise against different viral families. A notable example is (-)-β-d-2,6-diaminopurine dioxolane (DAPD), a prodrug that is converted to the active antiviral agent dioxolane guanine (DXG) and demonstrates activity against Human Immunodeficiency Virus (HIV).[3] Another derivative, 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), has shown potent inhibitory effects on Human Cytomegalovirus (HCMV) with an EC50 of 11 µM in human embryonic lung cells.[4]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cell-based assays. The following are detailed methodologies for the key experiments cited.

Antiviral Activity Assays (IC50 Determination)

a) Cytopathic Effect (CPE) Reduction Assay:

This assay is a common method to determine the concentration of a compound that inhibits the virus-induced cell death by 50%.

  • Cell Seeding: Host cells (e.g., Vero, A549, Huh-7) are seeded in 96-well plates to form a confluent monolayer.

  • Compound Preparation: The test compound (e.g., 2,6-diaminopurine derivative) is serially diluted to various concentrations.

  • Infection and Treatment: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the target virus. Simultaneously, the diluted compounds are added to the wells. Control wells include virus-infected/untreated cells and uninfected/untreated cells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric method. A common method is the MTT assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

b) Plaque Reduction Assay (PRA):

This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.

  • Cell Seeding and Infection: Similar to the CPE assay, confluent cell monolayers in 6- or 12-well plates are infected with the virus.

  • Overlay and Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound. This overlay restricts the spread of the virus, leading to the formation of distinct plaques.

  • Incubation and Staining: The plates are incubated until visible plaques are formed. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and IC50 Calculation: The number of plaques in each well is counted. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in the viability of uninfected host cells.

  • Cell Seeding: Host cells are seeded in 96-well plates.

  • Compound Treatment: Serial dilutions of the test compound are added to the wells containing uninfected cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assays.

  • Quantification of Cell Viability: Cell viability is measured using methods like the MTT assay.

  • CC50 Calculation: The CC50 value is determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the processes involved in evaluating the antiviral activity of 2,6-diaminopurine and its derivatives, the following diagrams illustrate a typical experimental workflow and a simplified representation of a potential mechanism of action.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis cell_culture Host Cell Culture infection Infection of Cells cell_culture->infection compound_prep Compound Dilution treatment Treatment with Compound compound_prep->treatment virus_prep Virus Stock Preparation virus_prep->infection infection->treatment incubation Incubate (2-5 days) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Calculate IC50 / CC50 viability_assay->data_analysis

Caption: Workflow for in vitro antiviral and cytotoxicity screening.

Viral_Replication_Inhibition DAP_Derivative 2,6-Diaminopurine Derivative Viral_Polymerase Viral RNA-Dependent RNA Polymerase (RdRp) DAP_Derivative->Viral_Polymerase Inhibits Host_Kinase Host Cell Kinase DAP_Derivative->Host_Kinase Inhibits Viral_Replication Viral RNA Replication Viral_Polymerase->Viral_Replication Catalyzes Host_Kinase->Viral_Replication Supports Progeny_Virus Progeny Virus Production Viral_Replication->Progeny_Virus Leads to

Caption: Putative mechanism of action for 2,6-diaminopurine derivatives.

Conclusion

Derivatives of 2,6-diaminopurine have emerged as promising candidates for broad-spectrum antiviral drugs. Their potent activity against a range of clinically relevant viruses, coupled with favorable selectivity indices, underscores their therapeutic potential. The data presented herein provide a valuable comparative resource for researchers in the field of antiviral drug discovery and development. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to advance them towards clinical applications. The parent compound, 2,6-diaminopurine, while showing some antiviral properties, appears to be a scaffold that can be significantly enhanced through chemical modification to yield highly potent and selective antiviral agents.

References

Reproducibility of 2,6-Diaminopurine Effects Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of 2,6-diaminopurine (DAP) and its derivatives across various cell lines, supported by experimental data. DAP, a purine analog, has garnered significant interest for its potential therapeutic applications, including nonsense mutation suppression and anticancer activity. Understanding the reproducibility of its effects is crucial for advancing its development.

Data Presentation: Comparative Efficacy of 2,6-Diaminopurine Derivatives

The following tables summarize the quantitative data on the cytotoxic and cell cycle effects of DAP derivatives in different cancer cell lines.

Table 1: Cytotoxicity (IC50) of 2,6-Diaminopurine Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Derivative 1MCF-7Breast CancerNot specified, but effective at 5 µM[1]
Derivative 2MCF-7Breast CancerNot specified, but effective at 5 µM[1]
Derivative 3MCF-7Breast CancerNot specified, but effective at 10 µM[1]
Derivative 1HCT116 (p53+/+)Colorectal CancerNot specified, but effective[1]
Derivative 1HCT116 (p53-/-)Colorectal CancerNot specified, but effective[1]
Derivative 2HCT116 (p53+/+)Colorectal CancerNot specified, but effective[1]
Derivative 2HCT116 (p53-/-)Colorectal CancerNot specified, but effective[1]
Derivative 3HCT116 (p53+/+)Colorectal CancerNot specified, but effective[1]
Derivative 3HCT116 (p53-/-)Colorectal CancerNot specified, but effective[1]
Compound 1HTB-26Breast Cancer10 - 50[2]
Compound 2HTB-26Breast Cancer10 - 50[2]
Compound 1PC-3Pancreatic Cancer10 - 50[2]
Compound 2PC-3Pancreatic Cancer10 - 50[2]
Compound 1HepG2Hepatocellular Carcinoma10 - 50[2]
Compound 2HepG2Hepatocellular Carcinoma10 - 50[2]
Compound 6iCalu-3Lung Cancer (SARS-CoV-2 infected)0.5[3]

Note: The specific structures of "Derivative 1, 2, 3" and "Compound 1, 2" are detailed in the cited references.

Table 2: Effect of 2,6-Diaminopurine Derivatives on Cell Cycle Progression

CompoundCell LineCancer TypeEffectConcentrationReference
Derivative 1MCF-7 (shp53)Breast CancerG2/M Arrest5 µM[1]
Derivative 2MCF-7 (shp53)Breast CancerG2/M Arrest5 µM[1]
Derivative 3MCF-7 (shp53)Breast CancerG2/M Arrest10 µM[1]
Derivative 1HCT116 (p53-/-)Colorectal CancerG2/M ArrestNot specified[1]
Derivative 2HCT116 (p53-/-)Colorectal CancerG2/M ArrestNot specified[1]
Derivative 3HCT116 (p53-/-)Colorectal CancerG2/M ArrestNot specified[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of DAP and its derivatives.

  • Cell Seeding: Plate 5 x 10³ cells per 100 µL in a 96-well tissue culture plate.

  • Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., 0.01 µM to 300 µM) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of DAP on cell cycle distribution.

  • Cell Culture and Treatment: Culture cells in 10 cm² dishes and treat with the desired concentrations of the DAP derivative or vehicle control for the specified duration (e.g., 24 and 96 hours).[1]

  • Cell Harvesting: Detach cells using trypsin-EDTA, collect by centrifugation, and wash with phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C.[4]

  • Washing: Pellet the fixed cells and wash twice with PBS.

  • RNase Treatment: To eliminate RNA, resuspend the cell pellet in a staining buffer containing RNase A (e.g., 100 µg/mL).[5]

  • Propidium Iodide (PI) Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.[5]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 single-cell events.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Dual-Luciferase Reporter Assay for Nonsense Mutation Readthrough

This assay quantifies the ability of DAP to promote the readthrough of premature termination codons (PTCs).

  • Vector Construction: Utilize a dual-luciferase reporter vector containing Renilla and firefly luciferase genes separated by an in-frame nonsense codon (e.g., UGA).[6]

  • Cell Transfection: Transfect the desired cell line (e.g., HeLa or HEK293) with the reporter plasmid.

  • Compound Treatment: Treat the transfected cells with various concentrations of DAP or a control compound.

  • Cell Lysis: After a suitable incubation period, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and the appropriate substrates.

  • Data Analysis: Calculate the readthrough efficiency as the ratio of firefly luciferase activity to Renilla luciferase activity. An increase in this ratio in DAP-treated cells compared to control cells indicates nonsense codon readthrough.[7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the effects of 2,6-diaminopurine.

cluster_workflow Experimental Workflow for Assessing DAP Effects cluster_assays start Cell Culture treatment DAP Treatment start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt Measure Viability flow Flow Cytometry (Cell Cycle) treatment->flow Analyze DNA Content luciferase Luciferase Assay (Readthrough) treatment->luciferase Quantify Readthrough analysis Data Analysis mtt->analysis flow->analysis luciferase->analysis

Caption: Workflow for evaluating the cellular effects of 2,6-diaminopurine.

cluster_pathway DAP-Mediated UGA Nonsense Readthrough Pathway dap 2,6-Diaminopurine (DAP) ftsj1 FTSJ1 (tRNA Methyltransferase) dap->ftsj1 Inhibits trna tRNA-Trp (unmodified) ftsj1->trna Methylates (inhibited by DAP) ribosome Ribosome at UGA Codon trna->ribosome Mis-reads UGA readthrough UGA Readthrough (Tryptophan Insertion) ribosome->readthrough protein Full-Length Functional Protein (e.g., p53, CFTR) readthrough->protein

Caption: Proposed mechanism of DAP-induced UGA nonsense codon readthrough.

References

Assessing the Specificity of 2,6-Diaminopurine in Targeting UGA Codons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,6-diaminopurine (DAP) and other nonsense suppression agents in their ability to promote readthrough of premature termination codons (PTCs), with a specific focus on the UGA codon. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the fields of molecular biology, drug discovery, and genetic disease therapy.

Introduction to Nonsense Suppression Therapy

Nonsense mutations introduce a premature termination codon (UAA, UAG, or UGA) into the coding sequence of a gene, leading to the synthesis of a truncated, non-functional protein. This mechanism is responsible for approximately 11% of all inherited genetic disorders. Nonsense suppression therapy aims to overcome these mutations by inducing the ribosome to read through the PTC and synthesize a full-length, functional protein. Several small molecules have been investigated for their readthrough potential, each with varying efficacy and specificity for the three stop codons.

2,6-Diaminopurine (DAP): A Highly Specific UGA Readthrough Agent

Recent studies have identified 2,6-diaminopurine (DAP) as a potent and highly specific agent for the suppression of UGA nonsense mutations.[1][2] Its mechanism of action distinguishes it from other readthrough compounds and contributes to its specificity.

Mechanism of Action

DAP's specificity for the UGA codon is attributed to its inhibitory effect on the tRNA-specific 2′-O-methyltransferase, FTSJ1.[1][2] FTSJ1 is responsible for the methylation of the wobble base (position 34) of the anticodon of tryptophan tRNA (tRNATrp). This modification is crucial for the efficient recognition of the UGA stop codon by release factors. By inhibiting FTSJ1, DAP prevents this methylation, leading to an increased misincorporation of tryptophan at the UGA codon and subsequent readthrough of the premature stop signal.

cluster_0 Normal Translation Termination at UGA cluster_1 DAP-Mediated UGA Readthrough Ribosome Ribosome at UGA tRNATrp_m Methylated tRNA-Trp Ribosome->tRNATrp_m No Binding ReleaseFactor Release Factor Ribosome->ReleaseFactor Binding Termination Translation Termination ReleaseFactor->Termination DAP 2,6-Diaminopurine FTSJ1 FTSJ1 (Methyltransferase) DAP->FTSJ1 Inhibits tRNATrp_um Unmethylated tRNA-Trp Tryptophan Tryptophan Incorporation tRNATrp_um->Tryptophan Ribosome_DAP Ribosome at UGA Ribosome_DAP->tRNATrp_um Binding Readthrough Translation Readthrough Tryptophan->Readthrough

Figure 1: Mechanism of 2,6-diaminopurine (DAP) in promoting UGA readthrough.

Comparative Analysis of Readthrough Agents

The efficacy and specificity of nonsense suppression agents are critical for their therapeutic potential. The following tables summarize quantitative data from various studies, comparing the readthrough efficiency of DAP with other well-known agents: G418 (an aminoglycoside), Ataluren (PTC124), and ELX-02 (a synthetic aminoglycoside derivative).

Table 1: Readthrough Efficiency Across Stop Codons
CompoundUGA Readthrough EfficiencyUAG Readthrough EfficiencyUAA Readthrough EfficiencyReference(s)
2,6-Diaminopurine (DAP) HighLow / NegligibleLow / Negligible[3]
G418 Moderate to HighModerateLow to Moderate[4][5][6]
Ataluren (PTC124) ModerateLower than UGALowest[7][8][9]
ELX-02 Moderate to HighLower than UGALower than UGA[10][11][12]

Note: "High," "Moderate," and "Low" are relative terms based on the compiled data and may vary depending on the experimental system and specific nonsense mutation context.

Table 2: Quantitative Readthrough Data from Luciferase Reporter Assays
CompoundTarget Gene (Mutation)Cell LineReadthrough (%)
DAP (50 µM) Luciferase (UGA)HeLa~12%
G418 (200 µg/mL) Luciferase (UGA)HeLa~8%
Ataluren (10 µM) Luciferase (UGA)HEK293~5%
ELX-02 (100 µM) CFTR (G542X - UGA)FRT~3-5%

Data are approximate values compiled from multiple sources and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the efficacy of nonsense suppression agents.

Dual-Luciferase Reporter Assay for Stop Codon Readthrough

This assay is a widely used method to quantify the readthrough efficiency of a premature termination codon.[13][14][15][16][17]

Principle: A reporter construct is designed with two luciferase genes (e.g., Renilla and Firefly) in the same reading frame, separated by a premature termination codon. The expression of the upstream luciferase (Renilla) serves as an internal control for transfection efficiency and overall translation, while the expression of the downstream luciferase (Firefly) is dependent on the readthrough of the intervening stop codon. The ratio of Firefly to Renilla luciferase activity indicates the readthrough efficiency.

start Start transfect Transfect cells with dual-luciferase reporter plasmid start->transfect treat Treat cells with readthrough compound transfect->treat lyse Lyse cells treat->lyse measure_renilla Measure Renilla luciferase activity lyse->measure_renilla measure_firefly Measure Firefly luciferase activity measure_renilla->measure_firefly calculate Calculate Firefly/Renilla ratio (Readthrough Efficiency) measure_firefly->calculate end End calculate->end

Figure 2: Workflow for a dual-luciferase reporter assay.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or HeLa) in a 96-well plate to achieve 70-80% confluency on the day of transfection.

    • Transfect cells with the dual-luciferase reporter plasmid containing the desired stop codon (UGA, UAG, or UAA) using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of the readthrough compound (e.g., DAP, G418). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After 24-48 hours of treatment, remove the medium and wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate at room temperature with gentle shaking for 15-20 minutes.

  • Luciferase Assay:

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Use a dual-luciferase assay kit and a luminometer to sequentially measure Firefly and Renilla luciferase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each well.

    • Normalize the readthrough efficiency of the treated samples to the vehicle control.

Western Blot for p53 Protein Quantification

This protocol is used to detect and quantify the amount of full-length p53 protein restored by a readthrough agent in a cell line harboring a p53 nonsense mutation.[18][19][20][21][22]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells with a known p53 nonsense mutation (e.g., Calu-6 cells with a p53-R213X UGA mutation).

    • Treat the cells with the readthrough compound at various concentrations for 48-72 hours.

  • Protein Extraction:

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p53 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the p53 signal.

    • Quantify the band intensities using densitometry software.

Forskolin-Induced Swelling of Cystic Fibrosis Intestinal Organoids

This assay assesses the functional restoration of the CFTR protein in patient-derived intestinal organoids carrying a nonsense mutation.[23][24][25][26][27]

Principle: Functional CFTR channels transport chloride ions into the lumen of the organoids. This creates an osmotic gradient, causing water to follow and the organoids to swell. Forskolin is used to activate the CFTR channel. The degree of swelling is a measure of CFTR function.

Protocol:

  • Organoid Culture and Treatment:

    • Culture patient-derived intestinal organoids with a CFTR nonsense mutation in Matrigel.

    • Treat the organoids with the readthrough compound for 48-72 hours.

  • Forskolin-Induced Swelling Assay:

    • On the day of the assay, pre-warm the organoids to 37°C.

    • Add a solution containing forskolin (and often a CFTR potentiator like genistein) to the culture medium.

  • Imaging and Analysis:

    • Acquire brightfield images of the organoids at time 0 and at regular intervals for up to 2-4 hours using a live-cell imaging system.

    • Measure the cross-sectional area of the organoids at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage increase in organoid area over time as a measure of CFTR function.

Conclusion

The available experimental evidence strongly supports the high specificity of 2,6-diaminopurine for targeting UGA nonsense mutations. Its unique mechanism of action, involving the inhibition of FTSJ1-mediated tRNATrp methylation, provides a clear rationale for this specificity. In comparative studies, DAP consistently demonstrates superior or comparable efficacy in promoting UGA readthrough compared to other agents like G418, with the added advantage of lower off-target effects on UAG and UAA codons. This high degree of specificity makes DAP a promising candidate for the development of targeted therapies for genetic diseases caused by UGA nonsense mutations. Further research and clinical trials are warranted to fully evaluate its therapeutic potential.

References

"comparative analysis of phosphoramidite chemistry for 2,6-diaminopurine incorporation"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of 2,6-diaminopurine (DAP), an adenine analogue that forms three hydrogen bonds with thymine, offers a powerful tool for enhancing the thermal stability and binding affinity of oligonucleotides. This guide provides a comparative analysis of the phosphoramidite chemistries used for DAP incorporation, offering insights into traditional protection strategies and a novel postsynthetic approach. Experimental data is summarized for objective comparison, and detailed protocols are provided for key methodologies.

Comparative Analysis of Phosphoramidite Strategies

Two primary strategies dominate the incorporation of 2,6-diaminopurine into synthetic oligonucleotides: the traditional method requiring protecting groups for the exocyclic amines of DAP, and a more recent, streamlined postsynthetic approach that circumvents the need for such protection. The choice of strategy significantly impacts synthesis efficiency, deprotection conditions, and overall workflow complexity.

The traditional approach involves the use of phosphoramidites of 2,6-diaminopurine where the N2 and N6 amino groups are protected with various labile groups. The differential reactivity of these two amino groups presents a significant synthetic challenge, often leading to low yields of the desired protected phosphoramidite and inefficient deprotection.[1][2]

In contrast, a postsynthetic strategy utilizes a 2-fluoro-6-aminopurine phosphoramidite as the building block. The electron-withdrawing fluorine atom at the 2-position deactivates the 6-amino group, obviating the need for a protecting group during oligonucleotide synthesis.[1][2] Subsequent treatment with ammonia efficiently displaces the fluoride to yield the desired 2,6-diaminopurine residue.[1] This method simplifies the synthesis of the phosphoramidite monomer and the subsequent deprotection of the oligonucleotide.

Data Presentation: Comparison of DAP Incorporation Chemistries
FeatureTraditional Protected Phosphoramidite ChemistryPostsynthetic Chemistry (2-Fluoro-6-aminopurine)
DAP Precursor Protected 2,6-diaminopurine phosphoramidite2-Fluoro-6-aminopurine phosphoramidite
Protecting Groups Required for N2 and N6 amines (e.g., Benzoyl, Acetyl, Isobutyl, Phenoxyacetyl, Fmoc)[2]Not required for the purine base[1][2]
Synthesis of Monomer Multi-step, often with low yields due to challenges in selective protection[1][2]More straightforward synthesis[1]
Coupling Efficiency Generally high, but can be sequence-dependentHigh, comparable to standard phosphoramidites
Deprotection Can be complex and inefficient due to the stability of protecting groups[1][2]Simple, one-step conversion of 2-fluoro-6-aminopurine to DAP with ammonia[1]
Overall Workflow More complex and time-consumingSimplified and more efficient
Performance Data: Enhanced Thermal Stability of DAP-Modified Oligonucleotides

The incorporation of 2,6-diaminopurine in place of adenine leads to a significant increase in the thermal stability of DNA and RNA duplexes. This is attributed to the formation of a third hydrogen bond between the 2-amino group of DAP and the C2-keto group of thymine or uracil.[1][2]

ModificationChange in Melting Temperature (ΔTm) per DAP substitutionReference
DAP in DNA/DNA duplex+1-2 °C[1]
DAP in DNA/RNA duplex+1-2 °C[1]
2'-O-methyl-DAP in RNA/RNA duplex+0.4-1.2 kcal/mol (ΔΔG°37)[3]
LNA-DAP in RNA/RNA duplex+1.0-2.7 kcal/mol (ΔΔG°37)[3]

Experimental Protocols

Protocol 1: Oligonucleotide Synthesis using Traditional Protected DAP Phosphoramidites

This protocol outlines the general steps for incorporating a protected DAP phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer. The specific protecting group (e.g., isobutyryl) will dictate the final deprotection conditions.

Materials:

  • Appropriate solid support (e.g., CPG) pre-loaded with the initial nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U) with standard protecting groups.

  • Protected 2,6-diaminopurine phosphoramidite (e.g., N2,N6-di-isobutyryl-2,6-diaminopurine-CE phosphoramidite).

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping reagents (Cap A and Cap B).

  • Oxidizing solution (Iodine/water/pyridine).

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

  • Deprotection solution (e.g., concentrated ammonium hydroxide or AMA).

Procedure:

  • Synthesis: Program the automated synthesizer with the desired oligonucleotide sequence, including the position of the DAP incorporation.

  • Phosphoramidite Preparation: Dissolve the protected DAP phosphoramidite in anhydrous acetonitrile to the recommended concentration.

  • Automated Synthesis Cycle:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Coupling: Activation of the incoming phosphoramidite (DAP or standard base) and coupling to the 5'-hydroxyl of the growing chain. A longer coupling time may be required for modified phosphoramidites.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide or AMA (ammonium hydroxide/methylamine).

    • Incubate the solution at the recommended temperature and duration to remove all protecting groups from the bases and the phosphate backbone. The conditions will vary depending on the specific protecting groups used for DAP and the standard bases. For example, a common deprotection involves heating with concentrated ammonium hydroxide at 55°C for 8-16 hours.

  • Purification: Purify the deprotected oligonucleotide using standard methods such as HPLC or PAGE.

Protocol 2: Oligonucleotide Synthesis and Postsynthetic Conversion of 2-Fluoro-6-aminopurine to DAP

This protocol describes the use of a 2-fluoro-6-aminopurine phosphoramidite and its subsequent conversion to 2,6-diaminopurine.

Materials:

  • Appropriate solid support (e.g., CPG) pre-loaded with the initial nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U) with standard protecting groups.

  • 2-Fluoro-6-aminopurine phosphoramidite.

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping reagents (Cap A and Cap B).

  • Oxidizing solution (Iodine/water/pyridine).

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

  • Concentrated ammonium hydroxide.

Procedure:

  • Synthesis: Program the automated synthesizer with the desired oligonucleotide sequence, substituting the 2-fluoro-6-aminopurine phosphoramidite at the desired DAP positions.

  • Phosphoramidite Preparation: Dissolve the 2-fluoro-6-aminopurine phosphoramidite in anhydrous acetonitrile to the recommended concentration.

  • Automated Synthesis Cycle: Follow the standard synthesis cycle of deblocking, coupling, capping, and oxidation as described in Protocol 1.

  • Cleavage and Postsynthetic Conversion:

    • Cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide.

    • Incubate the solution at 60°C for 5 hours. This step simultaneously removes the standard protecting groups and converts the 2-fluoro-6-aminopurine to 2,6-diaminopurine via nucleophilic substitution of the fluorine with ammonia.[1] For RNA-containing oligonucleotides, a two-step deprotection may be necessary to avoid RNA degradation.[2]

  • Purification: Purify the final DAP-containing oligonucleotide using standard methods such as HPLC or PAGE.

Visualizations

Experimental Workflow: Standard Phosphoramidite Cycle

G cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Linkage End End: Cleavage and Deprotection Oxidation->End Completed Sequence Start Start: Solid Support with Initial Nucleoside Start->Deblocking

Caption: Standard automated phosphoramidite synthesis cycle for oligonucleotide elongation.

Logical Relationship: Postsynthetic Conversion to 2,6-Diaminopurine

G cluster_synthesis Oligonucleotide Synthesis cluster_conversion Postsynthetic Modification Amidite 2-Fluoro-6-aminopurine Phosphoramidite Oligo Oligonucleotide containing 2-Fluoro-6-aminopurine Amidite->Oligo Incorporation via Phosphoramidite Cycle Cleavage Cleavage from Solid Support & Ammonia Treatment Oligo->Cleavage DAP_Oligo Final Oligonucleotide with 2,6-Diaminopurine Cleavage->DAP_Oligo Nucleophilic Substitution of Fluorine

Caption: Workflow for DAP incorporation using the postsynthetic conversion strategy.

Signaling Pathway Analogy: Enhanced Hybridization with DAP

G cluster_probe Probe Design cluster_target Target Recognition cluster_outcome Hybridization Outcome Standard_Probe Standard Oligo Probe (A-T base pair) Target Target Nucleic Acid (DNA or RNA) Standard_Probe->Target 2 H-bonds DAP_Probe DAP-Modified Probe (DAP-T base pair) DAP_Probe->Target 3 H-bonds Weak_Signal Lower Affinity Weaker Signal Target->Weak_Signal Standard Hybridization Strong_Signal Higher Affinity Stronger Signal Target->Strong_Signal Enhanced Hybridization

Caption: Enhanced target hybridization and signal due to DAP incorporation in probes.

References

Safety Operating Guide

Navigating the Safe Disposal of Purine, 2,6-diamino-, sulfate, hydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Purine, 2,6-diamino-, sulfate, hydrate, a purine derivative that requires careful management as laboratory waste. Adherence to these procedures is essential for minimizing risks and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of an SDS for the exact compound, information from closely related substances such as 8-Aza-2,6-diaminopurine sulfate and 2,6-Diaminopurine hemisulfate salt should be used as a precautionary guide.

Personal Protective Equipment (PPE):

A summary of recommended PPE for handling this compound is provided in the table below.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses.Protects against dust particles and potential splashes.
Skin Protection Compatible chemical-resistant gloves.Prevents direct skin contact with the chemical.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when handling the powder to avoid inhalation of dust.
Protective Clothing Lab coat or other appropriate protective clothing.Prevents contamination of personal clothing.

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound are incineration by a licensed waste disposal service or chemical treatment. Direct disposal into drains or regular trash is not recommended.

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name.

2. Disposal via Incineration (Preferred Method):

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent.[1]

  • This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

  • This process must be carried out by a licensed and certified hazardous waste disposal company in accordance with all local, regional, and national regulations.

3. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep up the solid material and place it into a suitable container for disposal.[2]

  • The contaminated area should be thoroughly cleaned.

  • It is crucial to prevent the chemical from entering soil, surface water, or drains.[1]

Experimental Protocols Cited

The disposal recommendations provided are based on standard laboratory safety practices and information derived from Safety Data Sheets of structurally similar compounds. No specific experimental protocols for the disposal of this compound were found in the provided search results. The primary cited protocol involves dissolution in a combustible solvent followed by incineration, as recommended for a related compound.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation: Purine, 2,6-diamino-, sulfate, hydrate collect Collect in a labeled, sealed, compatible container start->collect storage Store in a cool, dry, well-ventilated area collect->storage disposal_decision Select Disposal Method storage->disposal_decision incineration Incineration via Licensed Service (Preferred Method) disposal_decision->incineration Contact hazardous waste disposal service dissolve Dissolve in a combustible solvent incineration->dissolve burn Burn in a chemical incinerator dissolve->burn end Final Disposal burn->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Purine, 2,6-diamino-, sulfate, hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Purine, 2,6-diamino-, sulfate, hydrate. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Gloves and ClothingWear suitable protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection RespiratorFor operations where dust generation is likely, a NIOSH-approved N95 dust mask or equivalent is recommended. In cases of significant vapor or aerosol exposure, a self-contained breathing apparatus should be used.[2]

Emergency First Aid Procedures

In the event of accidental exposure, immediate action is critical. The following table outlines the initial first aid steps to be taken.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Seek immediate medical attention from an ophthalmologist.[2]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes, and wash clothing before reuse. If irritation persists, seek medical attention.[2]
Inhalation Remove the individual to fresh air and keep them warm and at rest. If breathing is irregular or has stopped, administer artificial respiration. Seek immediate medical attention.[2][3]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Spill and Disposal Procedures

Proper containment and disposal are necessary to mitigate environmental contamination and ensure a safe laboratory environment.

Spill Containment and Cleanup: In the case of a spill, prevent further leakage if it is safe to do so.[3] For powder spills, cover with a plastic sheet or tarp to minimize dust generation.[3] The spilled material should be mixed with sand or a similar inert absorbent material, swept up, and placed in a tightly closed, suitable container for disposal.[1][3] Ensure the contaminated area is thoroughly cleaned and the affected area is ventilated.[2]

Waste Disposal: Disposal of this compound must be in accordance with all applicable regional, national, and local laws and regulations.[3] One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not allow the substance to enter drains, soil, or water courses.[2]

Handling and Storage

Handling: Handle this substance in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing, and prevent inhalation and ingestion.[2] Do not eat, drink, or smoke when using this product.[3] Wash hands and any exposed skin thoroughly after handling.[3]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Some sources recommend storage at -20°C.[3]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimental Work cluster_post Post-Experiment cluster_disposal Waste Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Segregate Chemical Waste D->H J Spill Occurs D->J K Exposure Occurs D->K F Remove & Dispose of PPE Properly E->F G Wash Hands Thoroughly F->G I Dispose of Waste According to Institutional & Local Regulations H->I L Follow Spill Cleanup Protocol J->L M Administer First Aid K->M N Seek Medical Attention M->N

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.